1,2,3-Trichloropropane
Description
Properties
IUPAC Name |
1,2,3-trichloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3/c4-1-3(6)2-5/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXQEHVMCRXUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3, Array | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10052 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021390 | |
| Record name | 1,2,3-Trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3-trichloropropane is a colorless liquid with a strong acid odor. Denser than water and slightly soluble in water. Hence sinks in water. (USCG, 1999), Liquid, Colorless liquid with a chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chloroform-like odor. | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10052 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propane, 1,2,3-trichloro- | |
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| Record name | 1,2,3-Trichloropropane | |
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| Record name | 1,2,3-TRICHLOROPROPANE | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/765 | |
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| Record name | 1,2,3-Trichloropropane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
313 °F at 760 mmHg (NTP, 1992), 158 °C, 156 °C, 314 °F | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/765 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,2,3-Trichloropropane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
180 °F (NTP, 1992), 180 °F, 74 °C (165 °F) - closed cup, 180 °F (82.2 °C) (Open Cup), 160-164 °F (Closed cup), 180 °F (open cup), 71 °C (closed cup), 73 °C c.c., 160 °F | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10052 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2,3-Trichloropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/441 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/765 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,2,3-Trichloropropane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
1 to 5 mg/mL at 75 °F (NTP, 1992), In water, 1750 mg/L at 25 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether; very soluble in chloroform, Dissolves oils, fats, waxes, chlorinated rubber, and numerous resins., Solubility in water, g/100ml: 0.18 (very poor), 0.1% | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10052 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,2,3-Trichloropropane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.3889 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3889 g/cu cm at 20 °C, Relative density (water = 1): 1.39, 1.39 | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10052 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/765 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,2,3-Trichloropropane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.08 (Air = 1), Relative vapor density (air = 1): 5.1, 5.08 | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10052 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/765 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
2 mmHg at 68 °F ; 4 mmHg at 86 °F (NTP, 1992), 3.69 [mmHg], 3.69 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.29, 3 mmHg | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10052 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2,3-Trichloropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/441 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/765 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,2,3-Trichloropropane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid | |
CAS No. |
96-18-4 | |
| Record name | 1,2,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10052 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2,3-Trichloropropane | |
| Source | CAS Common Chemistry | |
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Melting Point |
5.5 °F (NTP, 1992), -13.9 °C, -14 °C, 6 °F | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2,3-Trichloropropane and its Production By-products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 1,2,3-trichloropropane (TCP), a synthetic chlorinated hydrocarbon with historical applications as an industrial solvent, paint remover, and cleaning agent.[1][2][3] Currently, its use is predominantly as a chemical intermediate in the production of polymers such as polysulfone liquid polymers and dichloropropene, and as a cross-linking agent in the synthesis of polysulfides.[3][4] This document details the core manufacturing processes, associated by-products, and available experimental protocols, with a focus on providing actionable information for research and development professionals.
Core Synthesis Methodologies
The industrial production of this compound is primarily achieved through two main chlorination pathways: the chlorination of propylene (B89431) and the addition of chlorine to allyl chloride. An alternative route utilizing glycerol (B35011), a by-product of biodiesel production, has also been explored.
Chlorination of Propylene
The direct chlorination of propylene is a significant industrial method for producing this compound.[5] This process typically involves a gas-phase reaction at elevated temperatures. The reaction of chlorine with propylene can lead to a mixture of chlorinated propanes and propenes, with the product distribution being highly dependent on the reaction conditions.
Experimental Protocol:
A described industrial process involves the reaction of chlorine and propylene in a homogeneous gas phase reactor at a temperature of 800°F (427°C) and a pressure of 70 psia. In a reactor with a volume of 10 ft³, a feed stream of 250 lb/hr of chlorine is almost entirely converted. This process yields allyl chloride, 1,2-dichloropropane, and 1,3-dichloropropene (B49464) as major products, with this compound being a component of the heavier fractions.[6]
By-products:
The high-temperature chlorination of propylene is not highly selective for this compound. The primary products and by-products include:
-
Allyl chloride
-
1,2-Dichloropropane
-
cis- and trans-1,3-Dichloropropene
-
Hydrogen chloride[5]
-
2-Chloropropene[7]
-
Other chlorinated propanes
The bottom product of a prefractionator in an allyl chloride production plant may contain approximately 1% this compound.
dot
Caption: High-temperature chlorination of propylene to produce this compound and various by-products.
Addition of Chlorine to Allyl Chloride
The addition of chlorine to allyl chloride is a more direct route to this compound.[4][8] This reaction can be carried out in the liquid phase and can be catalyzed to improve selectivity.
Experimental Protocol:
A patented method describes the preparation of this compound by reacting allyl chloride with sulfuryl chloride in the presence of a catalyst. The reaction is conducted in the liquid phase at a temperature of 30-70°C. Metered quantities of sulfuryl chloride are added to allyl chloride containing the catalyst, with cooling to manage the exothermic reaction. After an initial heating to 30-40°C, the reaction proceeds rapidly.[8]
Another protocol involves the continuous flow reaction of 3-chloropropene (allyl chloride) and liquid chlorine in a microreactor at a temperature of -20 to 30°C. This method is reported to have a high yield and produce no by-products.[9]
By-products:
While the continuous flow method claims no by-products, traditional free-radical chlorination of allyl chloride with sulfuryl chloride is known to have low selectivity.[8] Potential by-products can include other chlorinated propanes and isomers.
dot
Caption: Synthesis of this compound via the chlorination of allyl chloride.
Synthesis from Glycerol
The conversion of glycerol to this compound is an area of interest due to the large-scale availability of glycerol as a by-product of biodiesel production.[10] This process typically involves the reaction of glycerol with a chlorinating agent, often in the presence of a catalyst.
Experimental Protocol:
One patented method describes the production of this compound by reacting glycerol with an oxychlorine compound, such as phosphorus oxychloride or thionyl chloride, in the presence of a tertiary amine compound in an aromatic solvent (e.g., toluene, xylene, or chlorobenzene).[10] The reaction mechanism involves the chlorination of the hydroxyl groups of glycerol.[11][12]
By-products:
The chlorination of glycerol is a stepwise process that can yield a variety of chlorinated propanols as intermediates and by-products. These include:
-
3-chloro-1,2-propanediol (α-MCP)
-
2-chloro-1,3-propanediol (β-MCP)
-
1,3-dichloro-2-propanol (αγ-DCP)
The formation of these intermediates is a key consideration in the synthesis of epichlorohydrin (B41342) from glycerol, where this compound can be an undesired by-product.[13]
dot
References
- 1. eurofinsus.com [eurofinsus.com]
- 2. researchgate.net [researchgate.net]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.intratec.us [cdn.intratec.us]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. US4714792A - Process for the production of this compound - Google Patents [patents.google.com]
- 9. CN113511954B - Continuous flow preparation method of 1,2, 3-trichloropropane - Google Patents [patents.google.com]
- 10. JP2010180135A - Method for producing this compound - Google Patents [patents.google.com]
- 11. shd.org.rs [shd.org.rs]
- 12. research.abo.fi [research.abo.fi]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Physicochemical Properties of 1,2,3-Trichloropropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Trichloropropane (TCP) is a synthetic, colorless to straw-colored liquid organic compound with the chemical formula C₃H₅Cl₃.[1][2][3] Historically, it has been utilized as an industrial solvent, a paint and varnish remover, a cleaning and degreasing agent, and as a chemical intermediate in the production of other chemicals, such as polysulfone liquid polymers and dichloropropene.[4][5][6] Due to its chemical stability and persistence in the environment, particularly in groundwater, coupled with its classification as a likely human carcinogen, this compound has emerged as a significant environmental contaminant of concern.[6][7][8][9] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its environmental fate and degradation pathways.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various environmental and biological systems.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅Cl₃ | [1] |
| Molecular Weight | 147.43 g/mol | [1][10][11] |
| Appearance | Colorless to straw-colored liquid | [2][3][10] |
| Odor | Chloroform-like, strong, sweet, acid odor | [1][2][5][12] |
| Density | 1.385 - 1.3889 g/cm³ at 20°C | [4][7][11] |
| Boiling Point | 156 - 156.85 °C | [2][4][10][11][13][14] |
| Melting Point | -14 °C | [2][11][14] |
| Refractive Index | 1.484 at 20°C/D | [14] |
Solubility and Partitioning Behavior
| Property | Value | Source(s) |
| Water Solubility | 1750 mg/L at 25°C (Slightly soluble) | [1][2][8][10] |
| Solubility in other solvents | Soluble in ethanol, ethyl ether, chloroform, and carbon tetrachloride | [1][15] |
| Octanol-Water Partition Coefficient (logP) | 1.98 - 2.27 (temperature dependent) | [2][4][7][10] |
| Soil Organic Carbon-Water Partition Coefficient (log Koc) | 1.70 - 1.99 (temperature dependent) | [4][7][10] |
Volatility and Environmental Fate
| Property | Value | Source(s) |
| Vapor Pressure | 3.10 - 3.69 mmHg at 25°C | [2][4][7] |
| Henry's Law Constant | 3.43 x 10⁻⁴ atm-m³/mol at 25°C | [1][7][10] |
| Vapor Density | 5.08 (Air = 1) | [12][16] |
| Flash Point | 71 - 82 °C | [2][14][16] |
| Autoignition Temperature | 304 °C | [14] |
| Explosive Limits | 3.2% - 12.6% by volume in air | [2][14] |
Experimental Protocols
The determination of the physicochemical properties of this compound relies on standardized experimental methodologies. Below are detailed descriptions of the protocols for key properties, based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.
Determination of Boiling Point (Based on ASTM D1078 and ASTM D1120)
The boiling point of this compound is determined by distillation.[17][18] This method covers the distillation range of volatile organic liquids that are chemically stable during the process.[18]
-
Apparatus: A round-bottom, short-neck, heat-resistant glass flask, a water-cooled reflux condenser, a calibrated thermometer, and a heating source.[17]
-
Procedure:
-
A measured volume of the this compound sample is placed in the distillation flask along with boiling chips.
-
The flask is connected to the condenser and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.
-
The sample is heated, and the temperature is recorded at the instant the first drop of condensate falls from the condenser. This is the initial boiling point.
-
Heating is continued at a regulated rate, and the temperature is recorded as the liquid distills.
-
The final boiling point is the temperature observed when the last of the liquid evaporates from the bottom of the flask.
-
The observed temperatures are corrected for barometric pressure.
-
Determination of Density (Based on OECD Guideline 109)
The density of liquid this compound can be determined using a hydrometer, a hydrostatic balance (a buoyancy method), or a pycnometer.[13][15][19][20][21]
-
Apparatus: A calibrated hydrometer, a hydrostatic balance, or a pycnometer of a known volume.
-
Procedure (using a pycnometer):
-
The empty pycnometer is cleaned, dried, and weighed.
-
The pycnometer is filled with this compound, taking care to avoid air bubbles.
-
The filled pycnometer is brought to a constant temperature (e.g., 20°C) in a water bath.
-
The pycnometer is then removed from the bath, wiped dry, and weighed.
-
The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.
-
Determination of Vapor Pressure (Based on OECD Guideline 104)
Several methods can be used to measure the vapor pressure of this compound, including the dynamic method, the static method, and the isoteniscope method.[5][6][22][23][24] The static method is described below.
-
Apparatus: A vacuum-tight apparatus consisting of a sample container, a pressure measuring device (manometer), and a thermostat-controlled bath.[23]
-
Procedure:
-
A small amount of this compound is introduced into the sample container.
-
The apparatus is evacuated to remove air.
-
The sample is then degassed by repeated freezing and thawing under vacuum.
-
The temperature of the sample is controlled by the thermostat bath.
-
The vapor pressure of the substance is measured at different temperatures after the system has reached equilibrium.
-
Determination of Water Solubility (Based on OECD Guideline 105)
The water solubility of this compound can be determined using the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[1][2][4][7][25]
-
Apparatus: A glass-stoppered flask, a constant temperature shaker or magnetic stirrer, and an analytical instrument for determining the concentration of this compound in water (e.g., gas chromatography).
-
Procedure:
-
An excess amount of this compound is added to a known volume of distilled water in the flask.
-
The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 24 hours).
-
The mixture is then allowed to stand to allow for phase separation.
-
A sample of the aqueous phase is carefully removed, ensuring no undissolved droplets of the test substance are included.
-
The concentration of this compound in the aqueous sample is determined using a suitable analytical method.
-
Determination of Octanol-Water Partition Coefficient (logP) (Based on OECD Guideline 107)
The octanol-water partition coefficient (Pow) is a measure of a chemical's lipophilicity and is determined using the shake-flask method for substances with a log Pow in the range of -2 to 4.[3][8][10][14][16]
-
Apparatus: Glass-stoppered centrifuge tubes, a mechanical shaker, a centrifuge, and analytical instrumentation to measure the concentration of this compound in both the water and n-octanol phases.[14]
-
Procedure:
-
A known volume of n-octanol and water are placed in a centrifuge tube.
-
A small, known amount of this compound is added.
-
The tube is shaken at a constant temperature until equilibrium is reached.
-
The mixture is then centrifuged to separate the n-octanol and water phases.
-
The concentration of this compound in each phase is determined.
-
The partition coefficient (Pow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value is the logP.
-
Environmental Fate and Degradation
This compound is a persistent environmental pollutant due to its resistance to natural degradation processes.[4][9] Its physicochemical properties, such as its moderate water solubility and density greater than water, allow it to leach from soil and contaminate groundwater, where it can exist as a dense non-aqueous phase liquid (DNAPL).[4][7][8]
The primary degradation pathways for this compound in the environment are hydrolysis and reduction.[11][26]
-
Hydrolysis: The hydrolysis of this compound under typical environmental pH and temperature conditions is extremely slow.[9] However, the rate increases under alkaline conditions and at elevated temperatures.[11][26]
-
Reduction: Reductive dechlorination can occur under anaerobic conditions, particularly in the presence of zero-valent metals like iron and zinc.[11][26] This process involves the sequential removal of chlorine atoms.
The following diagram illustrates the key degradation pathways of this compound.
Environmental Degradation Pathways of this compound.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, including quantitative data presented in a structured format and descriptions of the experimental protocols used for their determination. Understanding these properties is fundamental for assessing the environmental fate, transport, and potential for remediation of this persistent contaminant. The provided information serves as a valuable resource for researchers, scientists, and professionals in drug development and environmental science who may encounter or study this compound.
References
- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 4. oecd.org [oecd.org]
- 5. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 6. oecd.org [oecd.org]
- 7. filab.fr [filab.fr]
- 8. oecd.org [oecd.org]
- 9. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. This compound - Enviro Wiki [enviro.wiki]
- 12. researchgate.net [researchgate.net]
- 13. acri.gov.tw [acri.gov.tw]
- 14. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 15. oecd.org [oecd.org]
- 16. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 17. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]
- 18. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]
- 23. consilab.de [consilab.de]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. Degradation of this compound (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Fate and Transport of 1,2,3-Trichloropropane in Groundwater
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Trichloropropane (TCP) is a synthetic, chlorinated hydrocarbon that poses a significant environmental and human health risk due to its persistence in groundwater and its classification as a likely human carcinogen.[1][2] Historically used as an industrial solvent, cleaning agent, and as an impurity in soil fumigants, TCP contamination of groundwater is a widespread issue.[1][3] Its physicochemical properties contribute to its high mobility in soil and its tendency to leach into groundwater, where it is recalcitrant to natural degradation processes.[3][4] This technical guide provides a comprehensive overview of the environmental fate and transport of TCP in groundwater, including its physicochemical characteristics, degradation pathways, and current remediation strategies. Detailed experimental protocols for its analysis and a summary of quantitative data are also presented to aid researchers and scientists in addressing this challenging contaminant.
Physicochemical Properties of this compound
The environmental behavior of TCP is largely dictated by its physical and chemical properties. It is a dense non-aqueous phase liquid (DNAPL), meaning it will sink in water, potentially leading to long-term contamination of aquifers.[5] Its relatively low soil organic carbon-water (B12546825) partition coefficient (Koc) indicates that it does not sorb strongly to soil, facilitating its transport to groundwater.[3][4]
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅Cl₃ | [6] |
| Molecular Weight | 147.43 g/mol | [6] |
| CAS Number | 96-18-4 | [3] |
| Appearance | Colorless to straw-colored liquid | [3][6] |
| Density | 1.3889 g/cm³ at 20°C | [3] |
| Melting Point | -14.7 °C | [3] |
| Boiling Point | 156.8 °C | [3] |
| Water Solubility | 1750 mg/L at 25°C | [3] |
| Vapor Pressure | 3.10 - 3.69 mm Hg at 25°C | [3] |
| Henry's Law Constant | 3.17 x 10⁻⁴ to 3.43 x 10⁻⁴ atm-m³/mol at 25°C | [3] |
| Log Octanol-Water Partition Coefficient (Kow) | 1.98 - 2.27 | [3] |
| Organic Carbon-Water Partition Coefficient (log Koc) | 1.70 - 1.99 | [3] |
Environmental Fate and Transport in Groundwater
The environmental fate of TCP in groundwater is characterized by its persistence and mobility. The primary transport mechanisms include advection, dispersion, and diffusion. Due to its low sorption potential, retardation is minimal, allowing it to travel at velocities close to that of the surrounding groundwater.
Abiotic Degradation
Abiotic degradation of TCP in groundwater under natural conditions is extremely slow.[1]
-
Hydrolysis: The rate of hydrolysis is negligible under typical ambient pH and temperature conditions.[7]
-
Oxidation and Reduction: TCP is resistant to oxidation and reduction under naturally occurring conditions.[3]
Engineered abiotic degradation processes, however, have shown promise for TCP remediation.
Reductive dechlorination is a key abiotic degradation pathway. While mild reductants like zero-valent iron (ZVI) show limited effectiveness, stronger reductants like zero-valent zinc (ZVZ) have demonstrated significant degradation rates.[7][8] The primary degradation pathway involves a β-elimination reaction to form allyl chloride, which is then reduced to propene.[2][4]
Strong oxidants can degrade TCP. Fenton's reagent (Fe²⁺ activated hydrogen peroxide) and activated persulfate have been shown to be effective in laboratory studies.[1][7] Heat- or base-activated persulfate can oxidize TCP, though the presence of other organic matter can reduce its efficiency.[5]
Biotic Degradation
Natural aerobic biodegradation of TCP is not considered a significant attenuation process.[9] However, under specific anaerobic conditions, microbial communities have demonstrated the ability to degrade TCP.
Anaerobic reductive dechlorination of TCP has been observed, particularly by Dehalogenimonas species.[7] This process involves the sequential removal of chlorine atoms. The typical pathway proceeds from TCP to 1,2-dichloropropane (B32752) (1,2-DCP), then to 1-chloropropane, and finally to propene.[10][11]
Remediation Technologies
Several remediation technologies have been evaluated for treating TCP-contaminated groundwater, with varying degrees of success and cost-effectiveness.
| Technology | Principle | Performance and Considerations | Reference(s) |
| Granular Activated Carbon (GAC) | Adsorption | Effective for removing TCP to low ng/L levels. However, TCP has a low to moderate adsorption capacity, requiring larger systems and more frequent carbon replacement compared to other VOCs. Coconut shell-based GAC has shown good performance. | [12][13][14] |
| In-Situ Chemical Reduction (ISCR) with Zero-Valent Zinc (ZVZ) | Reductive Dechlorination | Demonstrates significantly faster degradation rates than ZVI. Surface-area-normalized rate constants (kSA) are in the range of 10⁻³ to 10⁻² L m⁻² h⁻¹. The reaction is pH-dependent, with minimum reactivity between pH 8 and 10 in deionized water. | [15][16] |
| In-Situ Chemical Oxidation (ISCO) with Persulfate | Oxidation | Fe(II)-activated persulfate can achieve significant TCP removal. In one study, a removal efficiency of 61.4% was observed in 24 hours in deionized water. The presence of other organic contaminants can reduce efficiency. | [5] |
| In-Situ Bioremediation (ISB) | Anaerobic Biodegradation | Bioaugmentation with cultures containing Dehalogenimonas can be effective. Complete dechlorination to propene has been observed, though the process can be slow. | [7][10][11] |
| Air Stripping | Volatilization | Not cost-effective for achieving low public health goals due to TCP's moderate Henry's Law constant. | [3] |
Experimental Protocols for Analysis of this compound
Accurate quantification of TCP in groundwater is crucial for risk assessment and remediation monitoring. Several EPA methods are available for this purpose.
EPA Method 504.1: Microextraction and Gas Chromatography
This method is for the determination of EDB, DBCP, and 1,2,3-TCP in drinking water and groundwater.
-
Principle: A 35-mL water sample is extracted with 2 mL of hexane (B92381). The extract is then analyzed by gas chromatography (GC) using a linearized electron capture detector (ECD).
-
Sample Collection and Preservation: Samples are collected in 40-mL vials containing a dechlorinating agent (sodium thiosulfate). Samples must be chilled to 4°C and stored in an area free of organic solvent vapors.
-
Extraction: The water sample is vigorously shaken with hexane in the collection vial.
-
Analysis: An aliquot of the hexane extract is injected into a GC-ECD system. The method requires confirmation on a dissimilar column.
EPA Method 524.2: Purge and Trap Gas Chromatography/Mass Spectrometry
This method is applicable to a wide range of volatile organic compounds, including TCP, in various water matrices.
-
Principle: An inert gas is bubbled through a water sample, and the purged volatile compounds are trapped in a sorbent tube. The trap is then heated, and the desorbed compounds are introduced into a gas chromatograph/mass spectrometer (GC/MS) for analysis.
-
Sample Collection and Preservation: Samples are collected in 40-mL vials with no headspace. They are preserved by adding a dechlorinating agent (ascorbic acid or sodium thiosulfate) and acidifying to a pH < 2 with hydrochloric acid.
-
Purge and Trap: A 5 or 25 mL sample is purged with an inert gas. The volatile organics are trapped on a multi-sorbent trap.
-
Desorption and Analysis: The trap is rapidly heated and backflushed with the carrier gas to desorb the compounds onto the GC column. The compounds are then detected by a mass spectrometer.
EPA Method 524.3: Purge and Trap Capillary Column Gas Chromatography/Mass Spectrometry
This is an updated version of Method 524.2 for the analysis of volatile organic compounds in finished drinking water.
-
Principle: Similar to Method 524.2, this method uses purge and trap concentration followed by GC/MS. It allows for the use of selected ion monitoring (SIM) for enhanced sensitivity.
-
Sample Collection and Preservation: Samples are collected in 40-mL vials and preserved with ascorbic acid and maleic acid to a pH of about 2.
-
Analysis: The method specifies a 5-mL sample volume for the purge and trap system. The use of SIM mode in the mass spectrometer allows for lower detection limits.
EPA Method 551.1: Liquid-Liquid Extraction and Gas Chromatography
This method is used for the determination of chlorination disinfection byproducts, chlorinated solvents, and halogenated pesticides/herbicides.
-
Principle: A 50-mL water sample is extracted with 3 mL of methyl tert-butyl ether (MTBE) or 5 mL of pentane. An aliquot of the extract is injected into a GC equipped with a linearized electron capture detector (ECD).[5]
-
Sample Collection and Preservation: Samples are collected in 60-mL vials with a dechlorinating agent (ammonium chloride or sodium sulfite).
-
Extraction: The sample is extracted with the chosen solvent by shaking in a separatory funnel or the sample vial.
-
Analysis: The extract is analyzed by GC-ECD. Confirmation on a dissimilar column is recommended.[5]
Conclusion
This compound is a persistent and mobile groundwater contaminant that presents significant challenges for remediation. Its physicochemical properties facilitate its transport into and within aquifers, while its resistance to natural degradation processes leads to its long-term persistence. While conventional pump-and-treat systems with granular activated carbon are a common treatment approach, their effectiveness is limited by TCP's moderate adsorption capacity. In-situ technologies such as chemical reduction with zero-valent zinc and anaerobic bioremediation show significant promise for more effective and potentially lower-cost remediation solutions. Continued research into the optimization of these in-situ methods and the development of novel degradation technologies is crucial for addressing the legacy of TCP contamination in groundwater. Accurate monitoring using established EPA methods is fundamental to assessing the extent of contamination and the efficacy of remediation efforts.
References
- 1. Removing this compound from Water & Wastewater | Ecologix Environmental Systems [ecologixsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. environmentalrestoration.wiki [environmentalrestoration.wiki]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 7. Aerobic and anaerobic biodegradation of this compound and 1,2-dichloropropane: implications for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waterboards.ca.gov [waterboards.ca.gov]
- 10. researchgate.net [researchgate.net]
- 11. calgoncarbon.com [calgoncarbon.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Comparison of this compound reduction and oxidation by nanoscale zero-valent iron, zinc and activated persulfate [gwse.iheg.org.cn]
1,2,3-Trichloropropane: A Comprehensive Toxicological and Human Health Risk Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3-Trichloropropane (TCP) is a synthetic chlorinated hydrocarbon of significant toxicological concern. Historically used as an industrial solvent, cleaning agent, and as an impurity in some soil fumigants, its persistence in the environment, particularly in groundwater, has led to ongoing human exposure concerns. This technical guide provides a comprehensive overview of the toxicological effects and human health risks associated with TCP. It synthesizes data from key studies on its carcinogenicity, genotoxicity, and target organ toxicity, with a focus on the underlying molecular mechanisms. Detailed experimental protocols from pivotal studies are presented, and quantitative toxicological data are summarized in tabular format for comparative analysis. Furthermore, this guide employs visualizations to elucidate complex metabolic pathways, experimental workflows, and the risk assessment process, offering a thorough resource for professionals in toxicology, environmental health, and drug development.
Introduction
This compound (CAS No. 96-18-4) is a colorless to straw-colored liquid with a chloroform-like odor.[1] It is a man-made chemical and is not found naturally in the environment.[2] Due to its chemical stability, TCP is persistent in the environment, particularly in groundwater, leading to potential long-term exposure for affected populations.[3] Major regulatory agencies, including the U.S. Environmental Protection Agency (EPA), the National Toxicology Program (NTP), and the International Agency for Research on Cancer (IARC), have classified this compound as a probable or reasonably anticipated human carcinogen based on extensive animal studies.[2][4][5] This document aims to provide a detailed technical overview of the current understanding of TCP toxicology and its implications for human health.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Animal studies indicate that this compound is readily absorbed following oral, inhalation, and dermal exposure.[6] Following absorption, it is widely distributed throughout the body, with the highest initial concentrations found in adipose tissue, skin, and muscle, and subsequently in the liver.[7][8]
The metabolism of TCP is a critical factor in its toxicity and is primarily mediated by two pathways in the liver: cytochrome P450 (CYP450) oxidation and glutathione (B108866) (GSH) conjugation.[4][9]
-
Cytochrome P450-mediated Oxidation: This pathway leads to the formation of reactive metabolites such as 2,3-dichloropropanal (B154343) and 1,3-dichloroacetone.[4] These intermediates can be further metabolized or can contribute to cellular toxicity.
-
Glutathione Conjugation: TCP can be conjugated with glutathione, a reaction that can lead to the formation of a highly reactive episulfonium ion.[4] This reactive intermediate is capable of forming adducts with DNA, which is a key mechanism of its genotoxicity and carcinogenicity.[4][10]
Metabolites of TCP are primarily excreted in the urine, with smaller amounts eliminated in the feces and as unchanged TCP in exhaled air.[8]
Toxicological Effects
Carcinogenicity
Numerous studies in animal models have demonstrated the potent carcinogenicity of this compound. The National Toxicology Program (NTP) conducted a comprehensive two-year gavage study in rats and mice, which serves as a cornerstone for the carcinogenicity assessment of TCP.[11][12]
Key Findings from Animal Studies:
-
Multi-organ Carcinogen: Oral exposure to TCP has been shown to induce tumors in multiple organs in both rats and mice.[11][13]
-
Tumor Sites: In rats, observed tumors included squamous cell papillomas and carcinomas of the forestomach and oral mucosa, as well as adenomas of the pancreas and renal tubules.[11] In mice, TCP exposure led to squamous cell papillomas and carcinomas of the forestomach, as well as liver and Harderian gland tumors.[14]
Based on this strong evidence in animals, regulatory agencies have classified TCP as a likely or probable human carcinogen.[2][4][5]
Genotoxicity
This compound is considered a genotoxic carcinogen.[12] Its genotoxicity is primarily attributed to the formation of reactive metabolites that can bind to DNA, forming DNA adducts.[4][10] The formation of S-[1-(hydroxymethyl)-2-(N7-guanyl)ethyl]glutathione has been identified as a major DNA adduct.[15] The presence of these adducts can lead to mutations and chromosomal damage, initiating the carcinogenic process. In vitro studies have shown that TCP can induce gene mutations, sister chromatid exchanges, and chromosomal aberrations in mammalian cells, typically in the presence of metabolic activation.[9]
Target Organ Toxicity
Besides its carcinogenic effects, TCP exposure is associated with toxicity in several target organs.
-
Liver: The liver is a primary target organ for TCP toxicity.[16] Animal studies have demonstrated a range of hepatic effects, including increased liver weight, hepatocellular necrosis, and bile duct hyperplasia, following both acute and chronic exposure.[11][16]
-
Kidney: Renal toxicity is another significant concern with TCP exposure.[16] Studies in animals have reported effects such as increased kidney weight and renal tubule hyperplasia.[11]
-
Respiratory System: Inhalation of TCP can cause irritation to the eyes and throat in humans.[2] Animal studies have shown that inhalation exposure can lead to damage to the nasal olfactory epithelium.[17]
-
Other Effects: Other reported toxic effects in animals include decreased body weight, hematological changes, and reproductive effects such as reduced fertility in females.[4][11]
Human Health Risks
Human exposure to this compound can occur through the ingestion of contaminated drinking water, inhalation of contaminated air, and dermal contact.[18] The primary concern for human health is the risk of cancer due to long-term exposure.[2] Short-term exposure to high levels of TCP can cause irritation of the eyes, skin, and respiratory tract, as well as central nervous system depression.[18]
Quantitative Risk Assessment
Regulatory agencies have established quantitative values to characterize the risk of both cancer and non-cancer health effects from TCP exposure. These values are derived from animal studies and are used to set guidelines and standards for environmental protection.
Table 1: Quantitative Toxicological Data for this compound
| Parameter | Value | Species/Route | Agency/Reference |
| Oral LD50 | 150 - 500 mg/kg | Rat/Oral | [8] |
| Inhalation LC50 (4-hour) | ~3000 mg/m³ | Rat, Mouse/Inhalation | [3] |
| Oral Reference Dose (RfD) | 4 x 10⁻³ mg/kg/day | - | EPA/IRIS[2] |
| Inhalation Reference Concentration (RfC) | 3 x 10⁻⁴ mg/m³ | - | EPA/IRIS[2] |
| Oral Slope Factor (Cancer) | 30 (mg/kg/day)⁻¹ | - | EPA/IRIS[2] |
| Acute Inhalation MRL | 0.001 ppm | Rat/Inhalation | ATSDR[17] |
| Intermediate Oral MRL | 0.03 mg/kg/day | Rat/Oral | ATSDR[17] |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; RfD: Reference Dose; RfC: Reference Concentration; MRL: Minimal Risk Level.
Experimental Protocols
NTP (1993) Chronic Gavage Study in Rats and Mice
This study was a cornerstone in assessing the carcinogenicity of this compound.[11][12]
-
Test Animals: Fischer 344/N rats and B6C3F1 mice.
-
Administration: this compound was administered by gavage in corn oil.
-
Dosage Groups (Rats): 0, 3, 10, and 30 mg/kg body weight per day.
-
Dosage Groups (Mice): 0, 6, 20, and 60 mg/kg body weight per day.
-
Duration: 5 days per week for up to 104 weeks.
-
Endpoints Evaluated: Survival, body weight, clinical signs of toxicity, and comprehensive histopathological examination of tissues for non-neoplastic and neoplastic lesions. An interim sacrifice was conducted at 15 months.[12]
Johannsen et al. (1988) Subchronic Inhalation Study in Rats
This study evaluated the subchronic and reproductive effects of inhaled this compound.
-
Test Animals: Sprague-Dawley rats.
-
Exposure: Whole-body inhalation exposure to this compound vapor.
-
Concentration Groups: 0, 0.5, 5, and 15 ppm.
-
Duration: 6 hours per day, 5 days per week for 13 weeks. For the reproductive assessment, males were exposed for 10 weeks and females for 2 weeks prior to mating, and females were also exposed during gestation.
-
Endpoints Evaluated: Clinical observations, body and organ weights, hematology, clinical chemistry, and histopathology of major tissues. Reproductive parameters such as fertility, gestation length, and litter size were also assessed.
Visualizations
Signaling Pathways and Mechanisms
Caption: Metabolic pathways of this compound leading to toxicity.
Experimental Workflow
References
- 1. eurofinsus.com [eurofinsus.com]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. This compound - IDLH | NIOSH | CDC [cdc.gov]
- 4. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Example Cancer Information in PHAST for this compound [atsdr.cdc.gov]
- 6. environmentalrestoration.wiki [environmentalrestoration.wiki]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. DNA adduct formation in B6C3F1 mice and Fischer-344 rats exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. health.state.mn.us [health.state.mn.us]
- 15. The effects of exposure route on DNA adduct formation and cellular proliferation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Historical Uses of 1,2,3-Trichloropropane: A Technical Guide for Researchers
An In-depth Examination of 1,2,3-Trichloropropane's Application as a Solvent and Fumigant
This technical guide provides a comprehensive overview of the historical applications of this compound (TCP), a synthetic chlorinated hydrocarbon, with a focus on its use as an industrial solvent and as a component in soil fumigants. This document is intended for researchers, scientists, and professionals in drug development and environmental sciences who require a detailed understanding of this compound's past industrial significance, physical and chemical properties, and toxicological pathways.
Introduction
This compound (CAS No. 96-18-4), also known as glycerol (B35011) trichlorohydrin or allyl trichloride, is a colorless to straw-colored liquid with a chloroform-like odor.[1] Historically, its strong solvent properties made it a versatile chemical in various industrial applications, including as a paint and varnish remover, a cleaning and degreasing agent, and a solvent for oils, fats, waxes, and resins.[1][2] Additionally, TCP was a significant, albeit often unintentional, component of certain soil fumigant mixtures used extensively in agriculture to control nematodes.[3][4] Its persistence in the environment and classification as a likely human carcinogen have led to a significant decline in its use and increased regulatory scrutiny.[4][5]
Physicochemical and Solvent Properties of this compound
The efficacy of this compound as a solvent is rooted in its chemical structure and physical properties. A summary of these key characteristics is provided in the tables below.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅Cl₃ | [6] |
| Molecular Weight | 147.43 g/mol | [6] |
| Appearance | Colorless to straw-colored liquid | [1] |
| Odor | Chloroform-like | [1] |
| Density | 1.387 g/mL at 25 °C | [7] |
| Boiling Point | 156 °C | [7] |
| Melting Point | -14 °C | [7] |
| Vapor Pressure | 3.1 mmHg at 25 °C | [7] |
| Water Solubility | 1750 mg/L at 20 °C | [6] |
| Log Kow (Octanol-Water Partition Coefficient) | 2.27 | [6] |
Solvent Characteristics
Hansen Solubility Parameters (HSP) are a valuable tool for predicting the solubility of a substance in a given solvent. The HSP for this compound are detailed below.
| Hansen Solubility Parameter | Value (MPa0.5) |
| δD (Dispersion) | 17.8 |
| δP (Polar) | 12.3 |
| δH (Hydrogen Bonding) | 3.4 |
Historical Application as a Solvent
In the mid-20th century, this compound was utilized as a potent solvent in a variety of industrial and commercial products.
Paint and Varnish Removers
Industrial Degreasing and Cleaning
The strong solvency of TCP made it an effective degreasing agent for cleaning metal parts and machinery in industrial settings.[2] The process typically involved immersing the contaminated parts in a bath of the solvent or wiping the surfaces with a TCP-saturated cloth.[10] Its use in this capacity has been largely phased out due to health and environmental concerns.[11]
Historical Application as a Fumigant
This compound was not typically used as a standalone fumigant but was a significant impurity in widely used soil fumigant products, primarily D-D and Telone.[3] These fumigants were injected into the soil before planting to control plant-parasitic nematodes in a variety of crops.[12]
Composition of Historical Fumigant Mixtures
| Fumigant Trade Name | Primary Components | Historical this compound Content (% by weight) | Reference(s) |
| D-D | 1,2-Dichloropropane and 1,3-Dichloropropene | 0.2 - 7% | [13] |
| Telone II | 1,3-Dichloropropene | up to 0.17% | [14] |
Application in Agriculture
Soil fumigation with products containing TCP was a common practice from the 1940s through the 1980s.[15] The fumigants were typically injected into the soil at depths of 6-8 inches using chisel-type applicators.[16] Application rates for products like Telone II for nematode control in various crops ranged from 15 to 25 gallons per acre.[1]
Experimental Protocols
Detailed historical experimental protocols for the use of this compound are not extensively documented in readily available literature. However, based on general practices of the time, the following outlines generalized methodologies.
Protocol for Evaluating Solvent Efficacy (Generalized)
A common method for evaluating the performance of a paint remover would involve applying the formulation to a standardized painted panel. The efficacy would be determined by the time required to blister or lift the paint film, which could then be easily removed by scraping.[8] For degreasing, a standard method would involve contaminating a metal coupon with a known amount of a specific oil or grease. The coupon would then be cleaned using a defined procedure (e.g., immersion for a set time, wiping). The effectiveness of the cleaning process would be quantified by measuring the remaining residue, often through gravimetric analysis (weighing the coupon before and after cleaning) or by rinsing the coupon with a clean solvent and analyzing the rinseate for the contaminant.[17]
Protocol for Evaluating Nematicidal Efficacy (Generalized)
The effectiveness of soil fumigants containing TCP against nematodes would have been assessed through field trials. A typical protocol would involve:
-
Pre-treatment Sampling: Soil samples are collected from the experimental plot to determine the initial population density of the target nematode species.
-
Fumigant Application: The fumigant is applied to the soil according to a specified rate (e.g., gallons per acre) and method (e.g., chisel injection at a certain depth and spacing).[16]
-
Post-treatment Sampling: After a designated waiting period to allow for fumigant dissipation, soil and plant root samples are collected from both treated and untreated control plots.
-
Nematode Extraction and Counting: Nematodes are extracted from the soil and root samples using techniques such as the Baermann funnel method. The number of target nematodes is then counted under a microscope.
-
Efficacy Calculation: The percentage reduction in the nematode population in the treated plots compared to the control plots is calculated to determine the fumigant's efficacy.[18] Crop yield and overall plant health in the treated versus untreated plots would also be key indicators of efficacy.[19]
Metabolic Pathway and Toxicological Considerations
The toxicity of this compound is linked to its metabolic activation. The primary pathways involve cytochrome P-450 oxidation and conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs).[3]
Bioactivation and Detoxification of this compound
The metabolic fate of TCP is complex, involving both bioactivation to toxic intermediates and detoxification pathways. The following diagram illustrates the key steps.
Timeline of Use and Regulation
-
1940s: The soil fumigant D-D, containing this compound as an impurity, is introduced for agricultural use.[15]
-
Mid-20th Century: Widespread use of chlorinated solvents, including TCP, for industrial cleaning and degreasing.[20]
-
1970s: Growing awareness of the environmental and health impacts of chlorinated solvents.
-
1980s: The use of soil fumigants containing TCP, such as D-D, is discontinued (B1498344) in the United States.[4]
-
1990: The Clean Air Act Amendments lead to the phasing out of many ozone-depleting solvents, increasing scrutiny on other chlorinated solvents.[11]
-
1992: The U.S. Environmental Protection Agency (EPA) begins a comprehensive regulatory investigation of chlorinated solvents.[21]
-
Late 1990s - Present: Increasing regulation and remediation efforts for TCP-contaminated groundwater sites, driven by its classification as a probable human carcinogen.[5]
Conclusion
This compound played a significant, albeit now largely historical, role as an industrial solvent and an agricultural fumigant component. Its potent solvent properties were valuable in various applications, but its environmental persistence and toxicity have led to its replacement with safer alternatives. This guide provides a technical foundation for understanding the historical context of TCP's use, its key properties, and the metabolic pathways that contribute to its toxicity. This information is critical for ongoing research into the environmental fate of this compound and for the development of effective remediation strategies.
References
- 1. picol.cahnrs.wsu.edu [picol.cahnrs.wsu.edu]
- 2. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Remove TCP from Water | 1, 2, 3 Trichloropropane [aosts.com]
- 5. environmentalrestoration.wiki [environmentalrestoration.wiki]
- 6. napanow.org [napanow.org]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. US2507985A - Paint remover composition - Google Patents [patents.google.com]
- 9. US3600322A - Paint removal formulation - Google Patents [patents.google.com]
- 10. ncheurope.com [ncheurope.com]
- 11. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 12. farmprogress.com [farmprogress.com]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. Slipping Through the Cracks: A Geospatial and Treatment Analysis of this compound in Drinking Water Supplies [escholarship.org]
- 16. Fumigating Soils for Nematode Control | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 17. p2infohouse.org [p2infohouse.org]
- 18. journals.flvc.org [journals.flvc.org]
- 19. californiaagriculture.org [californiaagriculture.org]
- 20. Chlorinated Solvents - Enviro Wiki [enviro.wiki]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
1,2,3-Trichloropropane: A Technical Overview of Its Environmental Presence and Anthropogenic Origins
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3-Trichloropropane (TCP) is a synthetic chlorinated hydrocarbon of significant environmental concern due to its persistence, toxicity, and classification as a likely human carcinogen. This technical guide provides a comprehensive overview of the natural occurrence (or lack thereof) and primary anthropogenic sources of TCP. It summarizes quantitative data on its detection in various environmental media, details standardized analytical methodologies for its quantification, and visually represents its key environmental fate and transformation pathways. This document is intended to serve as a foundational resource for professionals engaged in environmental research, risk assessment, and the development of remediation strategies.
Natural Occurrence
This compound is not known to occur naturally in the environment.[1][2] It is an exclusively anthropogenic compound, meaning its presence in the environment is a direct result of human activities.[3][4][5] The chemical stability of TCP contributes to its persistence once released, but there are no known natural geological or biological processes that synthesize this molecule.
Anthropogenic Sources
The presence of this compound in the environment is a result of its historical and current use in various industrial applications and its presence as a contaminant in certain chemical products. The primary anthropogenic sources are detailed below.
Industrial Solvent and Cleaning Agent
Historically, TCP was widely used as a potent industrial solvent and extractive agent.[3][6] Its applications included:
-
Paint and Varnish Remover: Its strong solvent properties made it effective in stripping coatings.
-
Cleaning and Degreasing Agent: It was used to clean industrial equipment and degrease metal parts.[3][7]
While many of these direct solvent uses have been curtailed due to its toxicity, legacy contamination from improper disposal and spills at industrial sites remains a significant source of environmental TCP.
Chemical Intermediate
A primary modern application of TCP is as a chemical intermediate in various synthetic processes, often within closed systems.[3][8] These include:
-
Production of Polysulfone Liquid Polymers: These high-performance polymers are used in various demanding applications.[3][6]
-
Synthesis of Dichloropropene: TCP is a precursor in the manufacturing of dichloropropene.[3]
-
Production of Hexafluoropropylene: This compound is used in the synthesis of fluoropolymers.[3][6]
-
Cross-linking Agent in Polysulfide Synthesis: It is used to create durable polysulfide sealants.[3][6]
Fugitive emissions, industrial wastewater discharges, and improper disposal of manufacturing wastes from these processes can lead to environmental releases of TCP.
Byproduct in Chemical Manufacturing
Significant environmental contamination has resulted from TCP's presence as an unintended byproduct in the production of other chemicals.[1] This includes:
-
Epichlorohydrin (B41342) Production: The classical synthesis route for epichlorohydrin can generate TCP as a waste product.[8][9]
-
Propylene (B89431) Chlorination: The chlorination of propylene to produce other compounds can also lead to the formation of TCP.
-
Soil Fumigants: A major historical source of widespread environmental contamination was the presence of TCP as an impurity in soil fumigants containing 1,3-dichloropropene, such as the commercial products D-D and Telone.[6][10][11] These fumigants were used extensively in agriculture to control nematodes. Although the use of these specific formulations has been discontinued, the legacy of their application is evident in the persistent groundwater contamination in many agricultural regions.
Quantitative Data on Environmental Occurrence
The following tables summarize the reported concentrations of this compound in various environmental media. These values are indicative of the extent of contamination from the aforementioned anthropogenic sources.
Table 1: this compound Concentrations in Water
| Water Source | Concentration Range (µg/L) | Notes |
| Groundwater (General) | 0.1 - 100 | Widespread detection in the United States.[8][9] |
| Groundwater (CA & HI) | 0.1 - 5 | Attributed to the use of pesticides in agriculture.[9] |
| Groundwater (Suffolk County, NY) | 6 - 10 | Detected at 2 out of 10 sites in an agricultural community.[9] |
| Groundwater (California) | <0.005 - 2.7 | Concentrations in USGS wells ranged from <0.006 to 1.2 µg/L; concentrations in DDW wells ranged from <0.005 to 2.7 µg/L.[12] |
| Drinking Water (New Orleans, LA) | < 0.2 | Detected in a water treatment plant.[9] |
| Drinking Water (California) | Regulated at 0.005 | California has established a Maximum Contaminant Level (MCL) for TCP in drinking water.[11][13] |
| Seawater (Narragansett Bay, RI) | Unspecified | Detected at unspecified concentrations.[9] |
Table 2: this compound Concentrations in Soil and Sediment
| Matrix | Concentration Range (µg/kg) | Notes |
| Soil (CA & HI) | 0.2 - 2 | Found in areas with historical use of fumigants containing TCP.[3][9] |
| Sediment (Great Lakes) | up to 4,200 | Found in samples reported by the EPA Great Lakes National Program.[3] |
Table 3: this compound Concentrations in Air
| Air Source | Concentration Range (µg/m³) | Notes |
| Residential Air | Screening Level: 0.31 | EPA has calculated a residential air screening level.[6][14] |
| Industrial Air | Screening Level: 1.3 | EPA has calculated an industrial air screening level.[6][14] |
| Occupational Air | PEL: 300,000 | The Permissible Exposure Limit (PEL) in an occupational setting is 50 ppm (300 mg/m³).[15] The concentration at which TCP is an Immediate Danger to Life and Health (IDLH) is 100 ppm.[15] |
Experimental Protocols for Detection and Quantification
Accurate quantification of this compound in environmental samples is critical for risk assessment and remediation monitoring. Several standardized methods developed by the U.S. Environmental Protection Agency (EPA) are commonly employed.
EPA Method 504.1: Analysis of TCP in Water
This method is designed for the determination of TCP in finished drinking water and groundwater.[16]
-
Principle: A 35-mL water sample is extracted with 2-mL of hexane (B92381). The analytes in the hexane extract are then quantified using a gas chromatograph (GC) equipped with a linearized electron capture detector (ECD).[16][17]
-
Instrumentation: Gas Chromatograph with Electron Capture Detector (GC-ECD).[7][16]
-
Sample Preparation:
-
Collect a 40 mL water sample in a vial containing sodium thiosulfate (B1220275) to dechlorinate the sample.[17]
-
Chill the sample to 4°C.[17]
-
In the laboratory, a 35-mL aliquot is extracted with 2-mL of hexane.[16][17]
-
-
Analysis: The hexane extract is injected into the GC-ECD for separation and detection.[16] Parallel dual-column confirmation is often used to ensure accurate identification.[7]
-
Quality Control: QC requirements include an initial demonstration of laboratory capability, analysis of field and laboratory reagent blanks, laboratory fortified blanks, and laboratory fortified sample matrices.[16] The method detection limit (MDL) must be determined.[16]
EPA Method 8260B: Volatile Organic Compounds by GC/MS
This method is applicable to a wide range of volatile organic compounds, including TCP, in various solid and aqueous matrices.
-
Principle: Volatile compounds are introduced into a gas chromatograph (GC) typically by a purge-and-trap system. The separated compounds are then detected by a mass spectrometer (MS).[18]
-
Instrumentation: Gas Chromatograph/Mass Spectrometer (GC/MS).
-
Sample Preparation (Aqueous Samples):
-
Collect grab samples in 40 mL glass vials with Teflon-lined septa.
-
Preserve the sample by cooling to 4°C and adjusting the pH to <2.
-
In the laboratory, an inert gas is bubbled through the sample, and the volatilized compounds are trapped on an adsorbent material. The trap is then heated to desorb the compounds onto the GC column.
-
-
Analysis: The GC separates the components of the sample, and the MS is used for detection and quantification. The MS provides definitive identification based on the mass spectrum of the compound.
-
Quality Control: This method includes specifications for calibration standards, surrogate standards, internal standards, matrix spikes, and blanks to ensure data quality.
Environmental Fate and Transformation Pathways
Once released into the environment, this compound is subject to several transport and transformation processes. Its high mobility in soil and resistance to natural degradation contribute to its persistence, particularly in groundwater.[19]
Environmental Transport
The physical and chemical properties of TCP govern its movement through the environment. It has a high density, causing it to sink in water and potentially form dense non-aqueous phase liquids (DNAPLs) in aquifers.[13] Its low soil organic carbon-water (B12546825) partition coefficient (Koc) results in high mobility in soil, with a significant potential to leach into groundwater.[3] In surface waters and from moist soil, TCP can volatilize into the atmosphere where it is subject to photodegradation.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 1,2,3,-Trichloropropane (1,2,3 - TCP) | California State Water Quality Control Board [waterboards.ca.gov]
- 5. How to Remove TCP from Water | 1, 2, 3 Trichloropropane [aosts.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. Method 504.1: EDB, DBCP, and 123TCP Analysis in Water by Microextraction and GC [restek.com]
- 8. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cleanwateraction.org [cleanwateraction.org]
- 11. TCP in California's Drinking Water | Clean Water Action [cleanwater.org]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. waterboards.ca.gov [waterboards.ca.gov]
- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. settek.com [settek.com]
- 17. NEMI Method Summary - 504.1 [nemi.gov]
- 18. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 19. This compound - Enviro Wiki [enviro.wiki]
The Biodegradation of 1,2,3-Trichloropropane: A Technical Guide to Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3-Trichloropropane (TCP) is a persistent and toxic synthetic chemical that poses a significant environmental and health risk.[1][2] Its recalcitrant nature makes it resistant to natural degradation processes.[1][2] This technical guide provides a comprehensive overview of the current understanding of TCP biodegradation, detailing both aerobic and anaerobic pathways. It covers the key enzymes and microorganisms involved, presents quantitative data on degradation kinetics, and provides detailed experimental protocols for the study of these processes. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the mechanisms of TCP bioremediation.
Introduction
This compound is a xenobiotic compound primarily generated as a byproduct in the manufacturing of various chemicals, including epichlorohydrin (B41342).[1][3] Its presence in soil and groundwater has led to significant contamination at numerous industrial sites.[1] Due to its toxicity and classification as a likely human carcinogen, the development of effective remediation strategies is of paramount importance.[2][4] Bioremediation, the use of biological processes to degrade contaminants, offers a promising and environmentally sustainable approach to address TCP pollution.[1][5] However, naturally occurring microorganisms capable of efficiently degrading TCP are rare, necessitating research into engineered and cometabolic solutions.[1][6]
Aerobic Biodegradation Pathways
Aerobic biodegradation of TCP has been challenging to achieve with naturally occurring microorganisms.[6] Research has primarily focused on two main strategies: the engineering of specific metabolic pathways and the exploration of cometabolism by certain bacterial groups.
Genetically Engineered Pathway for TCP Mineralization
A significant breakthrough in aerobic TCP biodegradation involves the construction of a synthetic metabolic pathway in host organisms that can utilize the degradation products.[7] This pathway typically involves a series of enzymatic steps that convert TCP into central metabolites.
The initial and most critical step is the hydrolytic dehalogenation of TCP to 2,3-dichloro-1-propanol (B139626) (2,3-DCP), a reaction catalyzed by a haloalkane dehalogenase (DhaA).[8] The wild-type DhaA from Rhodococcus sp. exhibits very low activity towards TCP.[2] Through directed evolution, mutant versions of DhaA with significantly enhanced activity have been developed.[8]
The subsequent steps involve the conversion of 2,3-DCP to glycerol, which can then enter the central metabolism of the host organism. This part of the pathway is often carried out by enzymes such as haloalcohol dehalogenase (HheC) and epoxide hydrolase (EchA), found in organisms like Agrobacterium radiobacter.[9]
The complete engineered pathway is as follows:
-
This compound (TCP) is converted to 2,3-Dichloro-1-propanol (2,3-DCP) by haloalkane dehalogenase (DhaA).
-
2,3-Dichloro-1-propanol is then converted to epichlorohydrin by haloalcohol dehalogenase (HheC).
-
Epichlorohydrin is hydrolyzed to 3-chloro-1,2-propanediol by epoxide hydrolase (EchA).
-
3-chloro-1,2-propanediol is further converted to glycidol by haloalcohol dehalogenase (HheC).
-
Finally, glycidol is hydrolyzed to glycerol , which can be utilized by the cell.
Caption: Engineered aerobic biodegradation pathway of this compound to glycerol.
Cometabolic Biodegradation by Propane-Oxidizing Bacteria
Certain bacteria, known as propane-oxidizing bacteria (PrOB), can cometabolically degrade TCP.[10] These bacteria express a non-specific enzyme, propane (B168953) monooxygenase (PrMO), which can fortuitously oxidize TCP while the bacteria grow on propane as their primary carbon and energy source.[10] Strains of Rhodococcus and Mycobacterium have shown the ability to degrade TCP through this mechanism.[10] The degradation is initiated by the oxidation of a C-H bond in the TCP molecule, leading to the formation of unstable intermediates that can be further transformed.
Anaerobic Biodegradation Pathways
Under anaerobic conditions, the primary mechanism for TCP biodegradation is reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process is carried out by specific groups of anaerobic bacteria that use chlorinated compounds as electron acceptors in a process known as dehalorespiration.
Reductive Dechlorination by Dehalogenimonas
Species of the genus Dehalogenimonas are known to be key players in the anaerobic degradation of TCP.[11] These strictly anaerobic bacteria can utilize H₂ as an electron donor to sequentially dechlorinate TCP.[11] The typical pathway proceeds as follows:
-
This compound (TCP) is reduced to 1,2-Dichloropropane (1,2-DCP) .
-
1,2-Dichloropropane is further reduced to 1-Chloropropane (1-CP) .
-
In some cases, further dechlorination to propane can occur.
Another potential anaerobic transformation is dihaloelimination, where two adjacent chlorine atoms are removed, leading to the formation of an alkene. In the case of TCP, this would result in the formation of allyl chloride (3-chloro-1-propene) .
Caption: Anaerobic biodegradation pathways of this compound.
Quantitative Data
The efficiency of TCP biodegradation is dependent on various factors, including the specific microorganisms, enzyme kinetics, and environmental conditions. The following tables summarize key quantitative data from published studies.
Table 1: Kinetic Parameters of Wild-Type and Evolved Haloalkane Dehalogenase (DhaA) for TCP
| Enzyme Variant | kcat (s-1) | Km (mM) | kcat/Km (s-1M-1) | Reference |
| Wild-type DhaA | 0.08 | 2.2 | 36 | [2] |
| M1 (Cys176Tyr) | ~0.15 | <2.2 | >68 | [8] |
| M2 (Cys176Tyr, Tyr273Phe) | ~0.6 | <2.2 | >272 | [8] |
Table 2: Cometabolic Degradation Rates of TCP by Propane-Oxidizing Bacteria
| Bacterial Strain | Initial TCP Concentration | Degradation Rate (µg TCP (mg protein)-1h-1) | Reference |
| Mycobacterium vaccae JOB5 | Not specified | 9.7 ± 0.7 | [10] |
| Rhodococcus jostii RHA1 | Not specified | Not specified | [10] |
| Rhodococcus rubber ENV425 | Not specified | Not specified | [10] |
| Sphingopyxis sp. AX-A | Not specified | Not specified | [10] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying TCP biodegradation.
Microbial Culture and Growth Conditions
5.1.1. Aerobic Cultures (Engineered Strains)
-
Medium: Use a minimal salts medium (e.g., MMY medium) supplemented with a suitable carbon source for initial growth (e.g., epichlorohydrin for Agrobacterium radiobacter).[8]
-
TCP as Sole Carbon Source: For degradation studies, wash the cells and resuspend them in the minimal medium with TCP added as the sole carbon and energy source.[8]
-
Incubation: Grow cultures aerobically at 30°C with shaking (e.g., 250 rpm).[8]
-
Monitoring Growth: Monitor bacterial growth by measuring the optical density at 450 nm (OD₄₅₀) or 600 nm (OD₆₀₀).[8]
5.1.2. Anaerobic Cultures (Dehalogenimonas)
-
Medium: Use a defined anaerobic mineral medium reduced with a reducing agent (e.g., sodium sulfide (B99878) or cysteine). The medium should contain essential vitamins and an electron donor (e.g., H₂).
-
Culture Vessels: Use anaerobic culture tubes or serum bottles sealed with butyl rubber stoppers and aluminum crimps.
-
Inoculation and Incubation: Inoculate the medium with an active Dehalogenimonas culture inside an anaerobic chamber. Incubate cultures in the dark at their optimal growth temperature (e.g., 30°C).
-
Electron Donor and Acceptor: Provide H₂ as the electron donor in the headspace and TCP as the electron acceptor in the liquid phase.
Analytical Methods for TCP and Metabolites
5.2.1. Sample Preparation
-
Aqueous Samples: For analysis of TCP and its volatile metabolites, take liquid samples from the cultures at different time points.
-
Extraction: Use liquid-liquid extraction with a suitable solvent (e.g., pentane (B18724) or hexane) containing an internal standard.
5.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).[12][13]
-
Column: A capillary column suitable for separating volatile organic compounds (e.g., DB-5ms or equivalent).
-
Method: Develop a temperature program for the GC oven to achieve good separation of TCP and its expected metabolites (e.g., 2,3-DCP, 1,2-DCP, 1-CP, allyl chloride).
-
Detection: Use the mass spectrometer in either full scan mode for metabolite identification or selected ion monitoring (SIM) mode for sensitive quantification of target compounds.[12][13]
Enzyme Assays
5.3.1. Haloalkane Dehalogenase (DhaA) Activity Assay
-
Principle: The activity of DhaA can be determined by measuring the rate of halide ion release during the dehalogenation of TCP.
-
Colorimetric Method: A common method involves the colorimetric detection of chloride ions. The reaction is stopped at different time points, and the released chloride is quantified by reacting it with mercuric thiocyanate (B1210189) and ferric nitrate (B79036) to produce a colored complex that can be measured spectrophotometrically.[6]
-
pH-Indicator-Based Assay: A high-throughput method utilizes a pH indicator in a weakly buffered solution. The dehalogenation reaction releases a proton, causing a pH change that can be monitored colorimetrically.[6]
-
Procedure:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-sulfate), the enzyme (cell-free extract or purified enzyme), and the substrate (TCP).
-
Incubate the reaction at a specific temperature (e.g., 37°C).
-
At defined time intervals, take aliquots and stop the reaction (e.g., by adding nitric acid for the colorimetric chloride assay).
-
Measure the product formation (halide or proton) and calculate the enzyme activity.
-
Caption: General experimental workflow for studying TCP biodegradation.
Conclusion
The biodegradation of this compound is a complex process that has seen significant advancements through biotechnological approaches. While naturally occurring degradation is limited, the development of engineered microorganisms and the exploration of cometabolic activities have opened new avenues for the bioremediation of TCP-contaminated sites. The aerobic pathway involving genetically modified haloalkane dehalogenase and the anaerobic reductive dechlorination by Dehalogenimonas species are the most promising strategies to date. Further research focusing on optimizing these pathways, improving enzyme efficiency, and understanding the microbial ecology of TCP degradation will be crucial for the development of robust and effective in-situ and ex-situ bioremediation technologies.
References
- 1. waterboards.ca.gov [waterboards.ca.gov]
- 2. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Weak Activity of Haloalkane Dehalogenase LinB with this compound Revealed by X-Ray Crystallography and Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 7. Genetic engineering for degradation of TCP in groundwater | News | University of Groningen [rug.nl]
- 8. Biodegradation of this compound through Directed Evolution and Heterologous Expression of a Haloalkane Dehalogenase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cometabolic biodegradation of this compound by propane-oxidizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Advances of using Dehalogenimonas in anaerobic degradation of chlorinated compounds and bioremediation of contaminated sites] [pubmed.ncbi.nlm.nih.gov]
- 12. ysi.com [ysi.com]
- 13. gcms.cz [gcms.cz]
Carcinogenic Potential of 1,2,3-Trichloropropane in Animal Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the carcinogenic potential of 1,2,3-trichloropropane (TCP) based on comprehensive animal studies. The data presented herein is primarily derived from the National Toxicology Program (NTP) Technical Report TR-384, a cornerstone in the toxicological assessment of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways implicated in TCP-induced carcinogenesis to support research and drug development efforts.
Executive Summary
This compound, a synthetic chlorinated hydrocarbon, has been demonstrated to be a multi-site carcinogen in animal models.[1][2] Chronic exposure to TCP via oral gavage has been shown to induce a wide range of neoplastic lesions in both F344/N rats and B6C3F1 mice.[1][3] The carcinogenic activity is dose-dependent, with increased incidences of both benign and malignant tumors observed at various tissue sites. The U.S. Department of Health and Human Services has classified this compound as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from experimental animal studies.[2][4] Mechanistic studies indicate that TCP is a genotoxic carcinogen, requiring metabolic activation to exert its DNA-damaging effects.[5][6]
Quantitative Carcinogenicity Data
The following tables summarize the incidence of neoplastic lesions in F344/N rats and B6C3F1 mice from a 2-year oral gavage study conducted by the National Toxicology Program.
Table 1: Incidence of Neoplasms in Male F344/N Rats
| Organ | Neoplasm | Control (0 mg/kg) | Low Dose (3 mg/kg) | Mid Dose (10 mg/kg) | High Dose (30 mg/kg) |
| Oral Mucosa | Squamous Cell Papilloma or Carcinoma | 0/50 | 2/50 | 15/50 | 29/52 |
| Forestomach | Squamous Cell Papilloma or Carcinoma | 1/50 | 28/50 | 41/49 | 46/52 |
| Pancreas | Acinar Adenoma | 1/50 | 5/50 | 14/50 | 21/52 |
| Kidney | Renal Tubule Adenoma | 0/50 | 2/50 | 8/50 | 15/52 |
| Preputial Gland | Adenoma or Carcinoma | 2/50 | 10/50 | 25/50 | 30/52 |
| Zymbal's Gland | Carcinoma | 0/50 | 0/50 | 1/50 | 5/52 |
Data sourced from NTP TR-384.[1]
Table 2: Incidence of Neoplasms in Female F344/N Rats
| Organ | Neoplasm | Control (0 mg/kg) | Low Dose (3 mg/kg) | Mid Dose (10 mg/kg) | High Dose (30 mg/kg) |
| Oral Mucosa | Squamous Cell Papilloma or Carcinoma | 0/50 | 1/49 | 10/51 | 25/52 |
| Forestomach | Squamous Cell Papilloma or Carcinoma | 0/50 | 25/49 | 35/51 | 42/52 |
| Mammary Gland | Adenocarcinoma | 2/50 | 5/50 | 15/50 | 20/52 |
| Clitoral Gland | Adenoma or Carcinoma | 3/50 | 8/49 | 20/51 | 28/52 |
| Zymbal's Gland | Carcinoma | 0/50 | 0/49 | 2/51 | 6/52 |
Data sourced from NTP TR-384.[1]
Table 3: Incidence of Neoplasms in Male B6C3F1 Mice
| Organ | Neoplasm | Control (0 mg/kg) | Low Dose (6 mg/kg) | Mid Dose (20 mg/kg) | High Dose (60 mg/kg) |
| Forestomach | Squamous Cell Papilloma or Carcinoma | 2/50 | 35/50 | 48/50 | 49/50 |
| Liver | Hepatocellular Adenoma or Carcinoma | 18/50 | 38/50 | 45/50 | 47/50 |
| Harderian Gland | Adenoma | 1/50 | 6/50 | 15/50 | 25/50 |
Data sourced from NTP TR-384.[1]
Table 4: Incidence of Neoplasms in Female B6C3F1 Mice
| Organ | Neoplasm | Control (0 mg/kg) | Low Dose (6 mg/kg) | Mid Dose (20 mg/kg) | High Dose (60 mg/kg) |
| Oral Mucosa | Squamous Cell Carcinoma | 0/50 | 0/50 | 2/50 | 8/50 |
| Forestomach | Squamous Cell Papilloma or Carcinoma | 1/50 | 28/50 | 42/50 | 46/50 |
| Liver | Hepatocellular Adenoma or Carcinoma | 8/50 | 15/50 | 25/50 | 35/50 |
| Harderian Gland | Adenoma | 2/50 | 5/50 | 12/50 | 20/50 |
| Uterus | Adenoma, Adenocarcinoma, or Stromal Polyp | 2/50 | 4/50 | 10/50 | 22/50 |
Data sourced from NTP TR-384.[1]
Experimental Protocols
The primary study informing the carcinogenic potential of this compound is the 2-year toxicology and carcinogenesis study conducted by the National Toxicology Program (NTP Technical Report 384).
NTP 2-Year Gavage Study (TR-384)
-
Test Substance: this compound (>99% pure)
-
Vehicle: Corn oil
-
Animal Species and Strain:
-
Rats: F344/N
-
Mice: B6C3F1
-
-
Route of Administration: Oral gavage
-
Dosing Regimen: 5 days per week for up to 104 weeks
-
Group Size: 60 male and 60 female rats and mice per dose group
-
Dose Levels:
-
Rats: 0, 3, 10, or 30 mg/kg body weight
-
Mice: 0, 6, 20, or 60 mg/kg body weight
-
-
Observations: Animals were observed twice daily for mortality and morbidity. Clinical examinations were performed weekly. Body weights were recorded weekly for the first 13 weeks and monthly thereafter.
-
Pathology: A complete necropsy was performed on all animals. All organs and tissues were examined for gross lesions, and a comprehensive list of tissues was collected and preserved. Histopathological examinations were conducted on all tissues from control and high-dose groups, and on all gross lesions and target tissues from all dose groups.
-
Early Termination: Due to a high incidence of fatal neoplasms, the high-dose (30 mg/kg) male and female rats were terminated at 76 and 65 weeks, respectively. Similarly, the high-dose (60 mg/kg) male and female mice were terminated at 79 and 73 weeks, respectively, and the mid-dose (20 mg/kg) mice were terminated at 88 weeks.[3][7]
Mechanisms of Carcinogenesis
The carcinogenicity of this compound is understood to be mediated through a genotoxic mechanism that requires metabolic activation.
Metabolic Activation and DNA Adduct Formation
The primary pathway for the metabolic activation of TCP involves oxidation by cytochrome P450 (CYP450) enzymes, predominantly in the liver.[5] This process leads to the formation of reactive intermediates, including the direct-acting mutagen 1,3-dichloroacetone.[5][6] These reactive metabolites can then form covalent adducts with DNA, leading to mutations and initiating the carcinogenic process. Glutathione (GSH) conjugation also plays a role in the metabolism of TCP, and some GSH-derived metabolites may also contribute to toxicity.[8]
Conclusion
The data from comprehensive animal studies, particularly the NTP 2-year bioassay, provide clear evidence of the carcinogenic potential of this compound in both rats and mice. The compound induces tumors at multiple sites in a dose-dependent manner. The underlying mechanism is genotoxic, involving metabolic activation to reactive intermediates that form DNA adducts. This technical guide serves as a critical resource for researchers and professionals in understanding the carcinogenic risks associated with TCP and for informing future research and drug development safety assessments.
References
- 1. NTP Toxicology and Carcinogenesis of this compound (CAS No. 96-18-4) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro metabolism and bioactivation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Spontaneous neoplasm incidences in Fischer 344 rats and B6C3F1 mice in two-year carcinogenicity studies: a National Toxicology Program update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA adduct formation in B6C3F1 mice and Fischer-344 rats exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Murky Waters of 1,2,3-Trichloropropane: A Technical Guide to Regulatory Standards and Analysis
For Researchers, Scientists, and Drug Development Professionals
Once utilized as an industrial solvent and cleaning agent, 1,2,3-Trichloropropane (TCP) has emerged as a significant and persistent groundwater contaminant, raising public health concerns due to its classification as a likely human carcinogen. This technical guide provides a comprehensive overview of the regulatory landscape, health implications, and analytical methodologies for the detection of 1,2,3-TCP in drinking water, tailored for an audience of researchers, scientists, and drug development professionals.
Regulatory Framework: A Patchwork of Standards
While the U.S. Environmental Protection Agency (EPA) has not established a federal Maximum Contaminant Level (MCL) for 1,2,3-TCP, it has issued health advisories and included it on the Contaminant Candidate List, signaling its potential for future regulation.[1] In the absence of a unified federal standard, several states have taken the lead in regulating this contaminant.
Table 1: Regulatory and Advisory Levels for this compound in Drinking Water
| Issuing Agency | Standard/Guideline | Value | Unit | Notes |
| U.S. EPA | Lifetime Health Advisory | 0.00004 | mg/L | Non-enforceable advisory level. |
| One-day Health Advisory | 0.02 | mg/L | For a 10-kg child. | |
| Ten-day Health Advisory | 0.02 | mg/L | For a 10-kg child. | |
| California OEHHA | Public Health Goal (PHG) | 0.0000007 | mg/L | Based on carcinogenicity.[2] |
| California SWRCB | Maximum Contaminant Level (MCL) | 0.000005 | mg/L | Enforceable standard.[2] |
| Hawaii DOH | Maximum Contaminant Level (MCL) | 0.0006 | mg/L | |
| New Jersey DEP | Maximum Contaminant Level (MCL) | 0.00003 | mg/L |
Health Effects and Carcinogenicity
The primary health concern associated with 1,2,3-TCP is its carcinogenicity. The U.S. Department of Health and Human Services, the International Agency for Research on Cancer (IARC), and the U.S. EPA have all classified 1,2,3-TCP as likely to be carcinogenic to humans, based on sufficient evidence from animal studies.[1][3][4]
Oral exposure to 1,2,3-TCP in animal studies has been shown to induce tumors at multiple sites, including the forestomach, liver, pancreas, and mammary gland in rats, and the forestomach, liver, Harderian gland, and uterus in mice.[3][5] Non-cancer health effects observed in animal studies include liver and kidney damage, as well as reproductive and developmental effects at higher doses.[6]
Table 2: Summary of Carcinogenicity Findings from NTP Gavage Studies
| Species | Sex | Organ | Tumor Type |
| Rat | Male | Forestomach | Squamous Cell Papilloma or Carcinoma |
| Oral Mucosa | Squamous Cell Papilloma or Carcinoma | ||
| Pancreas | Acinar Adenoma | ||
| Kidney | Renal Tubule Adenoma | ||
| Preputial Gland | Adenoma or Carcinoma | ||
| Female | Forestomach | Squamous Cell Papilloma or Carcinoma | |
| Oral Mucosa | Squamous Cell Papilloma or Carcinoma | ||
| Mammary Gland | Adenocarcinoma | ||
| Clitoral Gland | Adenoma or Carcinoma | ||
| Mouse | Male | Forestomach | Squamous Cell Papilloma or Carcinoma |
| Liver | Hepatocellular Adenoma or Carcinoma | ||
| Harderian Gland | Adenoma | ||
| Female | Forestomach | Squamous Cell Papilloma or Carcinoma | |
| Liver | Hepatocellular Adenoma or Carcinoma | ||
| Harderian Gland | Adenoma | ||
| Uterus | Adenoma, Adenocarcinoma, Stromal Polyp |
Source: National Toxicology Program Technical Report Series No. 384[7]
Mechanism of Toxicity: A Genotoxic Pathway
The carcinogenicity of 1,2,3-TCP is understood to be mediated through a genotoxic mechanism. This involves metabolic activation of the parent compound into reactive intermediates that can bind to DNA, leading to mutations and initiating the process of carcinogenesis.
Two primary metabolic pathways are involved:
-
Cytochrome P450 (CYP)-mediated oxidation: This pathway leads to the formation of reactive aldehydes and ketones.[8]
-
Glutathione (B108866) (GSH) conjugation: This pathway, catalyzed by glutathione S-transferases (GSTs), can also lead to the formation of reactive intermediates.[8]
These reactive metabolites can form DNA adducts, which, if not repaired, can lead to mutations during DNA replication.[3][9]
Analytical Methodologies for Detection in Drinking Water
Accurate and sensitive analytical methods are crucial for monitoring 1,2,3-TCP in drinking water at the low concentrations stipulated by regulatory bodies. The primary methods employed are based on gas chromatography coupled with a sensitive detector.
EPA Method 504.1: Microextraction and Gas Chromatography
This method is designed for the determination of several volatile organic compounds, including 1,2,3-TCP, in drinking water and groundwater.
Experimental Protocol Summary:
-
Sample Collection: Collect a 40-mL water sample in a vial containing sodium thiosulfate (B1220275) as a dechlorinating agent.
-
Extraction: A 35-mL aliquot of the sample is extracted with 2 mL of hexane (B92381) by vigorous shaking.[10][11]
-
Analysis: A small volume (typically 2 µL) of the hexane extract is injected into a gas chromatograph (GC) equipped with a linearized electron capture detector (ECD) for separation and detection.[10][11]
-
Quantification: The concentration of 1,2,3-TCP is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.
EPA Method 524.3: Purge and Trap Capillary Column Gas Chromatography/Mass Spectrometry
This method is a highly sensitive technique for the determination of purgeable organic compounds in finished drinking water.
Experimental Protocol Summary:
-
Sample Collection: Collect a 40-mL water sample in a vial containing ascorbic acid and maleic acid as preservatives.
-
Purging: A 5-mL aliquot of the sample is purged with an inert gas (e.g., helium) in a specially designed purging chamber. The volatile organic compounds, including 1,2,3-TCP, are transferred from the aqueous phase to the vapor phase.
-
Trapping: The vapor is passed through a sorbent trap where the organic compounds are retained.
-
Desorption and Analysis: The trap is heated, and the trapped compounds are backflushed with an inert gas into a gas chromatograph (GC) coupled with a mass spectrometer (MS). The MS provides definitive identification and quantification of the analytes.
California Method SRL524M: Purge and Trap GC/MS
This method is a modification of EPA Method 524.2, specifically optimized for the trace-level analysis of 1,2,3-TCP in drinking water.[2]
Experimental Protocol Summary:
-
Sample Preparation: A 25-mL sample aliquot is prepared for analysis, using a deuterated form of 1,2,3-TCP (TCP-D5) as an internal standard.[12]
-
Purge and Trap: The analysis is performed using a purge and trap system coupled to a GC/MS.[12]
-
Detection and Quantification: The instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity for 1,2,3-TCP. Identification is confirmed by matching retention time and fragment ions with a reference standard.[12]
Conclusion
The regulation and analysis of this compound in drinking water present a complex challenge due to its potent carcinogenicity at low concentrations. While a federal MCL is yet to be established, proactive state-level regulations underscore the importance of vigilant monitoring. The analytical methodologies outlined in this guide provide the necessary tools for accurate detection, enabling robust risk assessment and the implementation of effective remediation strategies to safeguard public health. For researchers and professionals in drug development, understanding the genotoxic mechanism of 1,2,3-TCP can offer insights into the broader field of chemical carcinogenesis and the development of predictive toxicology models.
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. MCL for 1,2,3-TCP Now in Effect — Babcock Laboratories, Inc. [babcocklabs.com]
- 3. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mutagen activation of 1,2-dibromo-3-chloropropane by cytosolic glutathione S-transferases and microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Abstract for TR-384 [ntp.niehs.nih.gov]
- 8. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of exposure route on DNA adduct formation and cellular proliferation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waterboards.ca.gov [waterboards.ca.gov]
- 11. settek.com [settek.com]
- 12. waterboards.ca.gov [waterboards.ca.gov]
An In-depth Technical Guide to the Molecular Structure and Chemical Reactivity of 1,2,3-Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3-Trichloropropane (TCP) is a synthetic chlorinated hydrocarbon characterized by its high chemical stability and persistence in the environment. This technical guide provides a comprehensive overview of the molecular structure and chemical reactivity of TCP, intended for researchers, scientists, and professionals in drug development. This document consolidates critical data on its physicochemical properties, spectroscopic signatures, and key chemical transformations. Detailed experimental methodologies for significant reactions are provided, and complex pathways are elucidated through diagrams generated using Graphviz. The information presented herein is curated to facilitate a deeper understanding of this compound's behavior and to support advanced research and development activities.
Molecular Structure and Physicochemical Properties
This compound (C₃H₅Cl₃) is a colorless to straw-colored heavy liquid with a chloroform-like odor.[1] Its molecular structure consists of a three-carbon propane (B168953) backbone with chlorine atoms attached to each carbon.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₅Cl₃ | [2] |
| Molecular Weight | 147.43 g/mol | [2][3] |
| CAS Registry Number | 96-18-4 | [2] |
| Appearance | Colorless liquid | [3] |
| Odor | Sweet, strong, chloroform-like | [1][3][4] |
| Density | 1.3889 g/cm³ at 20°C | [5] |
| Melting Point | -14 °C | [6] |
| Boiling Point | 156.8 °C | [3] |
| Water Solubility | 1.75 g/L at 20°C; Slightly soluble | [7][8] |
| log Kow (Octanol-Water Partition Coefficient) | 2.27 | [3] |
| Vapor Pressure | 3.7 mmHg at 25°C | [3] |
| Henry's Law Constant | 3.43 x 10⁻⁴ atm-m³/mol at 25°C | [3] |
Molecular Structure Diagram:
Spectroscopic Data
The structural features of this compound can be elucidated through various spectroscopic techniques.
Table 2: Spectroscopic Data Summary for this compound
| Technique | Key Features | Reference |
| ¹H NMR | Spectra available, chemical shifts can be obtained from spectral databases. | [3][5][9] |
| ¹³C NMR | Spectrum available for detailed structural analysis. | [9] |
| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available, showing fragmentation patterns. | [2][6] |
| Infrared Spectroscopy (IR) | IR spectrum available, indicating characteristic vibrational modes of C-H and C-Cl bonds. | [2][10] |
Chemical Reactivity and Reaction Pathways
This compound is known for its chemical stability and resistance to natural degradation processes.[11][12] However, it can undergo several types of chemical reactions under specific conditions.
Hydrolysis
Under ambient pH and temperature, the hydrolysis of TCP is negligible.[13] The process becomes more favorable at high pH and temperature, proceeding through base-catalyzed hydrolysis.[11][13] The hydrolysis half-life at 25°C over a pH range of 5-9 is estimated to be 44 years.[14]
Dehydrochlorination
Dehydrochlorination is a significant degradation pathway for this compound, often competing with other reactions like hydrogenolysis.[15][16] This elimination reaction can be promoted by alkaline conditions.
Oxidation
Oxidation of TCP is generally not favorable with mild oxidants like permanganate.[13] However, stronger oxidizing agents, particularly hydroxyl and sulfate (B86663) radicals generated in advanced oxidation processes, are capable of oxidizing TCP.[13]
Reduction
Reductive dechlorination of TCP is a key transformation under anoxic or reducing conditions.[16]
-
With Zero-Valent Metals: While conventional zero-valent iron (ZVI) shows slow dechlorination rates, nano ZVI, palladized nano ZVI, and zero-valent zinc (ZVZ) have been shown to degrade TCP more rapidly.[11][13] Granular Zn(0) is particularly effective, with faster degradation rates compared to activated nano-Fe(0).[11] Computational studies suggest that the thermodynamically favored pathway for reduction with zerovalent zinc involves β-elimination to allyl chloride, followed by hydrogenolysis to propene.[15][17][18]
Reaction Pathways Diagram:
Synthesis and Production
This compound is primarily produced through synthetic chemical processes. It can be synthesized by the chlorination of propylene (B89431).[19] Other reported production methods include:
It is also a known byproduct in the manufacturing of other chemicals such as dichloropropene, propylene oxide, and glycerol.[14][19]
General Synthesis Workflow:
Experimental Protocols
Protocol for Reductive Dechlorination using Zero-Valent Zinc
This protocol is a generalized representation based on literature descriptions of batch experiments for the degradation of this compound.[11][15][18]
Objective: To demonstrate the reductive dechlorination of this compound using granular zero-valent zinc.
Materials:
-
This compound (TCP)
-
Granular Zero-Valent Zinc (Zn(0))
-
Deionized water, deoxygenated
-
Serum bottles with Teflon-lined septa
-
Gas chromatograph with an appropriate detector (e.g., FID or MS) for analysis
-
Syringes for sampling
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
In an anaerobic glovebox or under a stream of inert gas, add a known mass of granular Zn(0) to a series of serum bottles.
-
Add a specific volume of deoxygenated deionized water to each bottle.
-
Spike the aqueous solution with the TCP stock solution to achieve the desired initial concentration.
-
Immediately seal the bottles with Teflon-lined septa and aluminum crimp caps.
-
Prepare control samples without Zn(0) to monitor for abiotic degradation not related to the reductant.
-
Place the bottles on a shaker or rotator at a constant temperature.
-
At predetermined time intervals, withdraw aqueous or headspace samples using a gas-tight syringe.
-
Analyze the samples for the concentration of this compound and potential degradation products (e.g., allyl chloride, propene) using gas chromatography.
-
Plot the concentration of TCP over time to determine the degradation rate.
Table 3: Example Reaction Parameters for Reductive Dechlorination
| Parameter | Example Value |
| Initial TCP Concentration | 1 - 10 mg/L |
| Zn(0) Loading | 1 - 10 g/L |
| Reaction Temperature | 25 °C |
| Reaction Volume | 100 mL |
| Shaking Speed | 150 rpm |
Applications, Safety, and Handling
Historically, this compound has been used as a paint and varnish remover, a cleaning and degreasing agent, and an industrial solvent.[1][3][20] Its current applications are primarily as a chemical intermediate in the production of other compounds like polysulfone liquid polymers and dichloropropene, and as a cross-linking agent in the synthesis of polysulfides.[4][14]
Safety and Handling: this compound is considered a hazardous substance. It is a combustible liquid and can produce poisonous gases, including hydrogen chloride and phosgene, in a fire.[1] It is known to be a carcinogen and mutagen.[1] Exposure can cause irritation to the eyes, nose, and throat, and may lead to damage to the liver and kidneys.[1][21] Proper personal protective equipment, including eye protection and gloves, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area or a fume hood.[22]
Conclusion
This compound is a chemically stable molecule with a range of interesting, albeit slow, chemical transformations. Its reactivity is dominated by processes that require significant energy input or highly reactive species, such as strong bases, high temperatures, potent oxidizing agents, or reactive metals. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals working with this compound, highlighting the key aspects of its molecular structure and chemical behavior. A thorough understanding of these properties is essential for its safe handling, and for the development of effective remediation strategies for this persistent environmental contaminant.
References
- 1. nj.gov [nj.gov]
- 2. Propane, 1,2,3-trichloro- [webbook.nist.gov]
- 3. This compound | C3H5Cl3 | CID 7285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 96-18-4 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. ez.restek.com [ez.restek.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound(96-18-4) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Degradation of this compound (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Enviro Wiki [enviro.wiki]
- 13. Prospects for Remediation of this compound by Natural and Engineered Abiotic Degradation Reactions [serdp-estcp.mil]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Reduction of this compound (TCP): pathways and mechanisms from computational chemistry calculations - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C9EM00557A [pubs.rsc.org]
- 16. Reduction of this compound (TCP): Pathways and Mechanisms from Computational Chemistry Calculations | Journal Article | PNNL [pnnl.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. This compound (Cicads 56, 2003) [inchem.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Detecting 1,2,3-Trichloropropane in Water: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 1,2,3-Trichloropropane (1,2,3-TCP) in water samples. 1,2,3-TCP is a synthetic chlorinated hydrocarbon, recognized as a probable human carcinogen, and its presence in water sources is a significant health concern. Accurate and sensitive detection methods are crucial for monitoring, risk assessment, and the development of remediation strategies.
Overview of Analytical Techniques
The primary methods for the determination of 1,2,3-TCP in water rely on gas chromatography (GC) coupled with various detectors. The choice of method often depends on the required sensitivity, the sample matrix, and the available instrumentation. Key techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly specific and sensitive technique. Methods like EPA 524.2, EPA 524.3, and EPA 8260B utilize GC-MS. The use of selected ion monitoring (SIM) mode can significantly enhance sensitivity for trace-level detection.[1][2]
-
Gas Chromatography-Electron Capture Detector (GC-ECD): EPA Method 504.1 employs microextraction followed by GC-ECD.[2][3][4][5] This method is suitable for detecting halogenated compounds like 1,2,3-TCP with high sensitivity.
-
Purge and Trap (P&T) Concentration: This sample preparation technique is commonly used for volatile organic compounds (VOCs) like 1,2,3-TCP in water. It involves purging the sample with an inert gas to extract the analytes, which are then trapped on a sorbent material before being introduced into the GC system. This pre-concentration step significantly improves detection limits.[1][6][7]
-
Liquid-Liquid Extraction (LLE): EPA Method 551.1 uses LLE to extract 1,2,3-TCP from water samples before analysis by GC-ECD.[2][8]
-
Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free sample preparation technique that can be used for the extraction of 1,2,3-TCP from water. It offers advantages in terms of simplicity and reduced solvent consumption.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the detection of this compound in water.
| Method | Technique | Sample Preparation | Method Detection Limit (MDL) (ng/L) | Reporting Limit (RL) (ng/L) | Accuracy (Recovery %) | Precision (%RSD) |
| EPA 504.1 | GC-ECD | Microextraction | ~20 | - | - | - |
| EPA 524.2 (Modified) | GC-MS (SIM) | Purge and Trap | 0.811 | 5 | - | - |
| EPA 524.3 | GC-MS (SIM) | Purge and Trap | 0.543 | - | - | - |
| Continuous LLE GC-MS | GC-MS | Continuous Liquid-Liquid Extraction | 0.8 | 5 | 103-111 | 4.8-5.0 |
| SPE-P&T-GC-MS | GC-MS (Isotope Dilution) | Solid Phase Extraction & Purge and Trap | 0.11 | 0.30 | 95-103 | - |
| DWRL_123TCP | GC-MS (SIM) | Purge and Trap | <5 (MDL must support RL) | ≤5 | - | - |
Experimental Protocols
Protocol 1: EPA Method 504.1 - Microextraction and Gas Chromatography with Electron Capture Detection
This method is suitable for the determination of 1,2,3-TCP in drinking water and groundwater.[4][5]
1. Sample Preparation (Microextraction)
-
Allow water samples to come to room temperature.
-
In a 40 mL vial, add 35 mL of the water sample.
-
Add a preservative, such as sodium thiosulfate, if residual chlorine is present.
-
Pipette 2 mL of hexane (B92381) into the vial.
-
Cap the vial and shake vigorously for 1 minute.
-
Let the phases separate. The hexane layer (top layer) contains the extracted 1,2,3-TCP.
2. Gas Chromatography (GC) Analysis
-
Injector:
-
Injection Volume: 2 µL
-
Injector Temperature: 200°C
-
Mode: Splitless
-
-
GC Column:
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Final Hold: 5 minutes
-
-
Detector (ECD):
-
Detector Temperature: 300°C
-
Makeup Gas: Nitrogen at 30 mL/min
-
3. Quality Control
-
Analyze a laboratory reagent blank with each batch of samples.
-
Analyze a laboratory fortified blank to assess accuracy.
-
Analyze a matrix spike and matrix spike duplicate to assess matrix effects and precision.
Protocol 2: Purge and Trap Gas Chromatography-Mass Spectrometry (based on EPA 524.3 principles)
This method is highly sensitive and specific for the analysis of 1,2,3-TCP in drinking water.[1]
1. Sample Preparation (Purge and Trap)
-
Purge and Trap System:
-
Sample Volume: 5 mL or 25 mL
-
Purge Gas: Helium at 40 mL/min
-
Purge Time: 11 minutes
-
Trap: Vocarb 3000 (or equivalent)
-
Desorb Temperature: 250°C
-
Desorb Time: 2 minutes
-
Bake Temperature: 270°C
-
Bake Time: 8 minutes
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injector:
-
Injector Temperature: 200°C
-
Mode: Splitless
-
-
GC Column:
-
Restek Rtx-624 (20 m x 0.18 mm ID, 1.0 µm film thickness) or equivalent.
-
-
Oven Temperature Program:
-
Initial Temperature: 35°C, hold for 2 minutes
-
Ramp 1: 16°C/min to 140°C
-
Ramp 2: 30°C/min to 220°C
-
Final Hold: 3 minutes
-
-
Mass Spectrometer (MS):
3. Quality Control
-
Analyze a method blank with each analytical batch.
-
Analyze a laboratory control sample to monitor method performance.
-
Spike each sample with an internal standard to correct for matrix effects and variations in instrument response.
Visualizations
Caption: Experimental workflow for 1,2,3-TCP analysis by Purge and Trap GC-MS.
Caption: Logical relationships between analytical methods for 1,2,3-TCP detection.
References
- 1. gcms.cz [gcms.cz]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Method 504.1: EDB, DBCP, and 123TCP Analysis in Water by Microextraction and GC [restek.com]
- 4. settek.com [settek.com]
- 5. NEMI Method Summary - 504.1 [nemi.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurofinsus.com [eurofinsus.com]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Application Note: Analysis of 1,2,3-Trichloropropane in Water by Gas Chromatography-Mass Spectrometry (GC/MS)
Abstract
1,2,3-Trichloropropane (TCP) is a synthetic chemical compound recognized as a potent carcinogen, leading to stringent regulatory limits in drinking water.[1][2] This application note details a robust and sensitive method for the quantitative analysis of 1,2,3-TCP in water matrices using Gas Chromatography-Mass Spectrometry (GC/MS). The protocol outlined below is based on established methodologies, such as USEPA Method 524.3, and is intended for researchers, scientists, and professionals in drug development and environmental monitoring.[1][3] The method employs purge and trap concentration, capillary gas chromatography, and mass spectrometric detection in Selected Ion Monitoring (SIM) mode to achieve the low detection limits required to meet health-advisory levels.[1][4] Isotope dilution using this compound-d5 is utilized for accurate quantitation.
Introduction
This compound is a persistent environmental contaminant often found at industrial and hazardous waste sites.[1] Due to its toxicity and classification as a likely human carcinogen, regulatory bodies have set very low maximum contaminant levels (MCLs) in drinking water, often in the parts-per-trillion (ppt) range.[1][2] Consequently, highly sensitive and specific analytical methods are required for its monitoring. Gas Chromatography-Mass Spectrometry (GC/MS) has emerged as the preferred technique for this analysis due to its excellent chromatographic separation and definitive mass spectral identification. This document provides a comprehensive protocol for the analysis of 1,2,3-TCP in water, covering sample preparation, instrumental analysis, and data interpretation.
Experimental Protocols
Sample Collection and Preservation
Proper sample collection and preservation are critical for accurate analysis.
-
Sample Collection: Collect water samples in 1 L amber glass bottles.[5]
-
Dechlorination: If the sample contains residual chlorine, add approximately 50 mg of sodium sulfite (B76179) to the bottle before sample collection.[5]
-
Preservation: Samples should be chilled and maintained at 4-6 °C until analysis.[6]
-
Holding Time: All samples must be extracted within 14 days of collection.[5]
Sample Preparation: Purge and Trap (P&T)
Purge and trap is the most common technique for extracting and concentrating volatile organic compounds (VOCs) like 1,2,3-TCP from water samples.[7]
-
Internal Standard Spiking: Spike all samples, blanks, and calibration standards with an isotopic internal standard, this compound-d5 (TCP-D5), to a final concentration of 50 ng/L.[5]
-
Purging: Place a 10-25 mL aliquot of the sample into the purging vessel of a purge and trap concentrator. Purge the sample with an inert gas (e.g., helium) at a defined flow rate for a specific time (e.g., 11 minutes).
-
Trapping: The purged analytes are carried into a sorbent trap (e.g., Vocarb 3000) where they are retained.[4]
-
Desorption: After purging, the trap is rapidly heated, and the trapped analytes are backflushed with the carrier gas onto the GC column.
GC/MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of 1,2,3-TCP.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| GC Column | DB-5.625, 30 m x 0.25 mm, 1.0 µm film thickness (or equivalent)[4] |
| Injector Temperature | 200 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temperature of 40 °C, hold for 2 minutes, ramp to 180 °C at 10 °C/min, then ramp to 220 °C at 20 °C/min, hold for 3 minutes |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | 1,2,3-TCP: Quantitation ion m/z 110, Confirmation ions m/z 75, 112[1][2] TCP-D5: Quantitation ion m/z 79[5] |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of 1,2,3-TCP by GC/MS.
| Parameter | Value | Reference |
| Linear Calibration Range | 5.0 - 500 ng/L | [4][5] |
| Method Detection Limit (MDL) | 0.11 - 1.7 ng/L | [4][7] |
| Reporting Limit (RL) | 5.0 ng/L | [4] |
| Mean Recovery | 80 - 120% | [5] |
| Relative Standard Deviation (RSD) | ≤ 20% | [5] |
Experimental Workflow Diagram
Caption: Experimental workflow for 1,2,3-TCP analysis.
Conclusion
The GC/MS method detailed in this application note provides a reliable and sensitive approach for the determination of this compound in water samples. The use of purge and trap for sample concentration, coupled with SIM mode mass spectrometry and isotope dilution for quantitation, allows for the low detection limits necessary to comply with regulatory standards. Adherence to the described protocols for sample handling, preparation, and instrumental analysis is essential for achieving accurate and reproducible results.
References
- 1. gcms.cz [gcms.cz]
- 2. ysi.com [ysi.com]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. Lowering detection limits for this compound in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Remediation of 1,2,3-Trichloropropane (TCP) Contaminated Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Trichloropropane (TCP) is a synthetic chlorinated hydrocarbon, primarily used as an industrial solvent, cleaning and degreasing agent, and as a chemical intermediate.[1][2][3][4] It is a persistent and mobile environmental contaminant, classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency.[2] Due to its chemical stability, TCP is resistant to natural degradation processes, leading to long-term contamination of soil and groundwater.[1][4][5][6] This document provides detailed application notes and protocols for various remediation technologies effective for TCP-contaminated sites.
Remediation Technologies Overview
Several in situ and ex situ technologies have been developed and applied for the remediation of TCP. The selection of an appropriate technology depends on site-specific conditions, including contaminant concentration, hydrogeology, and regulatory requirements. Key technologies include in situ chemical reduction (ISCR), in situ chemical oxidation (ISCO), enhanced anaerobic bioremediation, and thermal remediation. Ex situ methods, such as pump-and-treat with granular activated carbon (GAC), are also common.[1][2]
In Situ Chemical Reduction (ISCR)
ISCR involves the introduction of a chemical reductant into the subsurface to transform TCP into less harmful compounds. Zero-valent metals, particularly zero-valent zinc (ZVZ), have proven effective.[1][2]
Application Notes
Zero-valent iron (ZVI) has shown limited success in degrading TCP, with slow reaction rates.[2][5][6] In contrast, ZVZ is a more potent reductant for TCP, leading to faster degradation rates and minimizing the formation of problematic intermediates.[1][2][6] The primary degradation pathway for TCP via ISCR with ZVMs is reductive elimination (dihaloelimination) to form 3-chloro-1-propene (allyl chloride), which is subsequently reduced to propene.[1]
Quantitative Data for ISCR
| Parameter | Zero-Valent Iron (ZVI) | Zero-Valent Zinc (ZVZ) | Reference |
| Degradation Rate | Slow, often not practical for remediation | Relatively fast | [1][5] |
| Surface-Area Normalized Rate Constant (kSA) | < 10-4 L m-2 h-1 (for activated nano-Fe(0)) | 10-3 - 10-2 L m-2 h-1 | [6] |
| Primary Byproducts | Potential for chlorinated intermediates | Propene (minimal intermediates) | [1][6] |
| Applicability | Limited | High | [2][7] |
Experimental Protocol: Bench-Scale Batch Test for TCP Degradation by ZVZ
-
Materials :
-
1,2,3-TCP standard solution
-
Granular zero-valent zinc (e.g., 20-30 mesh)
-
Anaerobic glovebox
-
Serum bottles (e.g., 160 mL) with Teflon-lined septa and aluminum crimp caps
-
Deoxygenated, deionized water
-
pH buffer solutions
-
Gas chromatograph with a mass spectrometer (GC/MS) for TCP and byproduct analysis.
-
-
Procedure :
-
Prepare all solutions and handle materials within an anaerobic glovebox to prevent oxidation of the ZVZ.
-
Add a known mass of ZVZ to each serum bottle.
-
Add deoxygenated, deionized water and buffer to the desired pH.
-
Spike the bottles with the TCP standard solution to achieve the target initial concentration.
-
Immediately seal the bottles with Teflon-lined septa and crimp caps.
-
Include control bottles without ZVZ to assess abiotic loss of TCP.
-
Place the bottles on a shaker at a constant temperature.
-
At predetermined time intervals, sacrifice a bottle from each experimental set.
-
Analyze the headspace or aqueous phase for TCP and potential degradation products (e.g., allyl chloride, propene) using GC/MS.
-
Calculate the degradation rate of TCP.
-
In Situ Chemical Oxidation (ISCO)
ISCO involves injecting strong chemical oxidants into the subsurface to chemically transform TCP. While mild oxidants like permanganate (B83412) are ineffective, stronger oxidants such as activated persulfate and Fenton's reagent can degrade TCP.[1][5][8][9]
Application Notes
The effectiveness of ISCO for TCP is dependent on the type of oxidant and the activation method. Heat- or base-activated persulfate has been shown to be effective.[1] Fenton's reagent (hydrogen peroxide activated by Fe(II)) can also degrade TCP, with laboratory studies showing half-lives of 5 to 10 hours.[1] However, field-scale applications of Fenton's reagent for TCP have not been widely reported.[1] The presence of other organic contaminants can reduce the degradation rate of TCP.[10]
Quantitative Data for ISCO
| Parameter | Activated Persulfate | Fenton's Reagent | Reference |
| TCP Removal Efficiency (Lab) | 61.4% in 24 hours (Fe(II)-activated) | - | [10] |
| TCP Removal Efficiency (Field) | 30% - 45% (Fe(II)-activated) | Not widely reported | [10] |
| Half-life (Lab) | - | 5 - 10 hours | [1] |
| Activators | Fe(II), heat, high pH | Fe(II) | [1][10] |
| Potential Byproducts | Chlorinated intermediates, chloroacetic acid, formic acid | 1,3-dichloroacetone, 2,3-dichloro-1-propene | [10][11] |
Experimental Protocol: Bench-Scale Evaluation of Activated Persulfate for TCP Oxidation
-
Materials :
-
1,2,3-TCP standard solution
-
Sodium persulfate (Na2S2O8)
-
Ferrous sulfate (B86663) (FeSO4·7H2O) as an activator
-
Site groundwater or deionized water
-
Reaction vessels (e.g., glass vials with Teflon-lined caps)
-
Temperature-controlled water bath or incubator
-
Quenching agent (e.g., sodium thiosulfate)
-
Analytical instrumentation (GC/MS).
-
-
Procedure :
-
Prepare a stock solution of sodium persulfate and the activator (ferrous sulfate).
-
In a series of reaction vessels, add site groundwater or deionized water.
-
Spike each vessel with the TCP standard solution to the desired initial concentration.
-
Add the activator to the vessels.
-
Initiate the reaction by adding the sodium persulfate solution.
-
Include control vessels (e.g., TCP only, TCP with unactivated persulfate) to assess abiotic and non-activated reactions.
-
Place the vessels in a temperature-controlled environment.
-
At specified time points, collect samples and immediately quench the reaction by adding a quenching agent.
-
Extract the samples and analyze for TCP and potential oxidation byproducts using GC/MS.
-
Determine the TCP degradation efficiency and kinetics.
-
Enhanced Anaerobic Bioremediation
Enhanced anaerobic bioremediation relies on stimulating and/or augmenting subsurface microorganisms to degrade TCP through reductive dechlorination.
Application Notes
Specific microorganisms, such as Dehalogenimonas (Dhg) species, are capable of biodegrading TCP under anaerobic conditions.[1] This process, known as bioaugmentation, involves introducing specialized microbial cultures into the contaminated zone.[1] To create the necessary reducing conditions and provide an electron donor, a fermentable organic substrate like lactate (B86563) or vegetable oil is co-injected (biostimulation).[1] Successful TCP bioremediation has been observed within a pH range of 5 to 9, with optimal conditions between pH 7 and 9.[1] A lag period of several months before significant degradation is observed is common in field applications.[1]
Quantitative Data for Enhanced Anaerobic Bioremediation
| Parameter | Value | Reference |
| Microorganisms | Dehalogenimonas (Dhg) species | [1] |
| Electron Donors | Lactate, vegetable oil | [1] |
| Optimal pH Range | 7 - 9 | [1] |
| Treatment Timeframe | Degradation observed after a 6-8 month lag, with non-detectable levels reached in ~15 months post-lag. | [1] |
| Initial TCP Concentration Range (Field Study) | 0.008 to 1.7 µg/L | [1] |
| Final TCP Concentration (Field Study) | < 0.005 µg/L (non-detect) | [1] |
Experimental Protocol: Microcosm Study for Enhanced Anaerobic Bioremediation of TCP
-
Materials :
-
Site soil and groundwater
-
Bioaugmentation culture containing Dehalogenimonas spp.
-
Electron donor (e.g., sodium lactate)
-
Nutrient solution (if required)
-
Anaerobic glovebox
-
Serum bottles or similar microcosm vessels
-
Analytical equipment for TCP, daughter products, and microbial analysis (e.g., qPCR for Dehalogenimonas genes).
-
-
Procedure :
-
Set up all microcosms under strict anaerobic conditions in a glovebox.
-
Add a known amount of site soil and groundwater to each microcosm vessel.
-
Spike the microcosms with TCP to the target concentration.
-
Establish different treatment conditions in separate sets of microcosms:
-
Biostimulation only : Add electron donor.
-
Bioaugmentation only : Add the microbial culture.
-
Biostimulation and Bioaugmentation : Add both electron donor and microbial culture.
-
Control : No amendments.
-
-
Seal the microcosms and incubate them in the dark at a constant temperature representative of the site.
-
Periodically, sacrifice replicate microcosms from each treatment set.
-
Analyze the aqueous phase for TCP and degradation products.
-
Analyze soil or groundwater samples for the abundance of key microorganisms (Dehalogenimonas) using molecular biology tools like qPCR.
-
Monitor geochemical parameters such as pH, oxidation-reduction potential (ORP), and volatile fatty acids.
-
Visualizations
TCP Degradation Pathways
References
- 1. This compound - Enviro Wiki [enviro.wiki]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. Prospects for Remediation of this compound by Natural and Engineered Abiotic Degradation Reactions [serdp-estcp.mil]
- 6. Degradation of this compound (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iwaponline.com [iwaponline.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. In Situ Persulfate Oxidation of this compound in Groundwater of North China Plain [mdpi.com]
- 11. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Removal of 1,2,3-Trichloropropane (TCP) using Granular Activated Carbon (GAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2,3-Trichloropropane (TCP) is a synthetic, chlorinated hydrocarbon that is a persistent environmental pollutant and a probable human carcinogen.[1] Its removal from contaminated water sources is a significant challenge due to its chemical properties. Granular activated carbon (GAC) has been identified as one of the most effective and widely used technologies for the removal of TCP from water.[2][3] These application notes provide a comprehensive overview of the principles, experimental protocols, and performance data for the use of GAC in TCP remediation.
Principles of TCP Removal by GAC
The removal of TCP from water by GAC is primarily an adsorption process, where TCP molecules are transferred from the liquid phase to the surface of the GAC.[1] The high surface area and porous structure of GAC provide numerous sites for this adsorption to occur. The primary forces involved in the adsorption of organic molecules like TCP onto activated carbon are van der Waals forces.
Several factors can influence the efficiency of TCP adsorption onto GAC:
-
GAC Properties: The type of raw material used to produce the GAC (e.g., coconut shell, bituminous coal) and its physical properties (e.g., surface area, pore size distribution, particle size) significantly impact its adsorptive capacity for TCP.[4] Coconut shell-based GAC has shown a high maximum adsorption capacity for TCP.[1] Reagglomerated, bituminous coal-based GAC has also demonstrated superior performance in groundwater treatment applications.[2]
-
Water Quality: The presence of other organic and inorganic compounds in the water can affect TCP removal. Natural Organic Matter (NOM) is a significant competing factor, as it can adsorb to the GAC and reduce the available sites for TCP, potentially decreasing the GAC's capacity by 20-50%.[1]
-
pH: The pH of the water can influence the surface charge of the GAC and the speciation of TCP, although the effect is generally less pronounced for non-ionizable organic compounds like TCP. An optimal pH range of 6-8 is typically recommended for GAC performance.[1]
-
Temperature: Temperature can affect both the solubility of TCP in water and the kinetics of adsorption.
-
Contact Time: Sufficient contact time between the water and the GAC is crucial for effective removal. This is often characterized by the Empty Bed Contact Time (EBCT) in continuous flow systems.
Experimental Protocols
Two primary experimental methods are used to evaluate the performance of GAC for TCP removal: batch adsorption isotherm studies and rapid small-scale column tests (RSSCTs).
These studies are conducted to determine the equilibrium adsorption capacity of a specific GAC for TCP. The data generated are used to develop adsorption isotherms, such as the Langmuir and Freundlich models, which are essential for designing and modeling GAC systems.
Protocol:
-
GAC Preparation:
-
Wash the GAC with deionized water to remove fines and impurities.
-
Dry the washed GAC in an oven at 105-110°C for 24 hours.
-
Store the dried GAC in a desiccator until use.
-
-
Stock Solution Preparation:
-
Prepare a stock solution of TCP in methanol (B129727) at a known concentration (e.g., 1 g/L).
-
Prepare a series of aqueous TCP solutions of varying concentrations (e.g., 10, 20, 50, 100, 200 µg/L) by spiking deionized water or the specific water matrix of interest with the stock solution.
-
-
Batch Adsorption Experiment:
-
Add a fixed amount of dried GAC (e.g., 0.1 g) to a series of glass vials with Teflon-lined caps.
-
Add a known volume (e.g., 100 mL) of each TCP solution to the vials.
-
Include control samples with no GAC to account for any potential TCP loss due to volatilization or adsorption to the vial walls.
-
Place the vials on a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined equilibrium time (typically 24-48 hours, to be determined from kinetic studies).
-
-
Sample Analysis:
-
After reaching equilibrium, allow the GAC to settle.
-
Carefully collect a sample from the supernatant of each vial using a glass syringe.
-
Filter the sample through a 0.45 µm syringe filter to remove any fine GAC particles.
-
Analyze the TCP concentration in the filtered samples using an appropriate analytical method, such as purge and trap gas chromatography-mass spectrometry (GC/MS).
-
-
Data Analysis:
-
Calculate the amount of TCP adsorbed per unit mass of GAC at equilibrium (qe) using the following equation:
-
qe = (C0 - Ce) * V / m
-
Where:
-
qe = amount of TCP adsorbed at equilibrium (µg/g)
-
C0 = initial TCP concentration (µg/L)
-
Ce = equilibrium TCP concentration (µg/L)
-
V = volume of the solution (L)
-
m = mass of GAC (g)
-
-
-
Plot qe versus Ce to generate the adsorption isotherm.
-
Fit the experimental data to the Langmuir and Freundlich isotherm models to determine the model parameters.
-
RSSCTs are laboratory-scale column experiments designed to simulate the performance of full-scale GAC adsorbers in a much shorter timeframe.[5] They are invaluable for comparing the performance of different GACs and for predicting the breakthrough of contaminants in large-scale systems.
Protocol:
-
GAC Preparation:
-
Grind and sieve the GAC to a specific particle size range, which is scaled down from the full-scale GAC particle size.
-
-
Column Setup:
-
Pack the scaled-down GAC into a small-diameter glass or stainless-steel column. The column dimensions are also scaled down from the full-scale adsorber.
-
Ensure uniform packing to avoid channeling.
-
-
Experimental Operation:
-
Pump the TCP-contaminated water through the column at a constant flow rate. The flow rate is scaled to maintain similar mass transfer characteristics to the full-scale system.
-
Collect effluent samples at regular intervals.
-
-
Sample Analysis:
-
Analyze the TCP concentration in the influent and effluent samples using a suitable analytical method.
-
-
Data Analysis:
-
Plot the ratio of effluent concentration to influent concentration (C/C0) versus the number of bed volumes (BVs) treated or time to generate the breakthrough curve.
-
The breakthrough point is typically defined as the point at which the effluent concentration reaches a predetermined maximum allowable level (e.g., the regulatory limit for TCP).
-
The data from the RSSCT can be used to predict the GAC usage rate and the time to breakthrough in a full-scale system.
-
Data Presentation
The following tables summarize key quantitative data related to the performance of GAC for TCP removal.
Table 1: Adsorption Isotherm Parameters for TCP on GAC
| GAC Type | Isotherm Model | qm (mg/g) | KL (L/mg) | Kf ((mg/g)(L/mg)^(1/n)) | n | Temperature (°C) | Reference |
| Coconut Shell | Langmuir | 458 | - | - | - | 30 | [1] |
| Coconut Shell | Freundlich | - | - | 0.2 | 2 | 30 | [1] |
Note: qm is the maximum adsorption capacity from the Langmuir model, KL is the Langmuir constant, and Kf and n are the Freundlich constants.
Table 2: GAC Performance Data from Column Studies for TCP Removal
| GAC Type | Influent TCP (ng/L) | Effluent TCP (ng/L) | Empty Bed Contact Time (EBCT) (min) | Bed Volumes to Breakthrough | Carbon Usage Rate (g/L) | Location/Study | Reference |
| Not Specified | 10-50 | <5 | 12 | - | 0.2 | Tulare, CA | [1] |
| Not Specified | - | - | - | 100,000 | - | San Joaquin Winery | [1] |
| Bituminous Carbon | - | <5 | - | >150,000 | - | Honolulu, HI | [1] |
| Reagglomerated Bituminous Coal | - | - | - | 85,537 (to 5 ng/L) | - | RSSCT | [2] |
| GAC A | - | - | - | 72,792 (to 5 ng/L) | - | RSSCT | [2] |
| GAC B | - | - | - | 57,621 (to 5 ng/L) | - | RSSCT | [2] |
| GAC C | - | - | - | 55,514 (to 5 ng/L) | - | RSSCT | [2] |
| GAC D | - | - | - | 37,182 (to 5 ng/L) | - | RSSCT | [2] |
Visualizations
Caption: Experimental workflow for GAC treatment of TCP-contaminated water.
Caption: Key steps in the adsorption of TCP onto GAC.
Caption: Logical workflow for selecting the optimal GAC for TCP removal.
References
Application Notes and Protocols for In Situ Chemical Reduction (ISCR) of 1,2,3-Trichloropropane (TCP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Trichloropropane (TCP) is a persistent and toxic synthetic chlorinated hydrocarbon that poses a significant threat to groundwater resources.[1][2][3][4][5] Its use as an industrial solvent, cleaning agent, and as an impurity in soil fumigants has led to widespread environmental contamination.[1][5] Due to its chemical stability and mobility in soil and groundwater, TCP is highly resistant to natural attenuation, making remediation challenging.[1][2] In situ chemical reduction (ISCR) has emerged as a promising and effective technology for the degradation of TCP in contaminated aquifers.[1][6][7]
This document provides detailed application notes and protocols for the use of ISCR, with a focus on zero-valent zinc (ZVZ) as the reductant, for the remediation of TCP-contaminated sites. These guidelines are intended for researchers, scientists, and environmental professionals involved in the development and implementation of groundwater remediation strategies.
Principle of ISCR for TCP Degradation
ISCR for TCP degradation involves the introduction of a chemical reductant into the subsurface to transform TCP into less harmful compounds. Zero-valent metals, particularly zero-valent zinc (ZVZ), have proven to be highly effective in this process.[1][2][8][9] The primary degradation pathway for TCP via ZVZ is a dihaloelimination reaction, which is more favorable than sequential hydrogenolysis.[1][10]
The overall reaction mechanism is as follows:
-
Dihaloelimination: this compound is reduced by ZVZ to form 3-chloro-1-propene (allyl chloride).
-
Hydrogenolysis: The intermediate, 3-chloro-1-propene, is then rapidly reduced to propene, a harmless gas.
This pathway is advantageous as it avoids the formation of persistent and potentially more toxic intermediates.[1]
Quantitative Data on TCP Degradation via ISCR
The effectiveness of ISCR for TCP degradation has been demonstrated in numerous laboratory and field studies. The following tables summarize quantitative data from bench-scale and pilot-scale investigations.
Table 1: Summary of Bench-Scale Batch and Column Studies on TCP Degradation by ZVZ
| Study Type | Reductant | Initial TCP Concentration (µg/L) | Reductant Dosage | Reaction Time | Final TCP Concentration (µg/L) | Degradation Efficiency (%) | Surface Area-Normalized Rate Constant (kSA) (L m⁻² h⁻¹) | Reference |
| Batch | Granular Zn(0) | Not Specified | Not Specified | Not Specified | Not Detected | >99 | 10⁻³ - 10⁻² | [2][7] |
| Batch | Nano-scale ZVI | Not Specified | Not Specified | Not Specified | Not Specified | Slower than ZVZ | 10⁻⁴ | [2][7] |
| Batch | Palladized ZVI | Not Specified | Not Specified | Not Specified | Not Specified | Slower than ZVZ | Not Specified | [1][8] |
| Column | Granular ZVZ | 3.5 - 10 | Not Specified | 12 weeks | <0.5 | Up to 95% | Not Specified | [1] |
Table 2: Summary of Field-Scale Pilot Study on ISCR of TCP at Marine Corps Base Camp Pendleton
| Parameter | Value | Reference |
| Initial TCP Concentration | Not Specified | [1] |
| Reductant | Zero-Valent Zinc (ZVZ) | [1] |
| Application Method | Direct Injection | [1] |
| Monitoring Duration | Not Specified | [1] |
| TCP Reduction in Injection Area | 90% - 99% | [1] |
Experimental Protocols
Bench-Scale Treatability Study: Batch Test
This protocol outlines a procedure for conducting a batch test to evaluate the effectiveness of ZVZ for the degradation of TCP in a laboratory setting.
a. Materials and Reagents:
-
This compound (analytical standard)
-
Zero-valent zinc (ZVZ) powder (e.g., 100 mesh)
-
Deionized water
-
Site groundwater
-
Serum bottles (120 mL) with Teflon-lined septa and aluminum crimp caps
-
Syringes and needles
-
Shaker table
-
Gas chromatograph with an appropriate detector (e.g., ECD or MS)
b. Experimental Procedure:
-
Prepare a stock solution of TCP in methanol.
-
Add a known mass of ZVZ to each serum bottle.
-
Fill the serum bottles with either deionized water or site groundwater, leaving minimal headspace.
-
Crimp seal the bottles.
-
Spike the bottles with the TCP stock solution to achieve the desired initial concentration.
-
Place the bottles on a shaker table to ensure continuous mixing.
-
At predetermined time intervals, collect aqueous samples using a gas-tight syringe.
-
Analyze the samples for TCP and potential degradation products using an appropriate analytical method (e.g., EPA Method 8260B).
-
Include control samples (without ZVZ) to account for any abiotic losses not due to chemical reduction.
Bench-Scale Treatability Study: Column Test
This protocol describes the setup and operation of a column study to simulate the flow-through conditions of an in-situ reactive barrier.
a. Materials and Reagents:
-
Glass column with adjustable end-fittings
-
Peristaltic pump
-
Fraction collector
-
ZVZ
-
Sand (as a non-reactive packing material)
-
TCP stock solution
-
Deionized water or site groundwater
b. Experimental Procedure:
-
Pack the column with a mixture of ZVZ and sand to the desired porosity and length.
-
Saturate the column with deionized water or site groundwater by pumping in an upflow mode to remove any trapped air.
-
Prepare an influent solution by spiking deionized water or site groundwater with the TCP stock solution to the desired concentration.
-
Pump the influent solution through the column at a constant flow rate.
-
Collect effluent samples at regular intervals using a fraction collector.
-
Analyze the influent and effluent samples for TCP concentrations to determine the removal efficiency.
-
Monitor hydraulic head along the column to assess any changes in permeability.
Pilot-Scale Field Injection
This protocol provides a general framework for a pilot-scale field injection of ZVZ for the in-situ remediation of TCP. A site-specific work plan should be developed based on hydrogeological conditions and regulatory requirements.
a. Pre-Injection Activities:
-
Site Characterization: Delineate the extent of the TCP plume and characterize the hydrogeology of the target treatment zone (e.g., hydraulic conductivity, groundwater flow velocity, geochemistry).
-
Injection Well Installation: Install injection and monitoring wells at appropriate locations and depths.
-
Reagent Selection and Dosage Calculation: Based on the site characterization and bench-scale results, select the appropriate type and dosage of ZVZ.
-
Health and Safety Plan: Develop a comprehensive site-specific Health and Safety Plan (HASP) addressing the chemical and physical hazards associated with the project.[11][12][13][14][15]
b. Injection Procedure:
-
Slurry Preparation: Prepare a slurry of ZVZ in water. The concentration of the slurry will depend on the injection method and target dosage.
-
Injection: Inject the ZVZ slurry into the subsurface through the injection wells using a pump. The injection pressure and flow rate should be carefully controlled to ensure proper distribution of the reductant in the target zone.
-
Monitoring: During and after the injection, monitor key parameters such as injection pressure, volume, and groundwater levels in nearby monitoring wells.
c. Post-Injection Monitoring:
-
Groundwater Sampling: Collect groundwater samples from monitoring wells at regular intervals.
-
Chemical Analysis: Analyze the samples for TCP, degradation products, and other relevant geochemical parameters (e.g., pH, ORP, dissolved zinc).
-
Performance Evaluation: Evaluate the performance of the ISCR system based on the reduction in TCP concentrations over time.
Diagrams
Caption: Degradation pathway of this compound by ZVZ.
Caption: Experimental workflow for ISCR treatability testing.
Analytical Methods
Accurate quantification of 1,2,3-TCP and its degradation products is crucial for evaluating the performance of an ISCR remedy. The following analytical methods are commonly used:
-
EPA Method 8260B: This method uses purge-and-trap gas chromatography/mass spectrometry (GC/MS) for the analysis of volatile organic compounds in water and is suitable for TCP analysis.[4]
-
EPA Method 524.2: This is a GC/MS method for the determination of purgeable organic compounds in drinking water.[4]
-
Low-Level Specialty Methods: For achieving very low detection limits (in the parts-per-trillion range), specialized methods such as those developed by the California State Water Resources Control Board, which utilize isotope dilution and GC/MS, may be necessary.[5][16]
Quality Assurance/Quality Control (QA/QC):
A robust QA/QC program is essential to ensure the reliability of the analytical data. This should include:
-
Method Blanks: To check for laboratory contamination.
-
Laboratory Control Samples (LCS): To assess the accuracy of the analytical method.
-
Matrix Spike/Matrix Spike Duplicates (MS/MSD): To evaluate the effect of the sample matrix on the analytical results.
-
Surrogate Spikes: To monitor the recovery of the analytical method for each sample.
Health and Safety Considerations
Working with 1,2,3-TCP and ZVZ requires strict adherence to safety protocols to protect human health and the environment.
1. This compound:
-
Hazards: 1,2,3-TCP is classified as likely to be carcinogenic to humans.[2][3] It can cause irritation to the eyes, skin, and respiratory system.[1]
-
Personal Protective Equipment (PPE): When handling TCP or contaminated media, appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and respiratory protection (if airborne concentrations are a concern), must be worn.
-
Handling: All work with concentrated TCP should be performed in a well-ventilated area, preferably within a fume hood.
2. Zero-Valent Zinc (ZVZ):
-
Hazards: ZVZ powder is a flammable solid and can react with water to produce flammable hydrogen gas.[10][11][12] It can also be an irritant to the skin, eyes, and respiratory system.
-
PPE: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling ZVZ powder. In situations where dust may be generated, respiratory protection is recommended.
-
Handling and Storage: ZVZ should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as acids and oxidizing agents.[11] It should be kept in a tightly closed container.
Site-Specific Health and Safety Plan (HASP):
For any field-scale application of ISCR, a comprehensive, site-specific HASP must be developed and followed.[11][12][13][14][15] The HASP should, at a minimum, address:
-
Site-specific hazards and risk assessment.
-
Required PPE for all tasks.
-
Air monitoring protocols.
-
Emergency response procedures.
-
Decontamination procedures.
-
Communication plan.
References
- 1. nj.gov [nj.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. hepure.com [hepure.com]
- 6. moorestown.nj.us [moorestown.nj.us]
- 7. This compound - Enviro Wiki [enviro.wiki]
- 8. researchgate.net [researchgate.net]
- 9. tracesciences.com [tracesciences.com]
- 10. uwm.edu [uwm.edu]
- 11. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 12. fishersci.com [fishersci.com]
- 13. Zero-Valent Iron Nanoparticles for Soil and Groundwater Remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iwaponline.com [iwaponline.com]
- 16. ecacs.ca [ecacs.ca]
Application Notes and Protocols for Bioremediation of 1,2,3-Trichloropropane (TCP) in Soil and Groundwater
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the bioremediation of 1,2,3-Trichloropropane (TCP), a persistent and toxic environmental contaminant. The following sections outline strategies for both anaerobic and aerobic bioremediation, supported by quantitative data, detailed methodologies, and visual representations of key processes.
Introduction
This compound (TCP) is a synthetic chemical compound and a recalcitrant groundwater pollutant, primarily originating from industrial activities and agricultural applications.[1][2] Due to its toxicity and persistence in the environment, effective remediation strategies are crucial. Bioremediation, which utilizes microorganisms to degrade or transform contaminants, offers a promising and cost-effective approach for the cleanup of TCP-contaminated soil and groundwater.[1] This document details two primary bioremediation strategies: anaerobic reductive dechlorination and aerobic cometabolism, including the use of genetically engineered microorganisms.
Anaerobic Bioremediation: Reductive Dechlorination
Anaerobic bioremediation of TCP primarily occurs through reductive dechlorination, a process where microorganisms use the contaminant as an electron acceptor.[1][3] Species of the genus Dehalogenimonas have been identified as key players in the reductive dechlorination of TCP.[3][4] This process can be enhanced through biostimulation, the addition of an electron donor, and bioaugmentation, the introduction of specific TCP-degrading microbial cultures.[3][5]
Quantitative Data: Anaerobic Bioremediation Performance
The following table summarizes the performance of anaerobic bioremediation of TCP from various studies.
| Parameter | Value(s) | Microorganism(s) | Electron Donor(s) | Reference(s) |
| Initial TCP Concentration | 2 µg/L - 10,000 µg/L | Dehalogenimonas (Dhg) species | Emulsified vegetable oil (EVO), lactate, hydrogen | [3] |
| Final TCP Concentration | < 0.005 µg/L (below detection limits) | Dehalogenimonas (Dhg) species | Emulsified vegetable oil (EVO), lactate | [3] |
| Optimal pH Range | 7.0 - 9.0 (successful reduction observed from pH 5 to 9) | Dehalogenimonas culture | Not specified | [3] |
| Field Study TCP Reduction | 99.9% over 1,000 days | Indigenous microorganisms | Hydrogen-releasing compounds | [1] |
| Degradation Products | 1,2-Dichloropropane (transient), 1-Chloropropane, Allyl alcohol, Allyl sulfides | Dehalogenating consortium CPD-2 (Dehalococcoides, Dehalobacter, Dehalobium spp.), Dehalogenimonas spp. | Not specified | [4][6] |
Experimental Protocols
This protocol outlines the setup of laboratory microcosms to assess the potential for anaerobic bioremediation of TCP in site-specific soil and groundwater.
Materials:
-
Site groundwater and soil
-
Anaerobic glove box or chamber
-
Sterile serum bottles (160 mL) with butyl rubber stoppers and aluminum crimp seals
-
This compound (TCP) stock solution (in methanol)
-
Electron donor stock solution (e.g., sodium lactate, emulsified vegetable oil)
-
Bioaugmentation culture (e.g., Dehalogenimonas-containing consortium like KB-1® Plus) (optional)
-
Reduced anaerobic mineral medium
-
Resazurin (redox indicator)
-
Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC/MS) for TCP analysis
Procedure:
-
Preparation: All media and materials should be prepared under anaerobic conditions. The mineral medium should be boiled and cooled under a stream of N₂/CO₂ (80:20) to remove dissolved oxygen.
-
Microcosm Setup:
-
In an anaerobic chamber, add 50 g of site soil to each serum bottle.
-
Add 100 mL of site groundwater.
-
If bioaugmenting, add a known volume of the microbial culture.
-
Spike the microcosms with TCP stock solution to achieve the desired initial concentration (e.g., 100 µg/L).
-
Add the electron donor to the specified concentration (e.g., 100-200 mg/L lactate).
-
Include control microcosms:
-
Killed controls (autoclaved or poisoned with sodium azide) to assess abiotic degradation.
-
No-electron-donor controls to assess natural attenuation.
-
No-bioaugmentation controls (if applicable).
-
-
-
Incubation: Seal the bottles and incubate in the dark at a constant temperature representative of the groundwater temperature (e.g., 15-25°C).
-
Sampling and Analysis:
-
Periodically, sacrifice triplicate microcosms from each treatment group.
-
Analyze the aqueous phase for TCP and its degradation products (e.g., 1,2-dichloropropane, allyl chloride) using GC-ECD or GC/MS.
-
Monitor pH, oxidation-reduction potential (ORP), and volatile fatty acids (VFAs) to assess microbial activity.
-
This protocol provides a general framework for the in situ application of anaerobic bioremediation in a TCP-contaminated aquifer.
Site Characterization:
-
Delineate the TCP plume in three dimensions.
-
Characterize the hydrogeology of the site (groundwater flow velocity, hydraulic conductivity).
-
Assess the geochemistry of the groundwater (pH, ORP, dissolved oxygen, sulfate, nitrate).
-
Perform microbial characterization to determine the presence and abundance of Dehalogenimonas spp. using quantitative polymerase chain reaction (qPCR).
Remediation Design and Implementation:
-
Injection Well Installation: Install injection and monitoring wells within and downgradient of the source zone.
-
Biostimulation:
-
Prepare a solution of a slow-release electron donor (e.g., emulsified vegetable oil) and a more readily available donor (e.g., sodium lactate).
-
Inject the electron donor solution into the subsurface through the injection wells. The volume and concentration will be site-specific.
-
-
Bioaugmentation (if necessary):
-
If indigenous Dehalogenimonas populations are low or absent, inject a commercially available bioaugmentation culture.
-
The culture should be injected following the electron donor to ensure favorable conditions for microbial growth.
-
-
Performance Monitoring:
-
Regularly sample groundwater from monitoring wells to analyze for:
-
TCP and its degradation products.
-
Geochemical parameters (pH, ORP, sulfate, methane).
-
Microbial populations (Dehalogenimonas spp. via qPCR).
-
-
Adjust injection rates and concentrations based on monitoring results.
-
Anaerobic Degradation Pathway of this compound
Aerobic Bioremediation: Cometabolism and Genetic Engineering
Aerobic bioremediation of TCP is more challenging as no known naturally occurring microorganisms can utilize it as a sole carbon and energy source.[7] However, two main aerobic strategies have shown promise: cometabolism and the use of genetically engineered microorganisms.
Cometabolism: This process involves the degradation of TCP by enzymes that are produced by microorganisms for the metabolism of other compounds (primary substrates). Propane-oxidizing bacteria (PrOB) and methane-oxidizing bacteria (methanotrophs) can cometabolically degrade TCP using monooxygenase enzymes.[4][8]
Genetic Engineering: This approach involves modifying microorganisms to enhance their ability to degrade TCP. A key strategy is the heterologous expression of an evolved haloalkane dehalogenase gene in a suitable host bacterium that can utilize the degradation products.[9]
Quantitative Data: Aerobic Bioremediation Performance
The following table summarizes key quantitative data from studies on the aerobic bioremediation of TCP.
| Parameter | Value(s) | Microorganism(s) | Strategy | Primary Substrate | Reference(s) |
| Initial TCP Degradation Rate | 9.7 ± 0.7 µg TCP (mg protein)⁻¹h⁻¹ | Mycobacterium vaccae JOB5 | Cometabolism | Propane (B168953) | [8] |
| TCP Degradation to below MCL | From 20 µg/L to < 0.005 µg/L | Rhodococcus ruber ENV425, Rhodococcus aetherivorans ENV493 | Cometabolism | Isobutane | [6] |
| Haloalkane Dehalogenase Improvement | ~8-fold increase in efficiency for TCP dehalogenation | Engineered DhaA from Rhodococcus sp. m15-3 | Genetic Engineering | - | |
| Engineered Strain Performance | 80-90% TCP removal in lab-scale bioreactor | Genetically engineered Pseudomonas putida | Genetic Engineering | 2,3-dichloro-1-propanol (B139626) | [9] |
Experimental Protocols
This protocol describes a laboratory experiment to evaluate the cometabolic degradation of TCP by propane-oxidizing bacteria.
Materials:
-
Propane-oxidizing bacterial culture (e.g., Rhodococcus sp.)
-
Mineral salts medium
-
Sterile serum bottles with Teflon-lined septa
-
TCP stock solution
-
Propane gas
-
GC-FID or GC/MS for TCP and propane analysis
Procedure:
-
Culture Preparation: Grow the propane-oxidizing bacteria in mineral salts medium with propane as the sole carbon and energy source.
-
Cometabolism Assay:
-
Harvest the cells by centrifugation and resuspend them in fresh mineral salts medium to a known cell density.
-
Dispense the cell suspension into serum bottles.
-
Add a specific amount of propane to the headspace.
-
Spike the liquid phase with TCP to the desired concentration.
-
Include controls:
-
Killed controls.
-
No-propane controls.
-
No-TCP controls.
-
-
-
Incubation: Incubate the bottles on a shaker at an appropriate temperature (e.g., 30°C).
-
Sampling and Analysis:
-
Periodically, analyze headspace samples for propane concentration using GC-FID.
-
Analyze liquid samples for TCP concentration using GC/MS.
-
Calculate the TCP degradation rate normalized to biomass.
-
This protocol provides a high-level overview of the steps involved in creating a genetically engineered bacterium for TCP degradation, based on the strategy of expressing an evolved haloalkane dehalogenase in a host capable of metabolizing the degradation product.
1. Isolation of a Host Strain:
-
Isolate a bacterium from a contaminated site that can utilize 2,3-dichloro-1-propanol (DCP), the initial degradation product of TCP, as a sole carbon and energy source. Pseudomonas putida and Agrobacterium radiobacter have been used successfully.[9]
2. Gene Engineering and Cloning:
-
Obtain the gene for a haloalkane dehalogenase (e.g., dhaA from Rhodococcus sp.) known to have some activity towards TCP.
-
Improve the enzyme's activity towards TCP through directed evolution (e.g., error-prone PCR and screening).
-
Clone the engineered dehalogenase gene into a suitable expression vector under the control of a constitutive promoter.
3. Transformation of the Host Strain:
-
Introduce the expression vector containing the engineered dehalogenase gene into the isolated host bacterium (e.g., P. putida) using a suitable transformation method (e.g., electroporation, conjugation).
4. Selection and Verification:
-
Select for transformed cells using an appropriate selectable marker on the vector.
-
Verify the expression and activity of the haloalkane dehalogenase in the transformed cells.
-
Confirm the ability of the engineered strain to grow on TCP as the sole carbon and energy source.
5. Bioreactor Studies:
-
Evaluate the performance of the engineered strain in a lab-scale bioreactor for the treatment of TCP-contaminated water.[9]
-
Monitor TCP degradation, chloride release, and biomass production.
Aerobic Degradation Pathway of this compound
Monitoring and Analytical Protocols
Accurate monitoring of TCP and its degradation products is essential for evaluating the effectiveness of bioremediation.
Analytical Methods
The primary analytical method for TCP in water and soil is Gas Chromatography (GC) coupled with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
| Method | Matrix | Description | Reference |
| EPA Method 504.1 | Groundwater, Drinking Water | Microextraction and GC with ECD. | |
| EPA Method 524.3 | Treated Drinking Water | Capillary column GC/MS. | |
| EPA Method 551.1 | Drinking Water, Raw Source Water | Liquid-liquid extraction and GC with ECD. | |
| Purge and Trap GC/MS | Drinking Water | For trace-level detection of TCP. |
Experimental Workflow for Monitoring TCP Bioremediation
References
- 1. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Enviro Wiki [enviro.wiki]
- 4. microbe.com [microbe.com]
- 5. itrcweb.org [itrcweb.org]
- 6. Aerobic and anaerobic biodegradation of this compound and 1,2-dichloropropane: implications for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Cometabolic biodegradation of this compound by propane-oxidizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic engineering for degradation of TCP in groundwater | News | University of Groningen [rug.nl]
Application Notes and Protocols: 1,2,3-Trichloropropane as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2,3-trichloropropane (TCP) as a versatile chemical intermediate in the synthesis of various commercially important compounds. The following sections detail its application in the production of polysulfide sealants, dichloropropenes, and hexafluoropropylene, providing experimental protocols and quantitative data where available.
Synthesis of Polysulfide Sealants using this compound as a Cross-linking Agent
This compound is utilized as a trifunctional monomer to introduce branching in liquid polysulfide polymers, which are the base for many high-performance sealants.[1] This branching, or cross-linking, improves the physical properties of the cured sealant, such as reducing cold flow and enhancing recovery after compression.[1][2] The synthesis is typically carried out via a condensation reaction between a dihalo organic compound and an alkali metal polysulfide in an aqueous dispersion.[3][4]
Quantitative Data for Polysulfide Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Bis(2-chloroethyl) formal | 508.8 g | [5] |
| This compound (TCP) | 8.9 g | [5] |
| Sodium Polysulfide (Na₂Sₓ, x ≈ 2.4-2.6) | Varies based on desired MW | [3] |
| Phase Transfer Catalyst (e.g., methyltributylammonium chloride) | Catalytic amount | [5] |
| Reaction Conditions | ||
| Temperature | 80-100.4 °C | [5] |
| Reaction Time | ~5.5 hours (1 hr addition, 4.5 hr hold) | [5] |
| Product Characteristics | ||
| Molecular Weight (Number Average, Mₙ) | 1,000 - 7,000 g/mol | [3] |
Experimental Protocol: Laboratory-Scale Synthesis of a Cross-linked Polysulfide Polymer
This protocol is a representative example based on principles described in the literature.[2][3][5]
Materials:
-
Bis(2-chloroethyl) formal
-
This compound (TCP)
-
Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)
-
Sulfur (S)
-
Methyltributylammonium chloride (MTBAC)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet
-
Addition funnel
-
Heating/cooling circulator
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Polysulfide Solution: In the jacketed reactor, dissolve sodium sulfide nonahydrate in deionized water under a nitrogen atmosphere. Heat the solution to 90-95°C and add elemental sulfur portion-wise with vigorous stirring to form the sodium polysulfide solution.
-
Preparation of Halo-organic Mixture: In a separate beaker, dissolve this compound in bis(2-chloroethyl) formal.
-
Polycondensation Reaction: To the hot sodium polysulfide solution, add a catalytic amount of methyltributylammonium chloride. Begin the dropwise addition of the halo-organic mixture from the addition funnel over a period of approximately 1 hour, maintaining the reaction temperature between 80-100°C.
-
Digestion: After the addition is complete, hold the reaction mixture at 100°C with continued stirring for 4.5 hours to ensure complete reaction.
-
Work-up: Cool the reaction mixture to room temperature. The aqueous and organic layers will separate. Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Purification: Wash the organic layer (the liquid polysulfide polymer) with deionized water multiple times to remove residual salts and catalyst.
-
Drying: Remove residual water from the polymer by heating under vacuum using a rotary evaporator.
-
Characterization: The resulting liquid polysulfide polymer can be characterized for its molecular weight (GPC), viscosity, and thiol content.
Synthesis Workflow for Polysulfide Sealant
Caption: Workflow for the synthesis of a cross-linked liquid polysulfide polymer.
Synthesis of Dichloropropenes from this compound
This compound can be dehydrochlorinated to produce dichloropropenes, which are valuable intermediates in the synthesis of other chemicals, including some agrochemicals.[6][7] The reaction is typically carried out using a base, with the regioselectivity depending on the reaction conditions. The synthesis of 2,3-dichloroprop-1-ene has been reported with high yield.[8]
Quantitative Data for Dichloropropene Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| This compound (TCP) | Substrate | [8] |
| Sodium Hydroxide (B78521) (NaOH) | Dilute aqueous solution | [8] |
| Reaction Conditions | ||
| Temperature | 50 °C | [8] |
| Product & Yield | ||
| 2,3-Dichloroprop-1-ene | 88% | [8] |
Experimental Protocol: Synthesis of 2,3-Dichloroprop-1-ene
This protocol is based on the optimized reaction conditions reported in the literature.[8]
Materials:
-
This compound (TCP)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a dilute aqueous solution of sodium hydroxide. Add this compound to the flask.
-
Reaction: Heat the mixture to 50°C with vigorous stirring. Monitor the reaction progress by a suitable method (e.g., GC-MS) until the consumption of the starting material is complete.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Purification: Wash the organic layer with deionized water and then with a brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Further Purification (Optional): The crude product can be further purified by fractional distillation.
-
Characterization: The identity and purity of the 2,3-dichloroprop-1-ene can be confirmed by NMR and GC-MS.
Synthesis Workflow for Dichloropropene
Caption: Workflow for the synthesis of 2,3-dichloroprop-1-ene from this compound.
Synthesis of Hexafluoropropylene from this compound
This compound is a known precursor for the synthesis of hexafluoropropylene, a key monomer in the production of high-performance fluoropolymers.[1][6] The synthesis is a multi-step process involving chlorofluorination followed by dehalogenation.[9] Detailed, publicly available experimental protocols for the complete conversion of this compound to hexafluoropropylene are scarce in academic literature, with much of the information residing in patents. The general pathway involves the substitution of hydrogen and chlorine atoms with fluorine, followed by elimination reactions to create the double bond.
General Synthesis Pathway
The transformation of this compound to hexafluoropropylene is a complex process that can proceed through various intermediates. A plausible, though not exhaustively detailed, pathway is outlined below.
-
Chlorofluorination: TCP is reacted with hydrogen fluoride (B91410) (HF) and chlorine (Cl₂) at high temperatures, often in the presence of a catalyst. This step replaces hydrogen and some chlorine atoms with fluorine, leading to a mixture of chlorofluoropropanes.
-
Fluorination: The resulting mixture of chlorofluoropropanes is further treated with HF to increase the fluorine content, aiming for intermediates like C₃F₆Cl₂.
-
Dehalogenation: The highly fluorinated intermediates are then dehalogenated to introduce a double bond, yielding hexafluoropropylene (CF₃-CF=CF₂). This can be achieved through various methods, including reaction with hydrogen at high temperatures over a metal catalyst.[10]
Due to the hazardous nature of the reagents (e.g., HF) and the high temperatures and pressures involved, these processes are typically carried out in specialized industrial settings.
Logical Relationship Diagram for Hexafluoropropylene Synthesis
Caption: General pathway for the synthesis of hexafluoropropylene from this compound.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions. The handling of this compound requires special care due to its toxicity and potential carcinogenicity. Always consult the relevant Safety Data Sheets (SDS) before handling any chemicals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nouryon.com [nouryon.com]
- 4. US5334783A - Process for the preparation of hexafluoropropene - Google Patents [patents.google.com]
- 5. EP1293528B1 - Preparation of polysulfide compositions - Google Patents [patents.google.com]
- 6. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. data.epo.org [data.epo.org]
- 10. US6540933B1 - Process for the production of hexafluoropropylene from CC1F2CC1FCF3 and azeotropes of CC1F2CC1FCF3 with HF - Google Patents [patents.google.com]
Application Notes and Protocols for Monitoring 1,2,3-Trichloropropane (TCP) in Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Trichloropropane (TCP) is a synthetic chlorinated hydrocarbon of significant environmental concern.[1][2] It is classified by the U.S. Environmental Protection Agency (EPA) as likely to be carcinogenic to humans.[1] Historically used as an industrial solvent, cleaning agent, and as an impurity in some soil fumigants, TCP is a persistent groundwater contaminant due to its chemical stability and mobility in soil.[1][2] This document provides detailed application notes and standardized protocols for the accurate and reliable monitoring of TCP levels in various environmental matrices, primarily focusing on water and soil. The methodologies outlined are based on established regulatory guidelines from the U.S. EPA and the California Department of Public Health (CDPH).
Regulatory Context and Health Advisories
While there is no federal Maximum Contaminant Level (MCL) for TCP in drinking water, several states have established their own regulatory limits.[1] For instance, California has set a stringent MCL of 0.005 µg/L (5 parts per trillion).[1] The EPA has issued health advisories and included TCP in the Unregulated Contaminant Monitoring Rule (UCMR) to gather data on its occurrence in public water systems.[1] These regulatory actions underscore the importance of sensitive and accurate monitoring protocols.
Analytical Methodologies: An Overview
Several analytical methods are available for the determination of 1,2,3-TCP in environmental samples. The choice of method depends on the sample matrix, the required detection limit, and the available instrumentation. The most commonly employed techniques involve gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS). Sample preparation is a critical step and typically involves microextraction, liquid-liquid extraction (LLE), or purge and trap (P&T).
Key Analytical Methods:
-
EPA Method 504.1: Primarily used for the analysis of drinking water and groundwater, this method employs microextraction followed by GC with electron capture detection (GC-ECD).[3]
-
EPA Method 524.2 & 524.3: These are purge and trap GC/MS methods for the determination of volatile organic compounds (VOCs), including TCP, in drinking water. Method 524.3 is an updated version with more flexibility and allows for the use of selected ion monitoring (SIM) for enhanced sensitivity.
-
EPA Method 8260B: A versatile method applicable to a wide range of matrices including solid waste, soil, and water. It utilizes purge and trap GC/MS.[4]
-
California DPH Methods: The CDPH has developed highly sensitive methods for trace-level detection of TCP in drinking water, often employing techniques like continuous liquid-liquid extraction or purge and trap followed by GC/MS in SIM mode to achieve sub-ppt detection limits.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data associated with the primary analytical methods for 1,2,3-TCP analysis. This information is crucial for selecting the appropriate method to meet specific monitoring objectives and regulatory requirements.
Table 1: Method Detection Limits (MDLs) and Reporting Limits (RLs) for 1,2,3-TCP in Water
| Method | Technique | Typical MDL (µg/L) | Typical RL (µg/L) | Reference |
| EPA Method 504.1 | Microextraction, GC-ECD | 0.02 | 0.03 - 0.05 | [3] |
| EPA Method 524.2 | Purge and Trap, GC/MS | ~0.5 | 0.5 | |
| EPA Method 524.3 (SIM) | Purge and Trap, GC/MS | 0.0005 - 0.004 | 0.005 | [7] |
| EPA Method 8260B | Purge and Trap, GC/MS | ~0.5 | 0.5 - 1.0 | |
| CDPH LLE-GC/MS | Liquid-Liquid Extraction, GC/MS (SIM) | 0.0008 | 0.005 | [6] |
| CDPH P&T-GC/MS | Purge and Trap, GC/MS (SIM) | ~0.001 | 0.005 | [5] |
Table 2: Quality Control (QC) Acceptance Criteria and Performance Data
| Method | Parameter | Typical Acceptance Criteria | Typical Recovery (%) |
| EPA Method 504.1 | Surrogate Recovery | 70-130% | 85-115% |
| Matrix Spike Recovery | 70-130% | 80-120% | |
| EPA Method 524.3 | Surrogate Recovery | 70-130% | 90-110% |
| Matrix Spike Recovery | 70-130% | 85-115% | |
| EPA Method 8260B | Surrogate Recovery | 70-130% | 80-120% |
| Matrix Spike Recovery | 60-140% | 75-125% | |
| CDPH Methods | Laboratory Fortified Blank | 80-120% | 90-110% |
| Isotope Labeled Internal Standard Recovery | 70-130% | 90-110% |
Experimental Protocols
The following sections provide detailed methodologies for the analysis of 1,2,3-TCP in water and soil samples.
Protocol 1: Analysis of 1,2,3-TCP in Water by EPA Method 504.1 (Microextraction and GC-ECD)
This protocol is suitable for the determination of TCP in drinking water and groundwater.
1. Sample Collection and Preservation:
-
Collect samples in 40-mL amber glass vials with PTFE-lined screw caps.
-
Dechlorinate samples at the time of collection by adding a small crystal of sodium thiosulfate.
-
Preserve samples by adjusting the pH to <2 with hydrochloric acid.
-
Store samples at 4°C and analyze within 14 days of collection.
2. Extraction Procedure:
-
Allow samples to come to room temperature.
-
In a clean vial, add 35 mL of the water sample.
-
Add 2 mL of hexane (B92381) as the extraction solvent.
-
Cap the vial and shake vigorously for 1 minute.
-
Let the phases separate. The hexane layer will be on top.
3. Gas Chromatography (GC) with Electron Capture Detection (ECD) Analysis:
-
GC Column: A common primary column is a DB-1, 30 m x 0.25 mm ID, 1.0 µm film thickness fused silica (B1680970) capillary column. A confirmation column with a different stationary phase is recommended.[3]
-
Temperature Program:
-
Initial temperature: 40°C, hold for 4 minutes.
-
Ramp: 10°C/min to 240°C.
-
Final hold: 240°C for 5 minutes.[3]
-
-
Injector Temperature: 200°C.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium at a linear velocity of approximately 25 cm/sec at 100°C.[3]
-
Injection Volume: 2 µL of the hexane extract.
4. Quality Control:
-
Analyze a method blank, a laboratory fortified blank (LFB), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of samples.
-
Surrogate standards should be added to all samples and QC samples before extraction to monitor extraction efficiency.
Figure 1: Workflow for EPA Method 504.1.
Protocol 2: Analysis of 1,2,3-TCP in Water by EPA Method 524.3 (Purge and Trap GC/MS)
This protocol is designed for low-level detection of TCP in drinking water and utilizes the sensitivity of a mass spectrometer in Selected Ion Monitoring (SIM) mode.
1. Sample Collection and Preservation:
-
Follow the same procedure as for EPA Method 504.1.
2. Purge and Trap Procedure:
-
Purge and Trap System: Use a commercial purge and trap concentrator.
-
Purge Gas: Helium at a flow rate of 40 mL/min.
-
Purge Time: 11 minutes.
-
Purge Temperature: Ambient or heated (e.g., 40°C) to improve TCP recovery.
-
Trap: Use a trap containing a combination of adsorbents suitable for trapping TCP (e.g., Tenax/silica gel/carbon molecular sieve).
-
Desorption: Thermally desorb the trapped analytes onto the GC column. Desorption temperature and time will depend on the trap and instrument manufacturer's recommendations (e.g., 250°C for 2 minutes).
3. Gas Chromatography/Mass Spectrometry (GC/MS) Analysis:
-
GC Column: A common choice is a 60 m x 0.25 mm ID, 1.4 µm film thickness capillary column (e.g., DB-624).
-
Temperature Program:
-
Initial temperature: 35°C, hold for 2 minutes.
-
Ramp 1: 8°C/min to 160°C.
-
Ramp 2: 20°C/min to 220°C.
-
Final hold: 220°C for 3 minutes.
-
-
Carrier Gas: Helium at a constant flow of approximately 1.2 mL/min.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.
-
Ions to Monitor for 1,2,3-TCP (m/z):
-
Internal Standard: Use a labeled internal standard such as this compound-d5 for isotope dilution quantification.
4. Quality Control:
-
Follow standard QC procedures including analysis of blanks, LFBs, and MS/MSDs.
-
Monitor the recovery of internal standards and surrogates.
Figure 2: Workflow for EPA Method 524.3.
Protocol 3: Analysis of 1,2,3-TCP in Soil by EPA Method 8260B (Purge and Trap GC/MS)
This protocol outlines a general procedure for the analysis of TCP in soil and solid waste matrices.
1. Sample Collection and Preservation:
-
Collect soil samples in appropriate containers and minimize headspace.
-
Store samples at 4°C and analyze as soon as possible. A 14-day holding time is typical.
2. Sample Preparation and Extraction:
-
Methanol (B129727) Extraction (for medium to high-level contamination):
-
Weigh approximately 5 grams of soil into a pre-weighed vial.
-
Add 10 mL of methanol.
-
Shake vigorously for 2 minutes.
-
Allow the solids to settle.
-
An aliquot of the methanol extract is then diluted into water for purge and trap analysis.
-
-
Direct Purge (for low-level contamination):
-
Weigh approximately 5 grams of soil directly into a purge tube.
-
Add 5 mL of reagent water and surrogates.
-
Immediately proceed with the purge and trap analysis.
-
3. Purge and Trap and GC/MS Analysis:
-
Follow the instrumental parameters outlined in Protocol 2 (EPA Method 524.3), as EPA Method 8260B provides flexibility in analytical conditions. The purge and trap conditions may need to be optimized for soil matrices to manage moisture.[4][10]
4. Quality Control:
-
In addition to standard QC, a method blank for soil should consist of a clean sand or sodium sulfate (B86663) matrix.
-
Matrix spike and matrix spike duplicates are critical for assessing matrix interference in soil samples.
Figure 3: Workflow for EPA Method 8260B.
Conclusion
The accurate monitoring of this compound is essential for the protection of public health and the environment. The protocols detailed in this document provide robust and reliable methods for the determination of TCP in water and soil matrices. The selection of the appropriate method will depend on the specific project requirements, including the matrix type, required sensitivity, and available resources. Adherence to the detailed experimental procedures and rigorous quality control practices is paramount for generating high-quality, defensible data.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. ysi.com [ysi.com]
- 3. waterboards.ca.gov [waterboards.ca.gov]
- 4. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 5. enviro.wiki [enviro.wiki]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. nj.gov [nj.gov]
- 8. gcms.cz [gcms.cz]
- 9. eurofinsus.com [eurofinsus.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for the Treatment of 1,2,3-Trichloropropane Using Advanced Oxidation Processes
Introduction
1,2,3-Trichloropropane (TCP) is a synthetic, chlorinated hydrocarbon that is a persistent and toxic environmental contaminant.[1][2] It is classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency.[3] Due to its chemical stability and low sorption to soil, TCP readily leaches into groundwater, where it can persist for long periods.[4][5] Conventional water treatment methods are often ineffective and costly for removing TCP.[4][6] Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants like TCP.[7][8][9] These processes have shown promise for the effective treatment of TCP-contaminated water.[3][10]
This document provides detailed application notes and protocols for the treatment of this compound using various AOPs, intended for researchers, scientists, and drug development professionals.
General Principles of AOPs for TCP Degradation
AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH).[9] These radicals initiate the degradation of organic pollutants through a series of oxidation reactions. The primary mechanism involves the abstraction of a hydrogen atom or the addition to a double bond, leading to the formation of organic radicals that further react with oxygen to form peroxyl radicals. These radicals then undergo a cascade of reactions, ultimately leading to the mineralization of the organic compound into carbon dioxide, water, and inorganic ions.
References
- 1. iwaponline.com [iwaponline.com]
- 2. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. enviro.wiki [enviro.wiki]
- 7. Prospects for Remediation of this compound by Natural and Engineered Abiotic Degradation Reactions [serdp-estcp.mil]
- 8. researchgate.net [researchgate.net]
- 9. eolss.net [eolss.net]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Application Note: Quantitative Analysis of 1,2,3-Trichloropropane Using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of 1,2,3-Trichloropropane (TCP), a persistent environmental contaminant and suspected human carcinogen, in various aqueous matrices. The described methodology utilizes isotope dilution mass spectrometry (IDMS), a highly sensitive and accurate analytical technique. The protocol outlines two primary sample preparation methods: Purge and Trap (P&T) and Liquid-Liquid Extraction (LLE), both coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, this compound-d5 (TCP-d5), ensures high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response. This document provides comprehensive experimental procedures, data presentation in tabular format, and visual workflows to aid researchers in the reliable quantification of 1,2,3-TCP at trace levels.
Introduction
This compound (TCP) is a synthetic chlorinated hydrocarbon that has been used as an industrial solvent, cleaning agent, and as an impurity in some soil fumigants.[1][2] Due to its chemical stability and persistence, TCP is a significant groundwater contaminant.[1][3][4] Classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA), there is a growing need for sensitive and reliable methods for its detection and quantification in environmental and biological samples.[1][2]
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantitative analysis. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, this compound-d5) to the sample at the beginning of the analytical process. The isotopically labeled standard behaves chemically and physically identically to the native analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, highly accurate and precise quantification can be achieved, as the internal standard compensates for any sample loss during preparation and variations in instrument response.
This application note details two robust and widely accepted methods for the analysis of 1,2,3-TCP using IDMS:
-
Purge and Trap (P&T) GC-MS: Ideal for volatile organic compounds (VOCs) like 1,2,3-TCP in water samples.
-
Liquid-Liquid Extraction (LLE) GC-MS: A classical extraction technique suitable for a range of aqueous samples.
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle of isotope dilution is the use of an isotopically labeled analog of the analyte as an internal standard. This standard is added to the sample in a known quantity before any sample processing steps. The native (unlabeled) analyte and the labeled internal standard are assumed to behave identically during extraction, concentration, and injection. The mass spectrometer distinguishes between the native and labeled compounds based on their mass-to-charge ratio (m/z). The concentration of the native analyte is then determined by measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard and comparing this to a calibration curve.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Low-Level 1,2,3-Trichloropropane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of low-level 1,2,3-Trichloropropane (1,2,3-TCP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (1,2,3-TCP) and why is its analysis important?
This compound (TCP) is a man-made, chlorinated hydrocarbon.[1][2] It has been used as an industrial solvent, a cleaning and degreasing agent, and is also found as an impurity in some soil fumigants.[2][3] TCP is a persistent environmental pollutant, particularly in groundwater, and is classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA).[2][3] Due to its toxicity and persistence, regulatory bodies have set very low maximum contaminant levels (MCLs) for 1,2,3-TCP in drinking water, necessitating sensitive analytical methods for its detection and quantification at trace levels.[4]
Q2: What makes the analysis of low-level 1,2,3-TCP challenging?
The primary challenges in analyzing low-level 1,2,3-TCP include:
-
Low Concentration Levels: Regulatory limits for 1,2,3-TCP are often in the low parts-per-trillion (ppt) or nanograms per liter (ng/L) range, requiring highly sensitive analytical instrumentation and methods.[4][5][6]
-
Co-elution: 1,2,3-TCP can co-elute with other volatile organic compounds, such as trans-1,2-dichloro-2-butene, which can interfere with its accurate quantification, especially when using mass spectrometry, as they may share common ions.[4]
-
Matrix Effects: Environmental and biological samples can contain complex matrices that may interfere with the extraction and analysis of 1,2,3-TCP, leading to inaccurate results.
-
Volatility and Sample Handling: As a volatile organic compound, 1,2,3-TCP requires careful sample collection, preservation, and storage to prevent loss of the analyte before analysis.[7]
-
Carryover: Due to its chemical properties, 1,2,3-TCP can sometimes carry over from one analysis to the next, especially after analyzing a high-concentration sample, leading to false positives in subsequent runs.[8]
Q3: What are the common analytical methods for low-level 1,2,3-TCP detection?
Several EPA methods are available for the analysis of 1,2,3-TCP in various matrices. The choice of method often depends on the required detection limit and the sample matrix. Common methods include:
-
EPA Method 524.3: A purge and trap gas chromatography/mass spectrometry (GC/MS) method for the analysis of purgeable organic compounds in drinking water. This method can achieve very low detection limits, especially when using selected ion monitoring (SIM).[2][3][5]
-
EPA Method 8260B: A GC/MS method for the analysis of volatile organic compounds in solid waste and other matrices.[3]
-
EPA Method 504.1: A microextraction and gas chromatography method for the detection of 1,2,3-TCP in groundwater and drinking water.[2][3]
-
EPA Method 551.1: A liquid-liquid extraction and gas chromatography with electron-capture detection method for 1,2,3-TCP in drinking and raw source water.[2][3]
For achieving extremely low detection limits, isotope dilution techniques using a labeled internal standard like this compound-D5 are often employed to improve accuracy and precision.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of low-level 1,2,3-TCP.
Issue 1: Poor Sensitivity or No Detectable Peak for 1,2,3-TCP
| Possible Cause | Troubleshooting Step |
| Inadequate Instrument Sensitivity | - Ensure the GC/MS is tuned and calibrated according to the manufacturer's specifications. - For MS detectors, operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity for 1,2,3-TCP.[4][5] The recommended ions are m/z 110 (quantification), 112, and 75 (confirmation).[5] |
| Improper Sample Preparation | - Review the sample extraction or purge and trap procedure to ensure it is performed correctly. - For purge and trap, optimizing the purge temperature (e.g., purging at 50°C) can significantly increase the response of 1,2,3-TCP.[4] |
| Sample Degradation | - Verify that samples were collected in appropriate containers, preserved correctly (e.g., with a dechlorinating agent if residual chlorine is present), and stored at the proper temperature (4°C) away from light.[7] |
| Inactive Column or Inlet Liner | - Check for active sites in the GC inlet liner or the column itself, which can lead to analyte degradation. Deactivated liners and inert columns are recommended.[9] |
Issue 2: Peak Tailing for 1,2,3-TCP
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | - Clean or replace the GC inlet liner.[9] - Trim the front end of the GC column (approximately 10-20 cm) to remove any active sites that may have developed.[9] |
| Column Contamination | - Bake out the column at the manufacturer's recommended maximum temperature for a period to remove contaminants. - If baking out is ineffective, consider rinsing the column with an appropriate solvent or replacing it.[9] |
| Improper Column Installation | - Ensure the column is installed correctly in the injector and detector, with the appropriate insertion distances and tight, leak-free connections.[9] |
Issue 3: Inconsistent Results or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Leaks in the System | - Perform a leak check on the GC inlet, column connections, and gas lines. Leaks can lead to variable sample introduction and affect peak areas.[9] |
| Inconsistent Injection Volume | - For manual injections, ensure a consistent and rapid injection technique. - For autosamplers, check the syringe for air bubbles and ensure it is functioning correctly. |
| Variable Purge and Trap Efficiency | - Check the purge and trap system for consistent flow rates, temperatures, and trap performance. The trap may need to be replaced if it is old or has been contaminated.[10] |
| Matrix Interference | - If analyzing complex matrices, consider using an isotope dilution method with a labeled internal standard (e.g., 1,2,3-TCP-d5) to correct for matrix effects and improve reproducibility.[7] |
Issue 4: Suspected Co-elution with 1,2,3-TCP
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Separation | - Modify the GC temperature program. A slower temperature ramp or a lower initial oven temperature can improve the separation of closely eluting compounds. - Consider using a different GC column with a different stationary phase that provides better selectivity for 1,2,3-TCP and the interfering compound. |
| Incorrect Peak Integration | - Carefully review the chromatogram and ensure that the 1,2,3-TCP peak is being integrated correctly, without including contributions from a co-eluting peak.[10] |
| Confirmation of Co-elution | - If using MS, examine the mass spectrum across the peak. A changing mass spectrum indicates the presence of more than one compound. - Analyze a standard of the suspected co-eluting compound to confirm its retention time under your analytical conditions. |
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for 1,2,3-TCP
| Method | Technique | Typical Matrix | Method Detection Limit (MDL) |
| EPA 524.3 | Purge and Trap GC/MS (with SIM) | Drinking Water | 0.543 ng/L (ppt)[5] |
| Modified EPA 8260C | Purge and Trap GC/MS (with SIM) | Water | MDL study performed at 4 ppt[4] |
| California DHS Method | Continuous Liquid-Liquid Extraction GC/MS | Drinking Water | 0.8 ng/L (ppt)[7] |
| SPE with PTI GC-MS | Solid Phase Extraction with Purge and Trap GC-MS | Water | 0.11 ng/L (ppt)[11] |
Experimental Protocols
Detailed Methodology: Purge and Trap GC/MS for Low-Level 1,2,3-TCP in Water (Based on EPA Method 524.3 principles)
This protocol outlines the key steps for the analysis of 1,2,3-TCP in water samples using a purge and trap concentrator coupled with a GC/MS system.
1. Sample Preparation and Handling:
-
Collect samples in 40 mL vials with screw caps (B75204) and PTFE-faced silicone septa.
-
If the sample contains residual chlorine, add a dechlorinating agent (e.g., ascorbic acid or sodium thiosulfate) to the vials before sample collection.
-
Fill the vials to overflowing, ensuring no air bubbles are trapped.
-
Store samples at 4°C and analyze within 14 days of collection.
2. Instrument Setup:
-
Purge and Trap System:
-
Purge gas: Helium at a flow rate of 40 mL/min.
-
Purge time: 11 minutes.
-
Purge temperature: Ambient or heated (e.g., 50°C) for improved TCP response.[4]
-
Trap: A suitable trap for volatile organic compounds (e.g., Tenax/silica gel/charcoal).
-
Desorb time: 1-4 minutes.[4]
-
Desorb temperature: 250°C.
-
Bake time: 8 minutes at 270°C.
-
-
Gas Chromatograph:
-
Column: A capillary column suitable for volatile organic compounds, such as a 60 m x 0.25 mm ID, 1.4 µm film thickness DB-VRX or equivalent.
-
Carrier gas: Helium at a constant flow.
-
Oven program: An initial temperature of 45°C held for 2 minutes, ramped to 220°C at 12°C/min, and held for 3 minutes.
-
-
Mass Spectrometer:
-
Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Ions to monitor for 1,2,3-TCP: m/z 110 (quantification), 112, and 75 (confirmation).[5]
-
3. Calibration:
-
Prepare a series of calibration standards by spiking known amounts of a certified 1,2,3-TCP standard into reagent water. A typical calibration range is from 5 to 500 ppt.[4]
-
If using an internal standard (e.g., 1,2,3-TCP-d5), spike all standards and samples with a constant amount of the internal standard.
-
Analyze the calibration standards and generate a calibration curve by plotting the response of 1,2,3-TCP against its concentration.
4. Sample Analysis:
-
Spike the sample with the internal standard (if used).
-
Load a 5 mL or 10 mL aliquot of the sample into the purge and trap system.
-
Initiate the purge and trap cycle, followed by the GC/MS analysis.
-
Identify 1,2,3-TCP in the sample by comparing its retention time and mass spectrum to that of a calibration standard.
-
Quantify the concentration of 1,2,3-TCP using the calibration curve.
5. Quality Control:
-
Analyze a laboratory reagent blank with each batch of samples to ensure the system is free from contamination.
-
Analyze a laboratory fortified blank to check the accuracy of the method.
-
Analyze a continuing calibration verification standard to monitor the performance of the instrument.
Visualizations
Caption: Experimental workflow for low-level 1,2,3-TCP analysis.
Caption: Troubleshooting decision tree for 1,2,3-TCP analysis.
References
- 1. 1,2,3,-Trichloropropane (1,2,3 - TCP) | California State Water Quality Control Board [waterboards.ca.gov]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. ysi.com [ysi.com]
- 5. gcms.cz [gcms.cz]
- 6. battelle.org [battelle.org]
- 7. waterboards.ca.gov [waterboards.ca.gov]
- 8. waterboards.ca.gov [waterboards.ca.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. This compound Analysis by 524.2 - Chromatography Forum [chromforum.org]
- 11. Lowering detection limits for this compound in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming interferences in the detection of 1,2,3-Trichloropropane
Welcome to the technical support center for the analysis of 1,2,3-Trichloropropane (TCP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the detection of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 1,2,3-TCP.
Poor Peak Shape or Resolution
Question: My chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks) or co-elution for 1,2,3-TCP, especially with known interferences like trans-1,2-dichloro-2-butene. What steps can I take to improve this?
Answer:
Poor peak shape and resolution are common issues that can often be resolved by optimizing your Gas Chromatography (GC) method.
Troubleshooting Steps:
-
Optimize GC Oven Temperature Program: A non-optimal temperature program is a frequent cause of poor chromatography.
-
Initial Temperature: If early-eluting peaks, including 1,2,3-TCP, are poorly resolved, try lowering the initial oven temperature. A good starting point is often 35-45°C.[1]
-
Ramp Rate: A slow ramp rate (e.g., 5-10°C/min) can improve the separation of closely eluting compounds.[1] If you have a complex mixture, a multi-ramp program might be necessary.
-
Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all components of interest and that the hold time is sufficient to clean the column for the next injection.
-
-
Select an Appropriate GC Column: The choice of GC column is critical for separating 1,2,3-TCP from interfering compounds.
-
Stationary Phase: A mid-polarity stationary phase, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., Rtx-624, DB-624), is commonly used and effective for separating volatile organic compounds like 1,2,3-TCP.
-
Column Dimensions: A longer column (e.g., 30-60 m) with a smaller internal diameter (e.g., 0.25-0.32 mm) and a thinner film thickness (e.g., 1.4-1.8 µm) will generally provide better resolution.
-
-
Check Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening and poor peak shape. Optimize the flow rate for your specific column dimensions and carrier gas (typically helium for GC-MS).
Low or Inconsistent Recovery of 1,2,3-TCP
Question: I am experiencing low and/or erratic recovery of 1,2,3-TCP in my samples. What are the potential causes and how can I improve my recovery?
Answer:
Low or inconsistent recovery is often related to the sample preparation and introduction steps, particularly when using Purge and Trap (P&T) systems.
Troubleshooting Steps:
-
Optimize Purge and Trap Parameters:
-
Purge Temperature: For semi-volatile compounds like 1,2,3-TCP, increasing the purge temperature (e.g., to 50°C) can significantly improve purge efficiency and recovery.[2]
-
Purge Volume and Time: Increasing the purge volume or time can enhance the transfer of 1,2,3-TCP from the sample to the trap. A common starting point is a purge flow of 40 mL/min for 11 minutes.
-
Desorption Time and Temperature: Ensure the desorption time and temperature are adequate to transfer 1,2,3-TCP from the trap to the GC. Insufficient desorption can lead to carryover and low recovery. A shorter desorption time (e.g., 0.5 minutes) can be as effective as a longer one and reduces water transfer to the GC/MS system.[2]
-
Trap Material: The choice of sorbent trap is crucial. A multi-sorbent trap (e.g., containing Tenax, silica (B1680970) gel, and carbon molecular sieve) is often used for a wide range of volatile organic compounds.
-
-
Address Matrix Effects: The sample matrix can significantly impact the recovery of 1,2,3-TCP.
-
High Organic Content: Samples with high levels of organic matter can interfere with the purging process. Diluting the sample or using a solid-phase microextraction (SPME) method may be necessary.
-
Salinity: High salt content in the sample can affect the purging efficiency. "Salting out" by adding sodium chloride can sometimes improve the recovery of polar compounds but may have a lesser effect on 1,2,3-TCP.
-
-
Use an Internal Standard: The use of an isotopically labeled internal standard, such as this compound-d5, is highly recommended to correct for variations in extraction efficiency and instrument response.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in 1,2,3-TCP analysis?
A1: The most significant interferences are co-eluting compounds that produce ions of the same mass-to-charge ratio (m/z) as 1,2,3-TCP. Common interfering compounds include trans-1,4-dichloro-2-butene, trans-1,2-dichloro-2-butene, isopropylbenzene, and o-xylene.[4] These compounds can lead to false positives or inaccurate quantification.
Q2: How can I confirm the identity of 1,2,3-TCP in the presence of interferences?
A2: To confidently identify 1,2,3-TCP, especially at low concentrations, it is crucial to use a mass spectrometer in Selective Ion Monitoring (SIM) or Selected Ion Storage (SIS) mode.[3][5] By monitoring multiple characteristic ions of 1,2,3-TCP and verifying their abundance ratios, you can significantly increase the certainty of your identification. The primary quantification ion for 1,2,3-TCP is often m/z 110, with m/z 75 and 112 used as qualifier ions.[5] Using m/z 110 for quantification helps to avoid interference from compounds that share the more abundant m/z 75 ion.[2]
Q3: What are the typical method detection limits (MDLs) for 1,2,3-TCP in water samples?
A3: Method detection limits are dependent on the analytical method and instrumentation used. For Purge and Trap GC/MS methods like EPA 524.3, MDLs can be in the low parts-per-trillion (ppt) or nanograms per liter (ng/L) range. Some studies have reported MDLs as low as 0.543 ppt.[5]
Q4: What are the key quality control (QC) measures I should implement for reliable 1,2,3-TCP analysis?
A4: A robust quality control program should include:
-
Method Blanks: To check for contamination in the laboratory environment and reagents.
-
Laboratory Control Samples (LCS): To monitor the performance of the entire analytical process.
-
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): To assess the effect of the sample matrix on the analytical method.
-
Internal Standards: To correct for variability in sample preparation and instrument response.
-
Calibration Checks: To ensure the instrument's calibration remains stable throughout the analytical run.
Quantitative Data Summary
The following tables summarize key quantitative data from various analytical methods for the detection of 1,2,3-TCP.
Table 1: Method Performance for 1,2,3-TCP Analysis in Water
| Parameter | Method 524.2 (Modified) | Method 8260C (Modified) | EPA Method 524.3 |
| Sample Volume | 25 mL | 10 mL | 5 mL or 25 mL |
| Purge Temperature | 50°C | Ambient | Ambient |
| Desorb Time | 4 min | 0.5 min | Not Specified |
| Calibration Range | 5 - 500 ppt | 5 - 500 ppt | 0.5 - 200 µg/L |
| Method Detection Limit (MDL) | ~4 ppt | ~4 ppt | 0.543 ppt[5] |
| Recovery | 98.6% (at 100 ppt)[2] | 96.3% (at 100 ppt)[2] | Not Specified |
| Relative Standard Deviation (%RSD) | < 15%[2] | < 15%[2] | Not Specified |
Table 2: Common Mass Spectrometry Ions for 1,2,3-TCP and Potential Interferences
| Compound | Quantitation Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound (TCP) | 110[2][5] | 75, 112[5] |
| trans-1,2-Dichloro-2-butene | 75 | - |
| trans-1,4-dichloro-2-butene | 75 | - |
| Isopropylbenzene | 75 | - |
| o-Xylene | 79 | - |
Experimental Protocols
Protocol 1: Optimizing GC Oven Temperature Program for 1,2,3-TCP Separation
This protocol outlines a systematic approach to optimize the GC oven temperature program to improve the separation of 1,2,3-TCP from co-eluting interferences.
Objective: To achieve baseline separation of 1,2,3-TCP from known interferences.
Materials:
-
GC-MS system
-
Appropriate GC column (e.g., Rtx-624, 30 m x 0.25 mm ID x 1.4 µm film thickness)
-
Standard solution containing 1,2,3-TCP and potential interferences (e.g., trans-1,2-dichloro-2-butene) at a known concentration.
Procedure:
-
Initial Scouting Run:
-
Set the initial oven temperature to 40°C with no hold time.
-
Program a linear temperature ramp of 10°C/min to 220°C and hold for 2 minutes.
-
Inject the standard solution and acquire the chromatogram.
-
Evaluate the separation of 1,2,3-TCP and the interfering peak.
-
-
Adjusting the Initial Temperature:
-
If the peaks are co-eluting at the beginning of the chromatogram, lower the initial temperature to 35°C and repeat the analysis.
-
If separation does not improve, consider adding a short hold time at the initial temperature (e.g., 1-2 minutes).
-
-
Optimizing the Temperature Ramp Rate:
-
If the peaks are still not fully resolved, decrease the ramp rate to 5°C/min. This will increase the analysis time but should improve separation.
-
Conversely, if the peaks are well-separated but the analysis time is too long, you can try a slightly faster ramp rate (e.g., 12-15°C/min).
-
-
Introducing a Mid-Ramp Hold:
-
If a specific pair of peaks is difficult to separate, determine the temperature at which they elute.
-
Introduce an isothermal hold in the temperature program just before this elution temperature. For example, if the peaks elute around 100°C, you could program a ramp to 95°C, hold for 1-2 minutes, and then continue the ramp.
-
-
Final Program Selection:
-
Select the temperature program that provides the best balance of resolution, peak shape, and analysis time.
-
Document the final optimized temperature program.
-
Visualizations
Caption: General analytical workflow for the detection of this compound.
Caption: Troubleshooting decision tree for common 1,2,3-TCP analysis issues.
References
Technical Support Center: 1,2,3-Trichloropropane Analysis via Purge and Trap
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 1,2,3-Trichloropropane (1,2,3-TCP) using purge and trap gas chromatography/mass spectrometry (GC/MS).
Troubleshooting Guides
This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.
Issue: Poor Sensitivity or Low Analyte Response
Low sensitivity can hinder the detection and accurate quantification of 1,2,3-TCP, especially at trace levels.
-
Question: My instrument is showing low sensitivity for 1,2,3-TCP. What are the potential causes and how can I troubleshoot this?
-
Answer: A loss of sensitivity can result from several factors.[1] A systematic check of your purge and trap and GC/MS system is recommended.
-
Verify Purge and Trap Parameters: Optimal conditions are crucial for efficient purging of 1,2,3-TCP. Heated purge has been shown to significantly increase the response. For instance, purging at 50°C doubled the response compared to ambient temperature in one study.[2]
-
Check for Leaks: Leaks in the purge and trap system can lead to the loss of early eluting compounds.[3] Perform a system leak check.
-
Evaluate the Trap: The analytical trap is a critical component. Ensure you are using an appropriate trap, such as a #10 trap (Tenax® / Silica gel / CMS) or a Vocarb 3000 trap.[2][4] Over time, traps can become contaminated or lose their effectiveness and may need to be replaced.[3]
-
GC/MS Source Maintenance: A dirty ion source in the mass spectrometer can lead to a general loss of sensitivity.[3][5] Regular cleaning and maintenance are essential.
-
Column Performance: The GC column could be degraded or not suitable for the method.[3]
-
Issue: High Blank Levels or Contamination
Contamination can lead to inaccurate results and compromise data integrity.[1]
-
Question: I am observing high levels of 1,2,3-TCP in my method blanks. What are the common sources of contamination and how can I eliminate them?
-
Answer: Contamination can be introduced at various stages of the analytical process.
-
Glassware and Sample Vials: Ensure all glassware and sample vials are scrupulously clean. Follow stringent cleaning protocols using appropriate solvents.[1]
-
Carrier Gas and Gas Lines: Contaminated carrier gas lines can be a source of interference.[1] Ensure high-purity gas is used and that the lines are clean.
-
Purge and Trap System: The purge and trap autosampler and concentrator can be sources of contamination. Regularly clean the sample needle, sparger, and transfer lines.[3][5] A bake-out cycle between samples is crucial to clean the system.[6][7]
-
Reagents: Use purge and trap grade methanol (B129727) and reagent water free from interferences.[4]
-
Issue: Sample Carryover
Carryover from a high-concentration sample can affect the results of subsequent analyses.[1]
-
Question: How can I minimize sample carryover in my 1,2,3-TCP analysis?
-
Answer: Carryover occurs when traces of a previous sample persist and contaminate the next one.[1]
-
Adequate Bake-Out: Ensure the bake time and temperature for the trap and sample pathway are sufficient to remove all residues from the previous sample.
-
Rinsing: Proper rinsing of the autosampler's sample needle and the purge and trap's sparger is critical.[3] Consider using a methanol rinse option if available.[3]
-
System Design: Some modern purge and trap systems have features designed to reduce carryover, such as positioning the moisture management device before the analytical trap to eliminate dead volume and cold spots in the desorb pathway.[7]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of purge and trap conditions for 1,2,3-TCP analysis.
-
Question: What are the recommended purge and trap conditions for 1,2,3-TCP analysis in water?
-
Answer: Several EPA methods can be adapted for 1,2,3-TCP analysis. Modifications often involve heated purging and optimizing sample volume to enhance sensitivity.[2] For low-level analysis, methods like EPA 524.3, which allows for Single Ion Monitoring (SIM), are often used.[8] A combination of solid phase extraction (SPE) with purge and trap has also been shown to significantly lower detection limits.[9][10]
-
Question: What is the impact of purge temperature on 1,2,3-TCP analysis?
-
Answer: Increasing the purge temperature can significantly improve the recovery of 1,2,3-TCP. Studies have shown that purging at 50°C can double the analyte response compared to purging at ambient temperature.[2] Heating the sample during purging can also increase the purging efficiency of water-soluble compounds.[11]
-
Question: Which quantification and confirmation ions should be used for 1,2,3-TCP in GC/MS analysis?
-
Answer: To avoid co-elution interference, it is recommended to use m/z 110 as the quantification ion for 1,2,3-TCP, with m/z 112 and m/z 75 as confirming ions.[2][8]
-
Question: How can I achieve very low detection limits for 1,2,3-TCP?
-
Answer: Achieving low detection limits, such as the 5 parts-per-trillion (ppt) maximum contaminant level (MCL) in California, requires optimized methods.[2] This can be accomplished by:
-
Using Selective Ion Monitoring (SIM) on the mass spectrometer.[2][8][12]
-
Employing a heated purge.[2]
-
Increasing the purge volume, though studies suggest a 10 mL purge can be more efficient than a 25 mL purge.[2]
-
Coupling solid phase extraction (SPE) with purge and trap analysis can achieve detection limits as low as 0.11 ng/L.[9][10]
-
Experimental Protocols & Data
Modified EPA Method Purge and Trap Parameters
The following tables summarize instrument parameters from modified EPA methods for the analysis of 1,2,3-TCP.
Table 1: Purge and Trap Instrument Parameters [2]
| Parameter | Modified EPA 524.2 | Modified EPA 8260C |
| Purge and Trap | Eclipse 4760 P&T | Eclipse 4760 P&T |
| Trap | #10 trap; Tenax® / Silica gel / CMS | #10 trap; Tenax® / Silica gel / CMS |
| Purge Gas | Zero grade Helium at 40 mL/min | Zero grade Helium at 40 mL/min |
| Purge Time | 11 min | 11 min |
| Sparge Mount Temp. | 45 °C | 45 °C |
| Sample Temp. (purge) | 50 °C | 50 °C |
| Desorb Time | 4 min | 0.5 min |
| Bake Time | 5 min | 5 min |
| OI #10 Trap Temp. | Ambient (purge), 180°C (desorb pre-heat), 190°C (desorb), 210°C (bake) | Ambient (purge), 180°C (desorb pre-heat), 190°C (desorb), 210°C (bake) |
| Water Management | 120°C (purge), Ambient (desorb), 240°C (bake) | 120°C (purge), Ambient (desorb), 240°C (bake) |
| Transfer Line Temp. | 140 °C | 140 °C |
| Six-port Valve Temp. | 140 °C | 140 °C |
| Purge Volume | 25 mL | 10 mL |
Methodology: For these modified methods, an OI Analytical 4760 Eclipse Purge and Trap with a 4100 Sample Processor was used in conjunction with an Agilent 7890A/5975C GC/MS.[2] Data was acquired using selective ion monitoring (SIM) for enhanced sensitivity.[2] A seven-point calibration curve from 5 ppt (B1677978) to 500 ppt was analyzed.[2]
Visualizations
Experimental Workflow for 1,2,3-TCP Analysis
The following diagram illustrates the general workflow for analyzing 1,2,3-TCP using purge and trap GC/MS.
Caption: General Workflow for 1,2,3-TCP Analysis
Troubleshooting Logic for Low Sensitivity
This diagram outlines a logical approach to troubleshooting low sensitivity issues.
Caption: Troubleshooting Logic for Low Sensitivity
References
- 1. supplychaingamechanger.com [supplychaingamechanger.com]
- 2. ysi.com [ysi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. Purge and trap problems - Chromatography Forum [chromforum.org]
- 6. gcms.cz [gcms.cz]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. gcms.cz [gcms.cz]
- 9. Lowering detection limits for this compound in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. eurofinsus.com [eurofinsus.com]
Technical Support Center: Enhancing the Biodegradation of 1,2,3-Trichloropropane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the biodegradation rate of 1,2,3-Trichloropropane (TCP).
Troubleshooting Guide
This guide addresses common issues encountered during TCP biodegradation experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No TCP Degradation | Suboptimal microbial strain: The selected microorganism may have low or no activity towards TCP. | - Screen different microbial strains known for TCP degradation, such as Rhodococcus or genetically engineered Agrobacterium radiobacter AD1.[1] - Consider using propane-oxidizing bacteria like Mycobacterium vaccae JOB5, which has shown good TCP degradation ability.[2] |
| Incorrect enzyme activity: The key degrading enzymes (e.g., haloalkane dehalogenase, propane (B168953) monooxygenase) may be inactive or expressed at low levels. | - Optimize expression of the dehalogenase gene.[1] - For cometabolic degradation, ensure the presence of the primary substrate (e.g., propane) to induce the necessary enzymes.[2] | |
| Suboptimal environmental conditions: pH, temperature, or nutrient levels may not be ideal for microbial growth or enzyme activity. | - Adjust the pH of the medium to the optimal range for the specific enzyme or microorganism. For example, some enzymatic dehalogenation reactions are highly pH-dependent, with efficiency increasing from pH 7.0 to 9.0.[3] - Optimize the reaction temperature. The degradation of TCP can increase with temperature up to a certain point (e.g., 37°C).[3] | |
| Presence of inhibitors: Co-contaminants or metabolic byproducts may be inhibiting microbial activity. | - Analyze the sample for potential inhibitors. - Pre-treat the sample to remove inhibitory compounds. - In cometabolic degradation, be aware of competitive inhibition between the primary substrate (e.g., propane) and TCP.[2] | |
| Accumulation of Toxic Intermediates | Inefficient downstream metabolic pathway: The microorganism may be able to transform TCP but not fully mineralize the resulting intermediates. | - Use a microbial consortium with complementary metabolic capabilities. - Genetically engineer the strain to enhance the downstream degradation pathway.[1] |
| Enzyme inhibition by intermediates: The intermediates themselves may be toxic to the microorganisms or inhibit key enzymes. | - Consider using an in-situ product removal technique, such as resin-based adsorption, to remove toxic intermediates as they are formed.[3] | |
| Inconsistent or Non-Reproducible Results | Variability in inoculum: The age, density, or physiological state of the microbial culture may vary between experiments. | - Standardize the inoculum preparation procedure, including growth phase and cell density. |
| Inaccurate quantification of TCP: The analytical method used to measure TCP concentration may not be sensitive or accurate enough. | - Use a validated analytical method such as purge and trap gas chromatography/mass spectrometry (GC/MS) for accurate and sensitive TCP quantification.[4][5][6] - Ensure proper calibration and use of internal standards.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial pathways for this compound biodegradation?
A1: The primary microbial pathways for TCP biodegradation include:
-
Aerobic Cometabolism: In this process, microorganisms that feed on other compounds, such as propane-oxidizing bacteria, produce enzymes like propane monooxygenase that can fortuitously degrade TCP.[2]
-
Aerobic Growth: While no natural organisms are known to use TCP as a sole carbon source for growth under aerobic conditions, genetically engineered bacteria have been developed for this purpose.[1][7] The critical first step is the dehalogenation of TCP to 2,3-dichloro-1-propanol (B139626) by a haloalkane dehalogenase.[1]
-
Anaerobic Reductive Dechlorination: Under anaerobic conditions, some bacteria can use TCP as an electron acceptor, leading to its reductive dechlorination.[7][8]
Q2: How can I genetically engineer a microorganism to improve TCP degradation?
A2: A common strategy is to enhance the activity of the initial dehalogenating enzyme. This can be achieved through:
-
Directed Evolution: Use random mutagenesis to create variants of a haloalkane dehalogenase with improved activity towards TCP.[1]
-
Heterologous Expression: Express the evolved haloalkane dehalogenase gene in a host organism that can utilize the degradation product (2,3-dichloro-1-propanol) as a growth substrate.[1] For example, an evolved dehalogenase has been successfully expressed in Agrobacterium radiobacter AD1, enabling the new strain to grow on TCP.[1]
Q3: What are the key factors influencing the rate of enzymatic degradation of TCP?
A3: The rate of enzymatic TCP degradation is influenced by several factors:
-
pH: Enzyme-based dehalogenation is highly pH-dependent, with optimal activity often observed in slightly alkaline conditions (pH 8.5-9.0).[3]
-
Temperature: The reaction temperature affects enzyme activity, stability, and enantioselectivity. An optimal temperature for TCP degradation has been reported to be around 37°C.[3]
-
Enzyme Concentration: Increasing the concentration of the degrading enzyme (e.g., haloalkane dehalogenase) can improve the degradation efficiency of TCP.[3]
-
Presence of Co-solvents: The use of organic co-solvents can sometimes impact enzyme efficiency. For instance, an n-heptane-aqueous bi-phase system was found to be less efficient for TCP degradation than a purely aqueous system.[3]
Q4: What analytical methods are recommended for quantifying TCP in aqueous samples?
A4: For trace-level analysis of TCP in water, the following EPA methods are commonly used:
-
EPA Method 524.3: Utilizes capillary column GC/MS and is suitable for detecting TCP at the parts-per-trillion (ng/L) level.[5]
-
Purge and Trap GC/MS: This is a highly sensitive method for quantifying TCP at concentrations as low as 5 ng/L.[4]
-
EPA Methods 504.1 and 551.1: These methods use microextraction or liquid-liquid extraction with GC and are suitable for higher concentrations of TCP.[4][9]
Quantitative Data Summary
Table 1: Comparison of TCP Degradation by Propane-Oxidizing Bacteria
| Bacterial Strain | Initial Degradation Rate (µg TCP / mg protein / h) | Reference |
| Mycobacterium vaccae JOB5 | 9.7 ± 0.7 | [2] |
| Rhodococcus jostii RHA1 | Data not specified, but degradation observed | [2] |
| Rhodococcus rubber ENV425 | Data not specified, but degradation observed | [2] |
| Sphingopyxis sp. AX-A | Data not specified, but degradation observed | [2] |
Table 2: Effect of pH and Temperature on Enzymatic TCP Biodegradation
| Parameter | Condition | Effect on TCP Degradation | Reference |
| pH | 7.0 | 53% degradation in 3 hours | [3] |
| 9.0 | 82% degradation in 3 hours | [3] | |
| Temperature | 25°C - 37°C | Degradation rate increases with temperature | [3] |
| > 37°C | No significant further increase in degradation | [3] |
Experimental Protocols
Protocol 1: Aerobic Biodegradation of TCP using a Pure Microbial Culture
-
Inoculum Preparation:
-
Prepare a suitable growth medium for the selected microbial strain (e.g., Luria-Bertani broth for E. coli expressing a haloalkane dehalogenase).
-
Inoculate the medium with a single colony of the microorganism.
-
Incubate the culture overnight at the optimal temperature and shaking speed (e.g., 37°C, 200 rpm).
-
Harvest the cells by centrifugation and wash them with a sterile buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Resuspend the cells in the buffer to a desired optical density (e.g., OD600 of 1.0).
-
-
Biodegradation Assay:
-
Prepare a reaction mixture in a sealed vial containing the buffer, the cell suspension, and a known concentration of TCP (e.g., 1 mM).
-
For cometabolic studies, add the primary substrate (e.g., propane) to the headspace of the vial.
-
Set up control vials without the cell suspension (abiotic control) and without TCP (biotic control).
-
Incubate the vials at the optimal temperature with shaking.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw a sample from each vial.
-
Immediately quench the reaction by adding a suitable solvent (e.g., hexane) and an internal standard.
-
Extract the TCP from the aqueous phase into the organic solvent.
-
Analyze the organic phase using GC/MS to determine the concentration of TCP.
-
Protocol 2: Quantification of TCP by Purge and Trap GC/MS
-
Sample Preparation:
-
Collect a water sample in a vial with no headspace.
-
Add an internal standard, such as this compound-D5 (TCP-D5), to the sample.[4]
-
-
Purge and Trap Concentration:
-
Use an automated purge and trap system.
-
Purge the sample with an inert gas (e.g., helium) to transfer the volatile TCP onto a sorbent trap.
-
Heat the trap to desorb the TCP onto the GC column.
-
-
GC/MS Analysis:
-
Use a capillary column suitable for volatile organic compounds (e.g., Rtx-624).[5]
-
Set up the GC oven temperature program to achieve good separation of TCP from other compounds.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity, monitoring characteristic ions for TCP (e.g., m/z 75, 110, 112).[5]
-
-
Quantification:
-
Generate a calibration curve using standards of known TCP concentrations.
-
Calculate the TCP concentration in the sample based on the peak area ratio of TCP to the internal standard.[4]
-
Visualizations
Caption: Aerobic biodegradation pathway of this compound.
Caption: Experimental workflow for TCP biodegradation analysis.
Caption: Troubleshooting decision tree for low TCP degradation.
References
- 1. Biodegradation of this compound through Directed Evolution and Heterologous Expression of a Haloalkane Dehalogenase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cometabolic biodegradation of this compound by propane-oxidizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. gcms.cz [gcms.cz]
- 6. ysi.com [ysi.com]
- 7. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Enviro Wiki [enviro.wiki]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Technical Support Center: Adsorption of 1,2,3-Trichloropropane on Granular Activated Carbon (GAC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the adsorption of 1,2,3-Trichloropropane (TCP) on Granular Activated Carbon (GAC).
Troubleshooting Guide
This guide addresses common issues encountered during TCP adsorption experiments using GAC.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low TCP Removal Efficiency | 1. Inappropriate GAC type: The GAC may not have the optimal properties for TCP adsorption. 2. Competition from Natural Organic Matter (NOM): NOM present in the water source can compete with TCP for adsorption sites.[1] 3. Suboptimal pH: The pH of the water may not be within the ideal range for TCP adsorption. 4. Insufficient Contact Time: The Empty Bed Contact Time (EBCT) may be too short for effective adsorption. 5. GAC Exhaustion: The GAC may be saturated with TCP and other contaminants. | 1. Select an appropriate GAC: Choose a GAC with a high surface area, well-developed microporosity, and mesoporosity. Coconut shell-based and reagglomerated bituminous coal-based GACs have shown good performance.[1][2] 2. Pre-treat the water: Use coagulation or pre-filtration to remove NOM before the GAC column.[1] 3. Adjust pH: Maintain the water pH in the optimal range of 6-8 for better GAC performance.[1] 4. Increase EBCT: Extend the contact time to allow for greater TCP adsorption.[1] 5. Replace or regenerate GAC: Replace the exhausted GAC with fresh GAC or consider thermal regeneration. |
| Early Breakthrough of TCP in Column Studies | 1. High Initial TCP Concentration: Higher influent concentrations can lead to faster saturation of the GAC bed. 2. Presence of Co-contaminants: Other organic compounds can compete with TCP for adsorption sites, leading to earlier breakthrough. 3. Channeling in the GAC Bed: Uneven flow distribution through the column can reduce the effective contact time. 4. Incorrect GAC Particle Size: A larger particle size can lead to faster breakthrough.[3] | 1. Dilute influent: If possible, reduce the initial TCP concentration. 2. Characterize water matrix: Identify and quantify potential co-contaminants to assess their competitive effects. 3. Optimize column packing: Ensure the GAC is packed uniformly to prevent channeling. Proper backwashing can help.[4] 4. Select appropriate particle size: Use a smaller GAC particle size for RSSCTs to better predict full-scale performance, but be aware of potential pressure drop issues.[4] |
| Inconsistent or Non-reproducible Results | 1. Variability in Water Matrix: Fluctuations in the composition of the source water (e.g., pH, NOM content) can affect adsorption.[5] 2. Inconsistent Experimental Conditions: Variations in temperature, flow rate, or GAC dosage between experiments. 3. Analytical Errors: Inaccurate measurement of TCP concentrations. | 1. Use consistent water source: For baseline studies, use a consistent source of water or a synthetic water matrix. 2. Maintain consistent parameters: Tightly control experimental parameters such as temperature, pH, and flow rate. 3. Calibrate analytical instruments: Regularly calibrate and validate the analytical methods used for TCP quantification. |
Frequently Asked Questions (FAQs)
1. What are the key factors influencing the adsorption of this compound (TCP) on Granular Activated Carbon (GAC)?
The primary factors include:
-
GAC Properties: The raw material, surface area, pore size distribution, and particle size of the GAC are critical. GAC derived from coconut shells or bituminous coal often exhibits high adsorption capacity for TCP.[1][2] A larger surface area and a high volume of micropores and mesopores are generally desirable.[1][6]
-
Water Quality Parameters:
-
pH: The optimal pH range for TCP adsorption on GAC is typically between 6 and 8.[1]
-
Temperature: While adsorption is an exothermic process, very cold water may inhibit the mobility of TCP molecules into the GAC pores, potentially reducing the removal rate.[6] Conversely, some organics can be desorbed at higher temperatures.[6]
-
Natural Organic Matter (NOM): NOM competes with TCP for adsorption sites on the GAC surface, which can significantly reduce the GAC's adsorption capacity for TCP by 20-50%.[1]
-
-
Operational Parameters:
-
Initial TCP Concentration: Higher initial concentrations lead to a greater driving force for adsorption but can also result in faster saturation of the GAC.
-
Empty Bed Contact Time (EBCT): A longer EBCT generally results in higher TCP removal. For TCP, an EBCT of 10-20 minutes is often recommended for greater than 95% removal.[1]
-
2. How does the type of GAC affect TCP adsorption?
Different types of GAC, based on their source material (e.g., coconut shell, coal, wood), have distinct physical and chemical properties that influence their effectiveness in adsorbing TCP. For instance, coconut shell-based GACs are known for their high microporosity, making them suitable for adsorbing small organic molecules like TCP.[6] Reagglomerated bituminous coal-based GAC has also been shown to be effective, especially in the presence of total organic carbon (TOC).[2]
3. What is the role of pH in TCP adsorption on GAC?
The pH of the water can influence the surface charge of the GAC and the chemical form of other dissolved species, which can in turn affect the adsorption of the neutral TCP molecule. An optimal pH range of 6 to 8 is generally recommended for the best GAC performance in TCP removal.[1] Adsorption capacity for organic matter, which competes with TCP, has been shown to decrease with increasing pH.[7]
4. How does Natural Organic Matter (NOM) impact TCP adsorption?
Natural Organic Matter (NOM), which includes humic and fulvic acids, is a significant factor as it competes directly with TCP for adsorption sites on the GAC.[1] This competition can lead to a reduction in the GAC's capacity for TCP by as much as 20-50%.[1] The presence of NOM can also cause pore blockage, further hindering TCP adsorption.[8]
5. What adsorption isotherm models are commonly used for TCP on GAC?
The Freundlich and Langmuir isotherm models are frequently used to describe the equilibrium of TCP adsorption on GAC.[1] The Freundlich isotherm is often applied to heterogeneous surfaces, while the Langmuir isotherm assumes monolayer adsorption on a homogeneous surface.
6. Which kinetic model best describes TCP adsorption on GAC?
The pseudo-second-order kinetic model is commonly used to describe the adsorption of TCP on GAC, suggesting that the rate-limiting step may be chemisorption-like interactions at active sites.[1]
Data Presentation
Table 1: Comparison of Different GAC Types for this compound Removal
| GAC Type | Raw Material | Projected Operation Time (years) | Volume Treated Before Breakthrough (Million Gallons) | Reference |
| F400 | Bituminous Coal | 3.0 - 3.5 | 1701 - 2030 | [4] |
| CMR Lincave | Not Specified | 2.2 - 3.5 | 1255 - 2016 | [4] |
| Aquacarb CX | Not Specified | 1.9 - 2.8 | 1078 - 1608 | [4] |
| OLC 12x30 | Not Specified | 0.8 - 2.6 | Not Specified | [4] |
Note: Performance data is based on specific experimental conditions from the cited study, including an influent TCP concentration around 200 ng/L and a breakthrough concentration of 5 ng/L.
Table 2: GAC Characteristics and Their Impact on Adsorption
| GAC Property | Typical Range for Water Treatment | Impact on TCP Adsorption | Reference |
| Iodine Number (mg/g) | 900 - 1050 | A measure of the micropore content; a higher number generally indicates better adsorption of small organic molecules like TCP. | [6] |
| Carbon Tetrachloride (CTC) Activity (%) | 50 - 70 | Indicates the degree of activation and pore volume. Higher values are generally better. | [6] |
| Surface Area (m²/g) | 500 - 1500 | A larger surface area provides more sites for adsorption. | [1] |
| Particle Size (mesh) | 8x30 to 20x50 | Smaller particle sizes can lead to faster adsorption kinetics but may increase pressure drop in columns. | [3][6] |
Experimental Protocols
Batch Adsorption Isotherm Experiment
This protocol is a modified version based on the ASTM Standard Practice for Determination of Adsorptive Capacity of Activated Carbon by Aqueous Phase Isotherm Technique.[9]
Objective: To determine the adsorption equilibrium relationship between the concentration of TCP in solution and the quantity of TCP adsorbed on the GAC at a constant temperature.
Materials:
-
GAC of a specific type and particle size
-
TCP stock solution of known concentration
-
Series of glass bottles with Teflon-lined caps (B75204) (to prevent volatilization)
-
Shaker table or tumbler
-
Analytical instrument for TCP quantification (e.g., Gas Chromatograph with Mass Spectrometer - GC/MS)
-
pH meter and buffers
-
Temperature-controlled environment (e.g., incubator)
Procedure:
-
GAC Preparation: Wash the GAC with deionized water to remove fines and dry it in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved. Store in a desiccator.
-
Solution Preparation: Prepare a series of TCP solutions with varying initial concentrations by diluting the stock solution.
-
Batch Setup:
-
Add a fixed mass of the prepared GAC to each glass bottle.
-
Fill each bottle with a known volume of one of the prepared TCP solutions, ensuring no headspace to minimize volatilization.
-
Include control samples with no GAC to account for any potential TCP loss due to factors other than adsorption.
-
-
Equilibration: Place the bottles on a shaker table and agitate at a constant speed and temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
After equilibration, allow the GAC to settle.
-
Carefully collect a supernatant sample from each bottle.
-
Analyze the TCP concentration in the supernatant using a calibrated analytical instrument.
-
-
Data Analysis:
-
Calculate the amount of TCP adsorbed per unit mass of GAC (q_e) using the mass balance equation: q_e = (C_0 - C_e) * V / m where:
-
q_e is the amount of TCP adsorbed at equilibrium (mg/g)
-
C_0 is the initial TCP concentration (mg/L)
-
C_e is the equilibrium TCP concentration in the supernatant (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the GAC (g)
-
-
Plot q_e versus C_e to generate the adsorption isotherm.
-
Fit the experimental data to isotherm models (e.g., Freundlich, Langmuir) to determine the isotherm constants.
-
Rapid Small-Scale Column Test (RSSCT)
Objective: To predict the performance of a full-scale GAC adsorber for TCP removal in a shorter timeframe.
Materials:
-
Small-scale glass or stainless steel column
-
GAC of a specific type, ground and sieved to a smaller particle size
-
Peristaltic pump
-
Tubing with low adsorption affinity for TCP
-
Source water containing TCP
-
Sample collection vials
Procedure:
-
GAC Preparation: Grind and sieve the GAC to the desired particle size for the RSSCT. Wash the sieved GAC to remove fines and dry it.[4]
-
Column Packing: Pack the column with a known mass of the prepared GAC to a specific bed depth. Backwash the packed bed to remove air pockets and ensure uniform packing.[4]
-
Experimental Setup:
-
Connect the column to the peristaltic pump and the source water reservoir.
-
Set the pump to a constant flow rate calculated based on scaling equations (e.g., proportional diffusivity model) to simulate the desired EBCT of the full-scale system.
-
-
Column Operation:
-
Start the pump and allow the water to flow through the GAC column.
-
Collect effluent samples at regular intervals.
-
-
Sample Analysis: Analyze the TCP concentration in the influent and effluent samples.
-
Data Analysis:
-
Plot the ratio of effluent concentration to influent concentration (C/C₀) versus the number of bed volumes (BVs) treated or time to generate the breakthrough curve.
-
Determine the breakthrough point (e.g., when the effluent concentration reaches a specific limit, such as 5 ng/L).
-
Use the RSSCT data and scaling equations to predict the performance and lifespan of the full-scale GAC adsorber.
-
Visualizations
References
- 1. Removing this compound from Water & Wastewater | Ecologix Environmental Systems [ecologixsystems.com]
- 2. calgoncarbon.com [calgoncarbon.com]
- 3. activatedcarbondepot.com [activatedcarbondepot.com]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. researchgate.net [researchgate.net]
- 6. wqa.org [wqa.org]
- 7. eeer.org [eeer.org]
- 8. Scaling trace organic contaminant adsorption capacity by granular activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Technical Support Center: 1,2,3-Trichloropropane Treatment Technologies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-Trichloropropane (1,2,3-TCP) treatment technologies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the treatment of 1,2,3-TCP.
Granular Activated Carbon (GAC) Treatment
Question: Why is the GAC system showing early breakthrough of 1,2,3-TCP?
Answer: Early breakthrough of 1,2,3-TCP in a GAC system can be attributed to several factors:
-
Low Adsorption Capacity: 1,2,3-TCP has a low to moderate adsorption capacity for GAC, which can lead to faster saturation of the carbon media.[1][2][3]
-
Competition from Other Contaminants: The presence of other organic compounds in the water can compete with 1,2,3-TCP for adsorption sites on the GAC, reducing its effective capacity for the target contaminant.[4]
-
High Influent Concentrations: Higher than anticipated concentrations of 1,2,3-TCP in the influent will lead to a more rapid exhaustion of the GAC.
-
Improper GAC Selection: The type of GAC used is critical. Studies have shown that subbituminous coal-based and coconut shell-based GAC are often more effective for 1,2,3-TCP removal.[2]
-
Inadequate Empty Bed Contact Time (EBCT): If the flow rate is too high or the GAC bed volume is too small, the contact time between the water and the carbon may be insufficient for effective adsorption. A typical EBCT of 10-15 minutes is recommended.[5]
Troubleshooting Steps:
-
Characterize Influent Water: Analyze the influent for a full range of organic contaminants to assess the potential for competitive adsorption.
-
Evaluate GAC Type: Confirm that the GAC in use is appropriate for 1,2,3-TCP. Consider testing different types of GAC in bench-scale experiments.
-
Adjust Operational Parameters: Decrease the flow rate to increase the EBCT. If feasible, increase the GAC bed depth.
-
Pre-treatment: Consider pre-treatment steps to remove competing organic compounds before the GAC stage.
In-Situ Chemical Reduction (ISCR) with Zero-Valent Metals (ZVI/ZVZ)
Question: Why is the degradation of 1,2,3-TCP slower than expected in an ISCR system using ZVI or ZVZ?
Answer: The slow degradation of 1,2,3-TCP in an ISCR system can be caused by several factors:
-
Low Reactivity of ZVI: Granular zero-valent iron (ZVI) has been shown to have limited effectiveness in degrading 1,2,3-TCP at a practical rate.[2][6] While nano-scale ZVI shows some improvement, the reaction may still be too slow for many applications.[2]
-
Passivation of Metal Surface: The surface of the zero-valent metal can become passivated (coated with precipitates), which reduces its reactivity. This can be caused by groundwater constituents.
-
Suboptimal pH: The pH of the groundwater can significantly impact the reaction rate. For zero-valent zinc (ZVZ), for example, the formation of an inactive layer of ZnO or Zn(OH)2 can inhibit the reaction.[7]
-
Poor Contact: Inadequate mixing or distribution of the ZVM particles in the subsurface can lead to poor contact with the dissolved 1,2,3-TCP.
-
Presence of Scavengers: Other electron-accepting compounds in the groundwater can compete with 1,2,3-TCP for the reductive power of the ZVM.
Troubleshooting Steps:
-
Consider ZVZ: Zero-valent zinc (ZVZ) has demonstrated significantly faster degradation rates for 1,2,3-TCP compared to ZVI.[2][6]
-
Monitor Groundwater Chemistry: Regularly monitor pH, alkalinity, and the concentration of potentially interfering ions. Adjusting the pH may be necessary to enhance reactivity.[8]
-
Enhance Delivery and Mixing: Evaluate the injection and distribution methods to ensure good contact between the ZVM and the contaminated groundwater.
-
Pre-treatment: In some cases, pre-treatment to remove interfering compounds may be beneficial.
In-Situ Chemical Oxidation (ISCO)
Question: Why is the destruction of 1,2,3-TCP incomplete after ISCO treatment?
Answer: Incomplete destruction of 1,2,3-TCP during ISCO can be due to:
-
Recalcitrant Nature of 1,2,3-TCP: 1,2,3-TCP is relatively resistant to oxidation compared to other common organic contaminants.[2]
-
Insufficient Oxidant Dose: The amount of oxidant injected may not be sufficient to overcome the natural oxidant demand (NOD) of the soil and groundwater and also degrade the 1,2,3-TCP to the desired level.
-
Poor Oxidant Distribution: The oxidant may not be effectively distributed throughout the target treatment zone, leaving areas of untreated contamination.
-
Presence of Oxidant Scavengers: Other organic and inorganic compounds in the subsurface can consume the oxidant, reducing the amount available to react with 1,2,3-TCP.
-
Use of a Weak Oxidant: Mild oxidants like permanganate (B83412) have been shown to be ineffective against 1,2,3-TCP.[9] Stronger oxidants, such as activated persulfate or Fenton's reagent, are required.[6][9]
Troubleshooting Steps:
-
Conduct Bench-Scale Treatability Studies: Before full-scale application, perform laboratory tests to determine the optimal oxidant and dosage for the site-specific conditions.[10]
-
Characterize the Subsurface: Thoroughly characterize the hydrogeology and geochemistry of the site to understand potential challenges to oxidant distribution and longevity.
-
Optimize Injection Strategy: Design an injection plan that ensures uniform distribution of the oxidant throughout the contaminated zone. This may involve multiple injection points and recirculation wells.[11]
-
Select a Potent Oxidant: Utilize strong oxidants known to be effective for 1,2,3-TCP, such as activated persulfate or Fenton's reagent.[6][10]
Bioremediation
Question: Why is there no significant biodegradation of 1,2,3-TCP observed in our microcosm study?
Answer: The lack of significant 1,2,3-TCP biodegradation can be attributed to:
-
Recalcitrance to Biodegradation: 1,2,3-TCP is generally resistant to biodegradation under natural conditions.[2]
-
Absence of Appropriate Microorganisms: The native microbial population may not have the necessary enzymes to degrade 1,2,3-TCP.
-
Unfavorable Environmental Conditions: The pH, temperature, nutrient levels, or redox potential in the microcosm may not be optimal for the growth and activity of 1,2,3-TCP-degrading microorganisms.
-
Toxicity of 1,2,3-TCP: At high concentrations, 1,2,3-TCP can be toxic to the microbial populations responsible for its degradation.
-
Slow Degradation Rates: Even when biodegradation occurs, the rates can be very slow.[12]
Troubleshooting Steps:
-
Bioaugmentation: Consider introducing specialized microbial cultures known to degrade 1,2,3-TCP.
-
Biostimulation: Amend the microcosm with nutrients and an electron donor (for anaerobic degradation) or an electron acceptor (for aerobic degradation) to stimulate the growth and activity of indigenous or augmented microorganisms.
-
Optimize Environmental Conditions: Adjust the pH, temperature, and other relevant parameters to create a more favorable environment for biodegradation.
-
Acclimation Period: Allow for a sufficient acclimation period for the microbial community to adapt to the presence of 1,2,3-TCP.
-
Monitor for Intermediate Products: Analyze for potential degradation byproducts to confirm that biological activity is occurring.
Data Presentation
Table 1: Comparison of this compound Treatment Technologies
| Technology | Principle | Advantages | Limitations | Typical Removal Efficiency |
| Granular Activated Carbon (GAC) | Adsorption | Proven and reliable technology.[13] | Low to moderate adsorption capacity for 1,2,3-TCP, leading to frequent replacement and high operational costs.[1][2][3] Competition from other organic compounds.[4] | >99% to <5 ppt[4] |
| In-Situ Chemical Reduction (ISCR) with ZVZ | Reductive Dechlorination | Faster degradation rates than ZVI.[2][6] Can degrade high and low concentrations. | Higher cost than ZVI. Difficult to distribute in the subsurface.[2] Performance can be inhibited by groundwater chemistry.[7] | Up to 99% reduction in field studies. |
| In-Situ Chemical Oxidation (ISCO) | Chemical Oxidation | Can rapidly destroy 1,2,3-TCP. | Requires strong oxidants.[9] Potential for incomplete degradation and formation of byproducts. Difficult to achieve uniform oxidant distribution.[10] | 30-45% in a field study with persulfate.[10] |
| Bioremediation (Anaerobic) | Reductive Dechlorination | Potentially lower cost and more sustainable. | Slow degradation rates.[12] May require bioaugmentation and biostimulation. Performance can be sensitive to environmental conditions. | Can reduce to non-detect levels in field demonstrations. |
Experimental Protocols
Protocol 1: Bench-Scale GAC Treatability Study
Objective: To determine the effectiveness of different types of GAC for the removal of 1,2,3-TCP from a specific water matrix.
Materials:
-
Glass columns (e.g., 2.5 cm diameter, 30 cm length)
-
Peristaltic pump
-
GAC of different types (e.g., coal-based, coconut-based)
-
1,2,3-TCP stock solution
-
Site groundwater or synthetic groundwater
-
Glass vials for sample collection
-
GC/MS for 1,2,3-TCP analysis
Procedure:
-
GAC Preparation: Rinse the GAC with deionized water to remove fines and then dry it in an oven at 105°C.
-
Column Packing: Pack a known weight of the dried GAC into each glass column to a specific bed depth.
-
System Setup: Connect the columns to the peristaltic pump and the influent water reservoir.
-
Influent Preparation: Spike the site groundwater or synthetic groundwater with a known concentration of 1,2,3-TCP.
-
Column Operation: Pump the contaminated water through the GAC columns at a constant flow rate to achieve a target EBCT.
-
Sample Collection: Collect influent and effluent samples from each column at regular intervals.
-
Sample Analysis: Analyze the collected samples for 1,2,3-TCP concentration using an appropriate analytical method (e.g., EPA Method 524.3).[6]
-
Data Analysis: Plot the effluent concentration versus the number of bed volumes treated to generate breakthrough curves for each GAC type.
-
Determine GAC Capacity: Calculate the adsorption capacity of each GAC at breakthrough.
Protocol 2: Analysis of 1,2,3-TCP in Water by GC/MS (Based on EPA Method 524.3)
Objective: To quantify the concentration of 1,2,3-TCP in aqueous samples.
Materials:
-
Gas chromatograph with a mass spectrometer detector (GC/MS)
-
Purge and trap system
-
Capillary GC column (e.g., Rtx-624)[14]
-
Helium carrier gas
-
1,2,3-TCP analytical standard
-
Internal standard and surrogate solutions
-
Reagent water
-
Glass vials with Teflon-lined septa
Procedure:
-
Instrument Calibration: Prepare a series of calibration standards of 1,2,3-TCP in reagent water. Analyze the standards using the purge and trap GC/MS system to generate a calibration curve.
-
Sample Preparation: Collect water samples in vials with no headspace. If required, add a preservative. Spike the samples with the internal standard and surrogate solutions.
-
Purge and Trap: Place the sample vial in the autosampler of the purge and trap system. The system will purge the volatile organic compounds (including 1,2,3-TCP) from the water sample with an inert gas and trap them on a sorbent trap.
-
Desorption and Injection: The trap is then rapidly heated, and the trapped compounds are desorbed and transferred to the GC column.
-
GC Separation: The compounds are separated on the GC column based on their boiling points and affinity for the column's stationary phase.
-
MS Detection: The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects the characteristic ions of 1,2,3-TCP for identification and quantification.
-
Data Analysis: The concentration of 1,2,3-TCP in the sample is calculated based on the response of the target analyte relative to the internal standard and the calibration curve.
Mandatory Visualization
Caption: Degradation pathways of this compound.
Caption: General experimental workflow for 1,2,3-TCP treatability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1,2,3-TCP) and why is it a concern?
A1: 1,2,3-TCP is a man-made chlorinated hydrocarbon that has been used as an industrial solvent, cleaning agent, and as an impurity in some soil fumigants.[1][15] It is a concern because it is classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA).[1][6] It is also highly persistent in groundwater and resistant to natural degradation processes.[2][6]
Q2: What are the main challenges in treating 1,2,3-TCP contamination?
A2: The primary challenges include its high chemical stability, persistence in the environment, and the very low regulatory limits set by some states (e.g., California's MCL of 5 parts per trillion).[2] This requires highly efficient and often costly treatment technologies. Additionally, its physical properties make some conventional treatments like air stripping less effective.[2]
Q3: Which treatment technology is considered the "best available" for 1,2,3-TCP?
A3: Granular activated carbon (GAC) is often considered the best available technology for removing 1,2,3-TCP from drinking water, particularly for ex-situ "pump and treat" systems.[13] However, the most suitable technology is site-specific and depends on factors such as the concentration of 1,2,3-TCP, co-contaminants, hydrogeological conditions, and remedial goals.[3]
Q4: Can 1,2,3-TCP be degraded in-situ?
A4: Yes, in-situ degradation of 1,2,3-TCP is possible through technologies like in-situ chemical reduction (ISCR) with zero-valent metals (especially ZVZ) and in-situ chemical oxidation (ISCO) with strong oxidants.[2] Anaerobic bioremediation has also shown promise in field demonstrations.[2]
Q5: What are the potential byproducts of 1,2,3-TCP treatment?
A5: Incomplete degradation of 1,2,3-TCP can lead to the formation of potentially harmful byproducts. For example, reductive dechlorination can produce intermediates such as 1,2-dichloropropane and allyl chloride.[9] It is crucial to monitor for these byproducts during treatability studies and remediation projects.
Q6: How do I choose the right analytical method for 1,2,3-TCP?
A6: The choice of analytical method depends on the required detection limit and the sample matrix. For low-level detection in drinking water, EPA Method 524.3, which uses purge and trap gas chromatography/mass spectrometry (GC/MS), is commonly used.[1][6] Other methods like EPA Method 504.1 are also available for groundwater samples.[1][6]
Q7: Where can I find more information on the health effects of 1,2,3-TCP?
A7: The U.S. Environmental Protection Agency (EPA) and the Agency for Toxic Substances and Disease Registry (ATSDR) provide comprehensive toxicological profiles and information on the health effects of 1,2,3-TCP.[1][6] Short-term exposure can cause eye and throat irritation, while long-term exposure has been linked to liver and kidney damage and cancer in animal studies.[1][6]
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. This compound - Enviro Wiki [enviro.wiki]
- 3. iwaponline.com [iwaponline.com]
- 4. Removing this compound from Water & Wastewater | Ecologix Environmental Systems [ecologixsystems.com]
- 5. nj.gov [nj.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Situ Persulfate Oxidation of this compound in Groundwater of North China Plain | MDPI [mdpi.com]
- 11. static.azdeq.gov [static.azdeq.gov]
- 12. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fresnocountyca.gov [fresnocountyca.gov]
- 14. researchgate.net [researchgate.net]
- 15. How to Remove TCP from Water | 1, 2, 3 Trichloropropane [aosts.com]
Troubleshooting co-elution issues in 1,2,3-Trichloropropane chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of 1,2,3-Trichloropropane (TCP), with a focus on resolving co-elution problems.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for this compound analysis?
A1: The most common methods for the analysis of this compound in environmental samples are based on gas chromatography coupled with mass spectrometry (GC-MS). Several EPA methods are applicable, including:
-
EPA Method 524.2 and 524.3: These methods are designed for the determination of purgeable organic compounds in drinking water.[1][2]
-
EPA Method 8260B: This method is used for the analysis of volatile organic compounds in various solid waste matrices.
-
EPA Method 504.1: This method is used for the analysis of 1,2-dibromoethane (B42909) (EDB) and 1,2-dibromo-3-chloropropane (B7766517) (DBCP) but can also be used for TCP in drinking and ground water.[3]
These methods typically involve a purge and trap sample introduction system to extract and concentrate the volatile TCP from the sample matrix before separation on a capillary GC column and detection by a mass spectrometer.[2][4] For enhanced sensitivity, especially at low concentrations, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode.[1][4]
Q2: I am observing a peak that co-elutes with my this compound peak. What could the interfering compound be?
A2: Co-elution with this compound (TCP) is a known issue in GC analysis. The identity of the co-eluting compound can depend on the sample matrix and the specific GC column being used. Some commonly documented interfering compounds include:
-
trans-1,4-dichloro-2-butene: This compound is known to co-elute with TCP on certain columns and shares a prominent mass fragment at m/z 75.[4][5][6]
-
Isopropylbenzene: Can interfere with the m/z 75 ion of TCP, particularly on columns like the DB-5.625.[5][6]
-
o-Xylene: This compound may interfere with the deuterated internal standard for TCP (TCP-d5) at m/z 79, especially at high concentrations.[5][6]
-
1,2-Dibromo-3-chloropropane (DBCP) and 1,2-Dichloropropane (1,2-DCP): These are common co-contaminants found with TCP, especially in groundwater near agricultural areas, and can potentially co-elute depending on the chromatographic conditions.[7]
Q3: My this compound peak is showing tailing. What are the potential causes and how can I fix it?
A3: Peak tailing for this compound can be caused by several factors, broadly categorized as either flow path issues or chemical activity within the GC system.
-
Flow Path Issues: Obstructions or dead volumes in the flow path can cause indiscriminate peak tailing for all compounds. Check for a poor column cut, incorrect column installation depth in the inlet, or leaks at the inlet or detector.
-
System Activity: If only certain compounds, like TCP, are tailing, it may be due to active sites in the system. This can be caused by a contaminated inlet liner, septum particles in the liner, or an accumulation of non-volatile residues at the head of the column. To resolve this, try replacing the inlet liner and septum, and trim a small portion (e.g., 10-20 cm) from the front of the GC column.
-
Inadequate Instrument Sensitivity: For very low concentrations of TCP, the peak may appear to tail if the signal-to-noise ratio is low.
Q4: How can I confirm if a peak is truly co-eluting with this compound?
A4: Confirming co-elution is a critical first step in troubleshooting. Here are a few ways to do this:
-
Mass Spectral Analysis: Examine the mass spectrum across the peak. If the peak is pure, the mass spectrum should be consistent from the beginning to the end of the peak. A changing mass spectrum indicates the presence of more than one compound.
-
Peak Shape: Look for subtle signs of co-elution in the peak shape, such as a "shoulder" on the peak or an unusually broad or asymmetric peak.
-
Use of a Diode Array Detector (DAD) or Peak Purity Analysis: If your system is equipped with a DAD, you can perform a peak purity analysis. The software will compare the spectra across the peak and flag it as impure if they are not consistent.
Troubleshooting Guides
Guide 1: Resolving Co-elution of this compound
This guide provides a systematic approach to resolving co-elution issues with this compound.
Step 1: Initial Assessment & Confirmation
-
Symptom: Poor peak shape, inaccurate quantification, or a suspected co-elution with the this compound peak.
-
Action:
-
Examine the mass spectrum across the peak for any changes.
-
Look for shoulders or asymmetry in the peak shape.
-
If available, use peak purity analysis tools.
-
Step 2: Method Optimization
If co-elution is confirmed, the following method parameters can be adjusted to improve separation.
-
Optimize the Temperature Program: This is often the most effective first step.
-
Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) around the elution time of TCP. This will increase the time the analyte spends in the stationary phase, potentially resolving the co-eluting peaks.
-
-
Change the GC Column: If optimizing the temperature program is insufficient, a column with a different selectivity may be needed.
-
Action: If you are using a non-polar column (e.g., DB-5ms), consider switching to a mid-polarity column (e.g., a cyanopropylphenyl-methylpolysiloxane phase like DB-1701 or DB-VRX). The different stationary phase chemistry can alter the elution order and resolve the co-elution.
-
-
Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column's internal diameter to maximize efficiency.
-
Action: For a 0.25 mm ID column, a helium flow rate of approximately 1.0-1.2 mL/min is a good starting point. You can perform a van Deemter plot analysis to determine the optimal flow rate for your specific column and carrier gas.
-
Step 3: Mass Spectrometer Technique
If chromatographic separation is still not fully achieved, you can use mass spectrometric techniques to improve quantification.
-
Select a Different Quantitation Ion: This is a crucial technique when a co-eluting compound shares a primary ion with TCP.
-
Action: The primary quantitation ion for TCP is often m/z 75. However, if an interfering compound also produces a significant signal at this mass-to-charge ratio, switch to a different, more selective ion for TCP, such as m/z 110 .[4] While this ion has a lower abundance, it is less prone to interference from common co-eluents like trans-1,4-dichloro-2-butene.[4]
-
Troubleshooting Workflow for Co-elution
Caption: A flowchart for troubleshooting co-elution issues with this compound.
Experimental Protocols
Protocol 1: GC-MS Method for this compound Analysis (Modified EPA 524.2)
This protocol provides a starting point for the analysis of this compound in water samples.
1. Sample Preparation (Purge and Trap)
-
Apparatus: Purge and trap concentrator and autosampler.
-
Sample Volume: 5 mL or 25 mL, depending on required sensitivity.[8]
-
Purge Gas: Helium at 40 mL/min.
-
Purge Time: 11 minutes at ambient or elevated temperature (e.g., 50°C) to improve TCP response.[4]
-
Trap: Vocarb 3000 or equivalent.
-
Desorb Time: 0.5 to 4 minutes. A shorter desorb time may reduce water transfer to the GC.[4]
-
Desorb Temperature: 250°C.
-
Bake Time: 8 minutes at 270°C.
2. Gas Chromatography
-
GC System: Agilent 7890A or equivalent.
-
Column: DB-VRX (60 m x 0.25 mm ID, 1.4 µm film thickness) or DB-5.625 (30 m x 0.25 mm ID, 1.0 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 200°C.
-
Oven Program (DB-VRX column):
-
Initial Temperature: 35°C, hold for 2 minutes.
-
Ramp 1: 16°C/min to 75°C.
-
Ramp 2: 30°C/min to 210°C, hold for 2 minutes.
-
-
Oven Program (DB-5.625 column):
-
Initial Temperature: 35°C, hold for 2 minutes.
-
Ramp 1: 8°C/min to 80°C.
-
Ramp 2: 30°C/min to 200°C, hold for 2 minutes.
-
3. Mass Spectrometry
-
MS System: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for this compound (TCP):
-
Ions to Monitor for this compound-d5 (TCP-d5) Internal Standard:
-
Quantitation Ion: m/z 79.
-
Confirmation Ions: m/z 115.
-
Data Presentation
Table 1: Common GC Columns for this compound Analysis
| Column Name | Stationary Phase | Dimensions | Typical Application |
| DB-VRX | Proprietary (likely cyanopropylphenyl derivative) | 60 m x 0.25 mm ID, 1.4 µm film | Volatile organic compounds, good for resolving TCP from interferences.[5] |
| DB-5.625 | 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane | 30 m x 0.25 mm ID, 1.0 µm film | General purpose for volatile compounds, alternative selectivity.[5] |
| Rtx-624 | 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane | 20 m x 0.18 mm ID, 1.0 µm film | Fast analysis of volatile organic compounds.[1] |
| VOCOL | Intermediate Polarity | 105 m x 0.53 mm ID, 3.0 µm film | Designed for analysis of volatile organic compounds.[9] |
Table 2: Potential Interferences and Recommended Quantitation Ions
| Interfering Compound | Affected Ion (m/z) | GC Column where Interference is Common | Recommended TCP Quantitation Ion (m/z) |
| trans-1,4-dichloro-2-butene | 75 | DB-VRX | 110[4][5] |
| Isopropylbenzene | 75 | DB-5.625 | 110[5] |
| o-Xylene | 79 (of TCP-d5) | DB-VRX | Not applicable (affects internal standard) |
Visualization of Logical Relationships
Logical Flow for GC Method Development for TCP Analysis
Caption: A logical workflow for developing a GC-MS method for this compound analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. epa.gov [epa.gov]
- 3. waterboards.ca.gov [waterboards.ca.gov]
- 4. ysi.com [ysi.com]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. eurofinsus.com [eurofinsus.com]
- 7. Factors affecting this compound contamination in groundwater in California [pubs.usgs.gov]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Strategies to minimize by-product formation during TCP synthesis
Welcome to the technical support center for tricalcium phosphate (B84403) (TCP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing by-product formation during TCP synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product during TCP synthesis and why is it a concern?
The most common by-product during the synthesis of tricalcium phosphate (TCP) is hydroxyapatite (B223615) (HA), with the chemical formula Ca₁₀(PO₄)₆(OH)₂.[1] The formation of HA is a concern because it is the most stable and least soluble form of calcium phosphate.[1] Its presence can significantly reduce the solubility and bioavailability of the final TCP product, which is undesirable for applications requiring rapid dissolution, such as in certain drug delivery systems or as a readily available calcium source.[1]
Q2: How does pH influence the formation of by-products?
The pH of the reaction mixture is a critical parameter in controlling the formation of hydroxyapatite. A neutral pH of around 7 favors the conversion of TCP to the more stable hydroxyapatite.[1] To minimize this conversion, it is recommended to maintain an elevated pH, ideally within the range of 8-12, with an optimal pH between 11 and 12.[1]
Q3: What is the optimal temperature for TCP synthesis to avoid by-products?
Maintaining low temperatures for the initial reactants and throughout the reaction is crucial. High temperatures, particularly in the range of 70°C to 80°C, facilitate the formation of hydroxyapatite.[1] The initial temperature of the calcium and phosphate solutions should be kept low, between 40°F and 80°F (approximately 4°C to 27°C).[1] For the synthesis of β-TCP, a specific crystalline form of TCP, a calcination temperature of 900°C is considered optimal for achieving a single-phase product.[2]
Q4: Does the order of adding reactants matter?
Yes, the order of reactant addition significantly impacts the purity of the final TCP product. The traditional method of slowly adding phosphoric acid to a calcium-containing slurry can create conditions that favor the formation of hydroxyapatite.[1] A more effective strategy to produce rapidly soluble TCP is to rapidly add the calcium base to the phosphoric acid while carefully controlling the pH and temperature.[1]
Q5: Can additives be used to prevent by-product formation?
Certain additives can be incorporated to inhibit the crystallization of dicalcium phosphate (DCP) and TCP into hydroxyapatite.[1] Examples of such additives include magnesium phosphate and food acids like citric acid and malic acid.[1] These additives can disrupt the crystal structure of hydroxyapatite, thereby preserving the less stable and more soluble forms of TCP.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of TCP | Incorrect Ca/P molar ratio. | Ensure the stoichiometric Ca/P ratio is precisely 1.5 for TCP (Ca₃(PO₄)₂). |
| Formation of hydroxyapatite by-product. | Maintain a high pH (8-12) and low reaction temperature.[1] | |
| Incomplete reaction. | Increase the reaction time or optimize stirring speed (e.g., 200 rpm for 1 hour).[2] | |
| Final product is not pure β-TCP | Incorrect calcination temperature. | Calcine the dried precipitate at 900°C for at least 2 hours to ensure the formation of single-phase β-TCP.[2] |
| Presence of other calcium phosphate phases. | Carefully control the pH during synthesis; different pH values can lead to the formation of different calcium phosphate phases.[3] | |
| Product has poor solubility | Presence of crystalline hydroxyapatite. | Reverse the order of reactant addition (add calcium base to acid), use a high pH, and keep temperatures low.[1] |
| High degree of crystallinity. | Consider using additives like citric or malic acid to create a more amorphous and soluble TCP.[1] | |
| Formation of calcium pyrophosphate (Ca₂P₂O₇) | Inappropriate heating process. | Ensure the calcination temperature is sufficient to convert any intermediate phases to β-TCP. Calcium pyrophosphate can be an intermediate that forms at lower temperatures.[4] |
Experimental Protocols
Wet Precipitation Method for β-TCP Synthesis
This protocol is designed to synthesize β-tricalcium phosphate with minimal by-product formation.
Materials:
-
Calcium hydroxide (B78521) (Ca(OH)₂)
-
Phosphoric acid (H₃PO₄)
-
Ammonium (B1175870) hydroxide (NH₄OH) for pH adjustment
-
Deionized water
Procedure:
-
Prepare a calcium hydroxide suspension and a phosphoric acid solution with a Ca/P molar ratio of 1.5.
-
Maintain the temperature of both solutions between 4°C and 27°C.[1]
-
Rapidly add the calcium hydroxide suspension to the phosphoric acid solution under continuous stirring (e.g., 200 rpm).[1][2]
-
Immediately adjust the pH of the mixture to a range of 8-12 using ammonium hydroxide.[1]
-
Continue stirring for a set duration (e.g., 1 hour).[2]
-
Age the resulting precipitate for a specified period (e.g., 16 hours) at room temperature to allow for complete reaction.[3]
-
Filter the precipitate and wash it with deionized water to remove any unreacted ions.
-
Dry the precipitate in an oven at a temperature around 110°C for 5 hours.[3]
-
Calcine the dried powder in a furnace at 900°C for 2 hours to obtain crystalline β-TCP.[2]
Visualizations
Caption: Workflow for the synthesis of pure β-tricalcium phosphate.
Caption: Influence of key parameters on TCP synthesis outcome.
References
Technical Support Center: Improving the Cost-Effectiveness of 1,2,3-Trichloropropane (TCP) Removal from Water
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of 1,2,3-Trichloropropane (TCP) from water. Our focus is on enhancing the cost-effectiveness of various treatment technologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common technologies for removing this compound (TCP) from water?
A1: The most prevalent technologies for TCP removal include Granular Activated Carbon (GAC) adsorption, In-Situ Chemical Reduction (ISCR) using Zero-Valent Zinc (ZVZ), bioremediation, and Advanced Oxidation Processes (AOPs).[1][2] GAC is often considered the best available technology and is widely used in drinking water treatment.[3] ISCR with ZVZ and bioremediation have shown significant promise for in-situ groundwater remediation.[1]
Q2: Why is Granular Activated Carbon (GAC) a popular choice for TCP removal, and what are its limitations?
A2: GAC is favored due to its proven effectiveness in adsorbing a wide range of organic contaminants, including TCP.[3] It is a relatively simple and robust technology. However, GAC has a low to moderate adsorption capacity for TCP, which can lead to frequent and costly replacement or regeneration of the carbon media.[2] The presence of other organic compounds in the water can also compete for adsorption sites, reducing the efficiency of TCP removal.
Q3: What are the main advantages of In-Situ Chemical Reduction (ISCR) with Zero-Valent Zinc (ZVZ) for TCP remediation?
A3: ISCR with ZVZ offers the significant advantage of in-place treatment, which can be more cost-effective than "pump and treat" methods that require extracting contaminated groundwater.[1] ZVZ has been shown to be more effective than zero-valent iron (ZVI) for TCP degradation.[4] The primary degradation byproducts of TCP by ZVZ are generally less toxic, including propene and propane.[1]
Q4: What are the primary challenges associated with the bioremediation of TCP?
A4: The primary challenges for TCP bioremediation are its recalcitrant nature and the slow degradation rates by naturally occurring microorganisms.[1] While some microorganisms can degrade TCP, their effectiveness can be limited by factors such as the presence of co-contaminants, unfavorable geochemical conditions (e.g., pH, redox potential), and the need for specific electron donors or acceptors.[1]
Q5: What are the potential byproducts of TCP treatment, and are they a concern?
A5: The byproducts of TCP treatment vary depending on the technology used. ISCR with ZVZ primarily yields propene and propane, which are of low concern.[1] However, incomplete degradation during some AOPs or certain bioremediation pathways could potentially lead to the formation of intermediates such as 1,3-dichloroacetone (B141476) and 2,3-dichloro-1-propene, which may be of health concern.[1] It is crucial to monitor for potential byproducts during treatment.
Troubleshooting Guides
Granular Activated Carbon (GAC) Systems
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Premature TCP Breakthrough | 1. High influent TCP concentration. 2. Competition from other organic contaminants. 3. Improper GAC selection (e.g., incorrect pore size). 4. Insufficient Empty Bed Contact Time (EBCT). 5. Channeling or short-circuiting within the GAC bed. | 1. Verify influent TCP levels. If consistently high, consider pretreatment. 2. Analyze for total organic carbon (TOC) and other potential competing compounds. Pre-treatment to remove these may be necessary. 3. Review GAC specifications. Consider pilot testing with different GAC types (e.g., coconut shell-based vs. bituminous coal-based). [5] 4. Recalculate EBCT. If too low, decrease the flow rate or increase the GAC bed volume. 5. Backwash the GAC bed to re-fluidize and resettle it. Ensure proper flow distribution. |
| High Pressure Drop Across GAC Bed | 1. Fouling of the GAC with suspended solids. 2. Biological growth on the GAC media. 3. Compaction of the GAC bed. | 1. Implement or improve pre-filtration to remove suspended solids before the GAC contactor. 2. Increase backwashing frequency and intensity. Consider a periodic disinfection of the GAC bed if biofouling is severe. 3. Ensure proper backwashing procedures are followed to prevent bed compaction. |
| Decreased GAC Adsorption Capacity After Regeneration | 1. Incomplete removal of adsorbed contaminants during thermal regeneration. 2. Changes to the GAC pore structure due to high regeneration temperatures. | 1. Optimize regeneration conditions (temperature, time, steam flow). 2. Consult the GAC manufacturer for recommended regeneration parameters. Consider using a different regeneration facility. |
In-Situ Chemical Reduction (ISCR) with Zero-Valent Zinc (ZVZ)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Slower than Expected TCP Degradation | 1. Passivation of the ZVZ surface by metal oxides or carbonates. 2. Unfavorable groundwater pH. 3. Insufficient contact between ZVZ and contaminated groundwater. 4. Presence of competing electron acceptors (e.g., high nitrate (B79036) concentrations). | 1. Consider pre-treatment of ZVZ with a mild acid wash to remove the passivation layer. 2. Monitor groundwater pH. If outside the optimal range (typically slightly acidic to neutral), pH adjustment may be necessary. [6] 3. Evaluate the injection or placement method of ZVZ to ensure good distribution within the aquifer. 4. Analyze groundwater for other potential electron acceptors. A higher ZVZ dose may be required. |
| Formation of Undesirable Byproducts | 1. Incomplete reduction of TCP. 2. Reaction with other contaminants present in the groundwater. | 1. Ensure sufficient ZVZ is present to drive the reaction to completion. Increase the ZVZ dosage or residence time. 2. Characterize the full range of contaminants in the groundwater to anticipate potential side reactions. |
| Clogging of Injection Wells or Permeable Reactive Barrier | 1. Precipitation of metal hydroxides or carbonates. 2. Physical fouling with fine soil particles. | 1. Monitor pH and alkalinity. pH control during injection can minimize precipitation. 2. Use appropriate well development techniques before and after ZVZ injection. |
Data Presentation
Table 1: Cost Comparison of TCP Removal Technologies
| Technology | Capital Cost (CAPEX) | Operational & Maintenance Cost (OPEX) | Key Cost Drivers |
| Granular Activated Carbon (GAC) | Moderate | High | GAC media replacement/regeneration frequency, electricity for pumping.[7][8] |
| In-Situ Chemical Reduction (ISCR) with ZVZ | High (for initial injection) | Low to Moderate | Cost of ZVZ material, injection well installation, monitoring. |
| Bioremediation | Low to Moderate | Low | Nutrient/electron donor addition, monitoring. |
| Advanced Oxidation Processes (AOPs) | High | High | Energy consumption (UV lamps), chemical costs (e.g., hydrogen peroxide, ozone). |
Note: Costs are highly site-specific and depend on factors such as contaminant concentration, flow rate, and regulatory requirements.
Table 2: Performance of Different GAC Types for TCP Removal
| GAC Type | Source Material | Typical TCP Adsorption Capacity (mg/g) | Key Performance Characteristics |
| Coconut Shell Carbon | Coconut Husks | 458 (at 30°C)[9] | High microporosity, effective for small organic molecules like TCP. |
| Bituminous Coal-Based Carbon | Bituminous Coal | Varies | Good balance of micropores and mesopores, effective for a range of organics.[3] |
| Lignite Coal-Based Carbon | Lignite Coal | Varies | Higher macroporosity, may be less effective for TCP compared to coconut shell or bituminous coal. |
| Wood-Based Carbon | Wood | Varies | High macroporosity, generally used for color removal rather than trace contaminants. |
Experimental Protocols
Rapid Small-Scale Column Test (RSSCT) for GAC Evaluation
Objective: To quickly evaluate the performance of different GAC types for TCP removal and estimate the GAC usage rate.
Materials:
-
Glass columns (e.g., 1-2 cm diameter, 15-30 cm length)
-
Peristaltic pump
-
TCP-spiked water of known concentration
-
GAC samples, ground and sieved to a specific particle size
-
Glass wool
-
Autosampler vials
-
GC/MS for TCP analysis
Procedure:
-
GAC Preparation: Grind and sieve the GAC to the desired particle size. Wash with deionized water to remove fines and dry at 105°C.
-
Column Packing: Place a small plug of glass wool at the bottom of the column. Carefully pack the GAC into the column to a predetermined bed depth, avoiding air gaps. Place another plug of glass wool on top of the GAC bed.
-
System Setup: Connect the column to the peristaltic pump and the TCP-spiked water reservoir. Set the pump to achieve the desired flow rate and Empty Bed Contact Time (EBCT).
-
Column Operation: Pump the TCP-spiked water through the column. Collect effluent samples at regular intervals using an autosampler.
-
Sample Analysis: Analyze the influent and effluent samples for TCP concentration using a validated analytical method (e.g., EPA Method 524.3).
-
Data Analysis: Plot the ratio of effluent concentration to influent concentration (C/C₀) versus the number of bed volumes treated. The point at which C/C₀ exceeds a predetermined level (e.g., the Maximum Contaminant Level) is the breakthrough point. The GAC usage rate can be calculated from the breakthrough data.[5]
Batch Test for ZVZ Reactivity with TCP
Objective: To determine the degradation rate of TCP by ZVZ in a laboratory batch reactor.
Materials:
-
Serum bottles with Teflon-lined septa
-
Zero-Valent Zinc (ZVZ) powder
-
TCP-spiked deoxygenated water
-
Anaerobic chamber or glovebox
-
Shaker table
-
Syringes and needles
-
GC/MS for TCP analysis
Procedure:
-
Reactor Setup: Inside an anaerobic chamber, add a known mass of ZVZ to each serum bottle.
-
Water Addition: Add a specific volume of deoxygenated, TCP-spiked water to each bottle, leaving minimal headspace.
-
Sealing: Immediately seal the bottles with Teflon-lined septa and aluminum crimp caps.
-
Reaction: Place the bottles on a shaker table to ensure continuous mixing.
-
Sampling: At predetermined time intervals, withdraw aqueous samples using a gas-tight syringe.
-
Sample Preparation: Immediately extract the TCP from the aqueous sample into a suitable solvent (e.g., hexane) or prepare for direct aqueous injection.
-
Analysis: Analyze the samples for TCP concentration using GC/MS.
-
Data Analysis: Plot the natural logarithm of the TCP concentration versus time. If the reaction follows pseudo-first-order kinetics, the plot will be linear, and the rate constant can be determined from the slope.[6][10]
Visualizations
Caption: Workflow for Rapid Small-Scale Column Test (RSSCT).
Caption: Simplified reaction pathway for TCP degradation by ZVZ.
References
- 1. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. calgoncarbon.com [calgoncarbon.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vaughnwater.org [vaughnwater.org]
- 8. waterboards.ca.gov [waterboards.ca.gov]
- 9. Removing this compound from Water & Wastewater | Ecologix Environmental Systems [ecologixsystems.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Remediation of 1,2,3-Trichloropropane (TCP) Contamination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent remediation methods for 1,2,3-Trichloropropane (TCP), a persistent and carcinogenic groundwater contaminant.[1][2][3][4][5] The information presented is curated from scientific literature to support researchers and professionals in evaluating and selecting appropriate strategies for TCP mitigation. This document summarizes quantitative performance data, details experimental protocols, and visualizes key degradation pathways.
Overview of this compound (TCP)
This compound is a synthetic chlorinated hydrocarbon, primarily used as an industrial solvent, cleaning agent, and as a byproduct in the production of other chemicals.[6] Its physical and chemical properties, including high mobility and resistance to natural degradation, contribute to its persistence in soil and groundwater.[4][6] TCP is classified as "likely to be carcinogenic to humans," prompting stringent regulatory limits in various jurisdictions.[4][7]
Comparison of Remediation Technologies
The remediation of TCP-contaminated sites can be broadly categorized into ex situ and in situ methods. Ex situ treatments, such as groundwater pump-and-treat with granular activated carbon (GAC), are well-established but can be costly.[6] In situ technologies, which treat the contamination in place, are often more cost-effective and include chemical reduction, chemical oxidation, and bioremediation.[6]
Data Presentation: Performance of Key Remediation Methods
The following tables summarize quantitative data on the performance of various TCP remediation technologies. It is important to note that experimental conditions can significantly influence outcomes.
Table 1: In Situ Chemical Reduction (ISCR) Performance
| Reductant | Surface-Area-Normalized Rate Constant (k_SA) (L m⁻² h⁻¹) | Intermediate Products | Final Product | Reference |
| Granular Zero-Valent Zinc (ZVZ) | 10⁻³ - 10⁻² | 3-chloro-1-propene (allyl chloride) - transient | Propene | [1] |
| Activated Nano-Fe(0) | < 10⁻⁴ | Not specified | Not specified | [1] |
| Construction-Grade or Nano-Fe(0) | Insignificant | Not applicable | Not applicable | [1] |
Table 2: In Situ Chemical Oxidation (ISCO) Performance
| Oxidant System | Half-life (t½) | Removal Efficiency (%) | Key Conditions | Reference |
| Fenton-like Chemistry (Fe(II) activated H₂O₂) | 5 - 10 hours | Not specified in this source | Laboratory scale | [6] |
| Fe(II)-activated Persulfate | Not specified | 30% - 45% (field test) | Field injection, co-contamination with BTEX | [8] |
| Fe(II)-activated Persulfate | Not specified | 61.4% in 24h (lab test, no co-contaminants) | Laboratory batch test | [9][10] |
| Fe(II)-activated Persulfate | Not specified | 8.3% in 24h (lab test, with organic matter) | Laboratory batch test | [9][10] |
Table 3: Bioremediation Performance
| Type | Microorganism/Culture | Key Process | Performance | Reference |
| Anaerobic | Dehalogenimonas (Dhg) species | Reductive Dechlorination | Degrades TCP; kinetics are slower than for other CVOCs | [6] |
| Anaerobic | Dehalogenating consortium CPD-2 (includes Dehalococcoides, Dehalobacter, Dehalobium) | Reductive Dechlorination | Complete dechlorination of 1,2,3-TCP | [11][12] |
| Aerobic Cometabolism | Rhodococcus ruber ENV425, Rhodococcus aetherivorans ENV493 | Cometabolism with propane (B168953) or isobutane | Degraded 20 µg/L of 1,2,3-TCP to < 0.005 µg/L | [11] |
Table 4: Ex Situ Adsorption Performance
| Adsorbent | Adsorption Capacity (qm) | Model | Key Conditions | Reference |
| Coconut Shell-based Granular Activated Carbon (GAC) | ~458 mg/g | Langmuir | 30°C | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of remediation studies. The following sections outline typical experimental protocols for key TCP remediation methods based on published research.
In Situ Chemical Reduction (ISCR) with Zero-Valent Zinc (ZVZ)
This protocol is based on batch reactor experiments to determine the degradation kinetics of TCP by ZVZ.
1. Materials:
-
This compound (TCP) standard solution
-
Granular Zero-Valent Zinc (ZVZ)
-
Deionized (DI) water, deoxygenated
-
160 mL serum vials with Hycar septa and aluminum crimp caps
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
2. Procedure:
-
Reactor Preparation: Place a known mass of ZVZ (e.g., 20 g) into each serum vial. Add a specific volume of deoxygenated DI water (e.g., 80 mL).
-
Pre-equilibration: Seal the vials and rotate them end-over-end for 20-28 hours at room temperature to allow the ZVZ and water to equilibrate.
-
pH Adjustment: After pre-equilibration, open the vials and adjust the pH of the solution to the desired level using HCl or NaOH.
-
Initiation of Reaction: Spike the vials with a known concentration of TCP standard solution. Reseal the vials immediately.
-
Sampling: At predetermined time intervals, sacrifice a vial for analysis. Withdraw a sample of the aqueous phase using a gas-tight syringe.
-
Analysis: Analyze the TCP concentration in the aqueous samples using Gas Chromatography (GC) equipped with an appropriate detector (e.g., Electron Capture Detector or Mass Spectrometer).
-
Data Analysis: Plot the concentration of TCP versus time to determine the degradation rate. For pseudo-first-order kinetics, the rate constant can be calculated from the slope of the natural log of concentration versus time plot.
In Situ Chemical Oxidation (ISCO) with Fe(II)-Activated Persulfate
This protocol describes a laboratory batch test to evaluate the efficacy of activated persulfate for TCP degradation.
1. Materials:
-
This compound (TCP) standard solution
-
Sodium Persulfate (Na₂S₂O₈)
-
Ferrous Sulfate (FeSO₄·7H₂O)
-
Citric Acid (as a chelating agent)
-
Contaminated groundwater or synthetic groundwater matrix
-
Reaction vessels (e.g., glass vials with Teflon-lined caps)
2. Procedure:
-
Solution Preparation: Prepare a stock solution of the oxidant mixture containing sodium persulfate, ferrous sulfate, and citric acid in the desired molar ratios.
-
Reactor Setup: Add a specific volume of TCP-contaminated water to each reaction vessel.
-
Reaction Initiation: Add a predetermined volume of the oxidant mixture to each reactor to achieve the target final concentrations. Seal the vials immediately.
-
Incubation: Place the reactors on a shaker or rotator in a temperature-controlled environment for the duration of the experiment (e.g., 24 hours).
-
Sampling and Quenching: At specified time points, sacrifice a reactor. Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate) to consume the residual oxidant.
-
Extraction and Analysis: Extract the TCP from the aqueous phase using a suitable solvent (e.g., hexane). Analyze the TCP concentration in the extract using GC.
-
Data Analysis: Calculate the removal efficiency at each time point based on the initial and final TCP concentrations.
Anaerobic Bioremediation
This protocol outlines a microcosm study to assess the potential for anaerobic biodegradation of TCP.
1. Materials:
-
Anaerobic mineral medium
-
TCP standard solution
-
Electron donor (e.g., lactate, vegetable oil)
-
Bioaugmentation culture containing Dehalogenimonas spp. or other dehalogenating consortia
-
Anaerobic glove box
-
Serum bottles with butyl rubber stoppers and aluminum crimp seals
2. Procedure:
-
Microcosm Setup: Inside an anaerobic glove box, dispense anaerobic mineral medium into serum bottles.
-
Amendment: Amend the microcosms with the electron donor and spike with a known concentration of TCP.
-
Inoculation: Inoculate the microcosms with the bioaugmentation culture. Seal the bottles.
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
Monitoring: Periodically, sacrifice replicate microcosms for analysis.
-
Analysis:
-
Measure TCP and potential daughter products (e.g., allyl chloride, propene) concentrations in the aqueous phase by GC.
-
Monitor geochemical parameters such as pH, oxidation-reduction potential (ORP), and volatile fatty acids.
-
Quantify the population of key microorganisms (e.g., Dehalogenimonas) using molecular biology tools like quantitative polymerase chain reaction (qPCR).
-
-
Data Analysis: Plot the concentrations of TCP and its degradation products over time to determine the biodegradation rate and pathway.
Visualizations: Degradation Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key processes in TCP remediation.
Reductive Dechlorination Pathway of 1,2,3-TCP by Zero-Valent Metals
Caption: Reductive degradation of TCP to propene by zero-valent metals.
Anaerobic Biodegradation Pathway of 1,2,3-TCP
Caption: Stepwise reductive dechlorination of TCP by anaerobic bacteria.
General Experimental Workflow for Batch Remediation Studies
Caption: A typical workflow for laboratory-scale TCP remediation experiments.
References
- 1. Degradation of this compound (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Removing this compound from Water & Wastewater | Ecologix Environmental Systems [ecologixsystems.com]
- 3. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iwaponline.com [iwaponline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Enviro Wiki [enviro.wiki]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. In Situ Persulfate Oxidation of this compound in Groundwater of North China Plain [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Aerobic and anaerobic biodegradation of this compound and 1,2-dichloropropane: implications for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Toxicological Deep Dive: 1,2,3-Trichloropropane vs. Common Chlorinated Solvents
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of solvents is paramount for ensuring laboratory safety and the integrity of experimental outcomes. This guide provides a comprehensive comparison of 1,2,3-Trichloropropane (TCP) against other widely used chlorinated solvents: Dichloromethane (DCM), Chloroform, and Carbon Tetrachloride. The following sections detail their relative toxicities, supported by quantitative data, and outline the experimental protocols for key toxicological assays.
Executive Summary
This compound (TCP) is a synthetic chlorinated hydrocarbon with historical use as a solvent, paint remover, and cleaning agent.[1][2] However, its toxicological profile reveals significant concern. This comparison demonstrates that while all the discussed chlorinated solvents pose health risks, TCP exhibits a particularly high degree of toxicity, especially concerning carcinogenicity.[3][4] Dichloromethane, while less acutely toxic, is a suspected carcinogen.[5] Chloroform and Carbon Tetrachloride are well-documented hepatotoxins and are also considered carcinogenic.[6][7]
Quantitative Toxicological Data Comparison
The following table summarizes key toxicological data for this compound and the selected chlorinated solvents. Lower LD50 and LC50 values indicate higher acute toxicity. Permissible Exposure Limits (PELs), Recommended Exposure Limits (RELs), and Threshold Limit Values (TLVs) provide benchmarks for safe workplace exposure levels.
| Solvent | CAS Number | Oral LD50 (rat) | Inhalation LC50 (rat) | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) | Carcinogenicity Classification |
| This compound (TCP) | 96-18-4 | 150 - 500 mg/kg[3][8] | ~3000 mg/m³ (4-hr)[9] | 50 ppm[10] | 10 ppm[10] | 0.005 ppm[11] | Reasonably anticipated to be a human carcinogen (NTP), Likely to be carcinogenic to humans (EPA), Probably carcinogenic to humans (IARC)[3] |
| Dichloromethane (DCM) | 75-09-2 | > 2000 mg/kg[12] | 52000 mg/m³[12] | 25 ppm[13] | - | 50 ppm | Suspected of causing cancer (IARC)[5] |
| Chloroform | 67-66-3 | 450 - 2000 mg/kg[14] | 9780 ppm (4-hr)[15] | 50 ppm (ceiling)[16] | 2 ppm (60-min STEL)[16] | 10 ppm[16] | Possibly carcinogenic to humans (IARC), Probable human carcinogen (EPA)[6][15] |
| Carbon Tetrachloride | 56-23-5 | 2350 mg/kg[17] | 8000 ppm (4-hr)[17] | 10 ppm[18] | 2 ppm (60-min STEL)[18] | 5 ppm[18] | Possibly carcinogenic to humans (IARC), Probable human carcinogen (EPA)[17] |
Toxicological Profiles
This compound (TCP)
TCP is characterized by its high acute toxicity and potent carcinogenicity.[3][8] Studies in animals have shown it to be a multi-site carcinogen, inducing tumors in the forestomach, oral mucosa, mammary gland, pancreas, and kidneys.[8] Its toxicity is believed to be mediated by metabolic activation, leading to the formation of reactive intermediates that can damage DNA and other cellular macromolecules.[9] Short-term exposure can cause irritation to the eyes and throat.[1]
Dichloromethane (DCM)
DCM is a volatile solvent with a lower acute toxicity compared to the other solvents in this guide.[16] However, it is classified as a suspected human carcinogen.[5] Acute exposure can lead to central nervous system depression, with symptoms including dizziness and nausea.[16] Chronic exposure has been linked to liver and kidney toxicity.[19] A unique aspect of DCM toxicology is its metabolism to carbon monoxide in the body, which can lead to carboxyhemoglobinemia.[17]
Chloroform
Chloroform is a well-known hepatotoxin and nephrotoxin.[6][20] Acute exposure can cause central nervous system depression, and high concentrations can be fatal.[6] Chronic exposure is associated with an increased risk of liver and kidney cancer.[6][14] Like other chlorinated solvents, its toxicity is linked to its metabolism by cytochrome P450 enzymes, which generates reactive and toxic intermediates.
Carbon Tetrachloride
Carbon tetrachloride is a potent hepatotoxin, capable of causing severe liver damage, including necrosis and cirrhosis, even after acute exposure.[7][21] It is also nephrotoxic.[7] The mechanism of its toxicity is well-established and involves the formation of the trichloromethyl free radical via cytochrome P450 metabolism, which initiates lipid peroxidation and cellular damage.[22] Carbon tetrachloride is classified as a probable human carcinogen.[18]
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to support researchers in their own assessments.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[21]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the chlorinated solvent for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Following the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[8]
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test measures the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.[20][23]
Protocol:
-
Strain Preparation: Grow the selected Salmonella tester strains overnight in a nutrient broth.
-
Metabolic Activation (Optional but recommended for chlorinated solvents): Prepare a rat liver extract (S9 fraction) to mimic mammalian metabolism, as many chemicals become mutagenic only after metabolic activation.
-
Exposure: In a test tube, combine the bacterial culture, the test chemical at various concentrations, and the S9 mix (if used).
-
Plating: Pour the mixture onto a minimal glucose agar (B569324) plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic potential.[20]
Genotoxicity Assay: In Vivo Rodent Micronucleus Assay
This assay detects chromosomal damage in mammals.[24]
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells in bone marrow or peripheral blood indicates that the test substance is genotoxic.[25][26]
Protocol:
-
Animal Dosing: Administer the test substance to a group of rodents (typically mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three or more dose levels. Include a vehicle control and a positive control group.
-
Sample Collection: At appropriate time points after the final dose (e.g., 24 and 48 hours), collect bone marrow or peripheral blood samples.
-
Slide Preparation: Prepare slides by smearing the bone marrow or blood, followed by fixation and staining (e.g., with Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score a predetermined number of immature erythrocytes (polychromatic erythrocytes in bone marrow or reticulocytes in peripheral blood) for the presence of micronuclei.
-
Data Analysis: Statistically analyze the frequency of micronucleated cells in the treated groups compared to the control group. A significant, dose-related increase is considered a positive result.[25]
Carcinogenicity Bioassay in Rodents
These long-term studies are the gold standard for assessing the carcinogenic potential of a chemical.[3]
Principle: Rodents are exposed to the test substance for a major portion of their lifespan (typically 2 years) to observe the development of tumors.[27][28]
Protocol:
-
Dose Selection: Based on subchronic toxicity studies, select at least three dose levels, including a maximum tolerated dose (MTD), and a control group.
-
Animal Husbandry: House the animals (typically rats and mice of both sexes) in a controlled environment.
-
Compound Administration: Administer the test substance daily, usually mixed in the feed or drinking water, or by gavage, for 24 months.
-
Clinical Observations: Regularly monitor the animals for clinical signs of toxicity and the development of palpable masses.
-
Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect all organs and tissues for histopathological examination by a qualified pathologist.
-
Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group. A statistically significant increase in the incidence of one or more tumor types is evidence of carcinogenicity.
Signaling Pathways and Experimental Workflows
The toxicity of these chlorinated solvents often involves the generation of reactive oxygen species (ROS) and subsequent cellular damage. Below are diagrams illustrating a key signaling pathway involved in this process and a typical experimental workflow for assessing cytotoxicity.
Caption: Oxidative Stress and Apoptosis Pathway induced by Chlorinated Solvents.
Caption: A typical experimental workflow for assessing cytotoxicity.
Conclusion
The choice of a solvent in a research or drug development setting should not be taken lightly. This guide highlights the significant toxicological concerns associated with this compound and other common chlorinated solvents. While their efficacy as solvents is undeniable, their potential for harm necessitates careful handling, adherence to safety guidelines, and, where possible, substitution with less hazardous alternatives. The provided experimental protocols and pathway diagrams serve as a resource for researchers to better understand and assess the risks associated with these chemicals.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. Overview of the Mechanisms of Oxidative Stress: Impact in Inflammation of the Airway Diseases [mdpi.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. fda.gov [fda.gov]
- 12. droracle.ai [droracle.ai]
- 13. mdpi.com [mdpi.com]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Chlorinated river and lake water extract caused oxidative damage, DNA migration and cytotoxicity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chlorpyrifos Induces Apoptosis in Macrophages by Activating Both Intrinsic and Extrinsic Apoptotic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxidative stress and DNA damage induced by a drinking-water chlorination disinfection byproduct 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity assessment of chlorinated bacteria in water using the RNA synthesis inhibition method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. microbiologyinfo.com [microbiologyinfo.com]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. Noninvasive monitoring of hepatic glutathione depletion through fluorescence imaging and blood testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 24. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
- 26. nucro-technics.com [nucro-technics.com]
- 27. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 28. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to 1,2,3-Trichloropropane Quantification Methods
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 1,2,3-Trichloropropane (TCP) is paramount due to its classification as a probable human carcinogen and its persistence in the environment. This guide provides an objective comparison of validated analytical methods for TCP quantification, supported by experimental data, to aid in the selection of the most appropriate methodology for specific research and monitoring needs.
This compound is a synthetic chemical that has been used as an industrial solvent, cleaning agent, and in the production of other chemicals.[1][2] Its presence in groundwater and drinking water is a significant health concern, leading to stringent regulatory limits.[1][3][4] For instance, the state of California has established a Maximum Contaminant Level (MCL) for TCP in drinking water as low as 0.005 µg/L, or 5 parts per trillion (ppt).[1][5] Achieving such low detection levels necessitates highly sensitive and specific analytical methods.
This guide focuses on the most prevalent and validated analytical techniques for TCP quantification, primarily centered around Gas Chromatography (GC) coupled with various detection systems.
Comparative Analysis of Analytical Methods
The selection of an analytical method for TCP quantification is often dictated by the required detection limits, the sample matrix, and the available instrumentation. The following table summarizes the performance of several widely used methods.
| Method | Technique | Sample Preparation | Typical Detection Limit (MDL) | Linear Range | Precision (%RSD) | Accuracy (% Recovery) |
| EPA Method 504.1 | GC-ECD | Micro Liquid-Liquid Extraction | 0.02 µg/L[6] | 0.03 - 200 µg/L[7] | 3.7%[6] | 111%[6] |
| Modified EPA Method 524.2 | Purge & Trap GC/MS (SIM) | Purge and Trap | 5 ng/L (ppt)[1] | 5.0 - 500 ng/L[8] | <15%[1] | 80-120%[8] |
| EPA Method 524.3 | Purge & Trap GC/MS (SIM) | Purge and Trap | 0.543 ng/L (ppt)[9] | 2.5 - 1000 ppt[9] | N/A | N/A |
| Continuous LLE GC/MS | GC/MS (SIM/SIS) | Continuous Liquid-Liquid Extraction | 0.8 ng/L (ppt)[10] | 5.0 - 500 ng/L[10] | 4.8%[10] | 111%[10] |
| SPE coupled with Purge & Trap GC-MS | GC/MS | Solid Phase Extraction & Purge and Trap | 0.11 ng/L (ppt)[11] | N/A | N/A | 95-103%[11] |
| DWRL_123TCP | Purge & Trap GC/MS (MIM) | Purge and Trap | Complies with 5 ppt (B1677978) MCL[5] | N/A | N/A | N/A |
In-Depth Look at Key Methodologies
EPA Method 504.1: A Widely Used Standard
This method utilizes a simple micro liquid-liquid extraction with hexane, followed by analysis using a gas chromatograph equipped with a linearized electron capture detector (GC-ECD).[6][7] It is a robust and common method for the analysis of TCP in drinking and groundwater.[7][12] However, its detection limit of 0.02 µg/L may not be sufficient for regulatory requirements in regions with very low MCLs.[6][13]
Purge and Trap GC/MS: The Gold Standard for Low-Level Detection
For achieving the low to sub-ppt detection limits required by regulations like California's, Purge and Trap concentration coupled with Gas Chromatography/Mass Spectrometry (GC/MS) is the preferred approach.[1][8][9] This technique involves bubbling an inert gas through the water sample, which strips the volatile TCP. The TCP is then trapped on a sorbent material, thermally desorbed, and introduced into the GC/MS system.
Operating the mass spectrometer in Selective Ion Monitoring (SIM) mode significantly enhances sensitivity by monitoring only the characteristic ions of TCP.[1][8][9] Modifications to standard EPA methods, such as using a heated purge, can further increase the response for TCP.[1] Isotope dilution, using a deuterated internal standard like this compound-d5, is often employed for accurate quantification.[8][14]
Experimental Protocols
A generalized workflow for the validation of an analytical method for TCP quantification is outlined below.
Detailed Protocol: Purge and Trap GC/MS (Based on Modified EPA 524.2)
1. Sample Preparation and Introduction:
-
Samples are collected in 40 mL vials with no headspace and preserved with hydrochloric acid.[14]
-
An internal standard, such as this compound-d5, is added to all samples and standards for isotope dilution quantification.[1][8]
-
A 5 mL to 25 mL aliquot of the sample is introduced into a purge and trap system.[1]
2. Purge and Trap Parameters:
-
The sample is purged with an inert gas (e.g., helium) at an elevated temperature (e.g., 50°C) to improve TCP recovery.[1]
-
The purged analytes are trapped on a sorbent trap (e.g., Vocarb 3000).[5]
-
The trap is then rapidly heated to desorb the analytes onto the GC column.[5]
3. GC/MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., Restek Rtx-624).[9]
-
Carrier Gas: Helium.
-
Oven Program: A temperature program is used to separate TCP from other potential contaminants.
-
Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode.
-
Confirmation Ions: m/z 75 and 112.[9]
4. Calibration and Quality Control:
-
A multi-point calibration curve is generated using standards of known concentrations, typically ranging from 5 ppt to 500 ppt.[1]
-
An Initial Demonstration of Capability (IDOC) is performed to assess precision and accuracy.[1]
-
A Method Detection Limit (MDL) study is conducted to determine the lowest detectable concentration.[1]
-
Laboratory fortified blanks (LFB) and laboratory reagent blanks (LRB) are analyzed with each batch of samples to monitor for contamination and ensure accuracy.[8]
Conclusion
The quantification of this compound at trace levels presents a significant analytical challenge. While standard methods like EPA 504.1 are suitable for initial screening, achieving the stringent detection limits set by regulatory bodies requires more advanced techniques. Purge and Trap GC/MS, particularly when operated in SIM mode and combined with isotope dilution, stands out as the most sensitive and reliable method for the low-level quantification of TCP in environmental samples. The choice of the specific method should be guided by the required detection limits, laboratory capabilities, and the specific matrix being analyzed. Further enhancements, such as coupling with solid-phase extraction, can push detection limits even lower for ultra-trace analysis.[11]
References
- 1. ysi.com [ysi.com]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. scsengineers.com [scsengineers.com]
- 4. 1,2,3,-Trichloropropane (1,2,3 - TCP) | California State Water Quality Control Board [waterboards.ca.gov]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. NEMI Method Summary - 504.1 [nemi.gov]
- 7. settek.com [settek.com]
- 8. waterboards.ca.gov [waterboards.ca.gov]
- 9. gcms.cz [gcms.cz]
- 10. waterboards.ca.gov [waterboards.ca.gov]
- 11. Lowering detection limits for this compound in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method 504.1: EDB, DBCP, and 123TCP Analysis in Water by Microextraction and GC [restek.com]
- 13. nj.gov [nj.gov]
- 14. eurofinsus.com [eurofinsus.com]
Comparative Efficacy of Granular Activated Carbons for Trichlorophenol Removal: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various granular activated carbons (GACs) for the removal of trichlorophenol (TCP) from aqueous solutions. The information presented is curated from peer-reviewed studies to assist researchers in selecting the most effective GAC for their specific applications. This document outlines the performance of different GACs under various experimental conditions, details the methodologies for conducting comparative studies, and illustrates key experimental processes.
Performance Comparison of Granular Activated Carbons
The efficiency of TCP removal by GAC is influenced by the type of GAC, the specific trichlorophenol isomer, and the operational parameters of the study. The following table summarizes the performance of various activated carbons in removing TCP, highlighting key parameters such as adsorption capacity and removal efficiency under different conditions.
| GAC Type/Source | TCP Isomer | Initial Conc. (mg/L) | Adsorbent Dose (g/L) | Temp (°C) | pH | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |
| GAC A/B | 1,2,3-Trichloropropane | Not Specified | Column Study | Not Specified | Not Specified | Not Specified | Most effective for Mililani I well water | [1] |
| GAC C | This compound | Not Specified | Column Study | Not Specified | Not Specified | Not Specified | Least effective of six GACs tested | [1] |
| GAC D | This compound | Not Specified | Column Study | Not Specified | Not Specified | Not Specified | Most effective for Kunia I well water | [1] |
| GAC E | This compound | Not Specified | Column Study | Not Specified | Not Specified | Not Specified | Most effective for Waipahu III well water | [1] |
| Coconut Shell GAC | This compound | Not Specified | Not Specified | 30 | Not Specified | ~458 | Not Specified | [2] |
| Bituminous Coal-Based GAC | This compound | Not Specified | Not Specified | Not Specified | Not Specified | Highly effective in the presence of TOC | Not Specified | [3] |
| Activated Carbon (unspecified) | 2,4,6-Trichlorophenol (B30397) | 100-600 | Not Specified | 30 | Not Specified | 457.9 | Not Specified | [4][5] |
Note: Direct comparison between studies should be made with caution due to varying experimental conditions. The selection of an optimal GAC is highly dependent on the specific water matrix and treatment objectives.[1]
Experimental Protocols
To ensure reproducible and comparable results when evaluating GACs for TCP removal, it is crucial to follow standardized experimental protocols. The methodologies for batch and column adsorption studies are detailed below.
Materials and Reagents
-
Adsorbent: Granular activated carbon of various origins (e.g., coconut shell, bituminous coal, wood). The GAC should be sieved to a uniform particle size, washed with deionized water to remove fines, and dried in an oven at a specified temperature (e.g., 105-110°C) for 24 hours prior to use.[4]
-
Adsorbate: A stock solution of the target trichlorophenol isomer (e.g., 2,4,6-trichlorophenol) of a known concentration is prepared in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.
-
Chemicals: pH adjustment is typically carried out using dilute solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH).
Batch Adsorption Experiments
Batch studies are conducted to determine the equilibrium adsorption capacity and kinetics of the GAC.
-
Procedure:
-
A series of flasks are prepared, each containing a fixed volume of TCP solution of a known initial concentration.
-
A predetermined mass of dried GAC is added to each flask.
-
The flasks are then agitated in a shaker at a constant speed and temperature for a specified duration to reach equilibrium.[4]
-
Samples are withdrawn at regular intervals, filtered to separate the GAC particles, and the concentration of TCP in the filtrate is analyzed.
-
-
Isotherm Models: The equilibrium data are often fitted to isotherm models such as the Langmuir and Freundlich equations to determine the maximum adsorption capacity and the favorability of the adsorption process.
-
Kinetic Models: The kinetic data can be analyzed using pseudo-first-order and pseudo-second-order models to understand the rate of adsorption.
Column Adsorption Experiments (Rapid Small-Scale Column Test - RSSCT)
Column studies, such as the Rapid Small-Scale Column Test (RSSCT), are performed to simulate the performance of GAC in a continuous flow system and to determine the breakthrough characteristics.[1]
-
Procedure:
-
A small-scale column is packed with a known amount of GAC.
-
The TCP solution is pumped through the column at a constant flow rate.
-
Effluent samples are collected at regular time intervals and analyzed for TCP concentration.
-
The experiment is continued until the TCP concentration in the effluent reaches a predetermined breakthrough concentration (e.g., 10% of the influent concentration).
-
-
Breakthrough Curve: A plot of the effluent TCP concentration versus time or bed volumes treated is generated to determine the breakthrough point and the total adsorption capacity of the GAC bed.
Analytical Methods
The concentration of TCP in the aqueous samples is typically determined using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Gas Chromatography (GC) coupled with a mass spectrometer (MS) or an electron capture detector (ECD).[5]
Visualizing the Process
To better understand the experimental workflow and the factors influencing TCP removal, the following diagrams are provided.
References
- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 2. Removing this compound from Water & Wastewater | Ecologix Environmental Systems [ecologixsystems.com]
- 3. calgoncarbon.com [calgoncarbon.com]
- 4. Adsorption of 2,4,6-trichlorophenol (TCP) onto activated carbon - Journal of King Saud University - Science [jksus.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Zero-Valent Iron and Zero-Valent Zinc for the Reduction of 1,2,3-Trichloropropane
A detailed guide for researchers and drug development professionals on the efficacy of ZVI and ZVZ in the remediation of the persistent environmental contaminant, 1,2,3-Trichloropropane (TCP).
The remediation of this compound (TCP), a persistent and toxic chlorinated solvent, presents a significant environmental challenge. Among the various reductive treatment technologies, the use of zero-valent metals, particularly zero-valent iron (ZVI) and zero-valent zinc (ZVZ), has garnered considerable attention. This guide provides an objective comparison of the efficacy of ZVI and ZVZ for TCP reduction, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in their understanding and application of these materials.
Executive Summary
Experimental evidence overwhelmingly indicates that zero-valent zinc (ZVZ) is significantly more effective than zero-valent iron (ZVI) for the direct reductive dechlorination of this compound (TCP) .[1][2][3][4] While ZVI shows negligible to very slow TCP degradation under typical environmental conditions, ZVZ demonstrates a much higher reaction rate and can achieve complete degradation.[1][2] The primary degradation pathway for TCP by ZVZ involves a rapid dihaloelimination to form 3-chloro-1-propene, which is subsequently reduced to the non-toxic end-product, propene.[2]
However, the efficacy of ZVZ can be influenced by solution chemistry, such as pH and the presence of certain anions in groundwater, which can lead to the formation of passivating layers on the zinc surface and reduce its reactivity.[5][6] In contrast, while direct reduction by ZVI is inefficient, a ZVI-enhanced Fenton system has demonstrated high TCP removal rates by promoting the generation of highly reactive hydroxyl radicals.[7]
Quantitative Performance Comparison
The following table summarizes the key performance metrics for ZVI and ZVZ in the reduction of TCP based on available literature.
| Parameter | Zero-Valent Iron (ZVI) | Zero-Valent Zinc (ZVZ) | References |
| TCP Degradation Efficiency | Negligible to very slow direct reduction. | High, with potential for complete degradation. | [1][2][3][4] |
| Surface Area Normalized Rate Constant (kSA) | < 10⁻⁴ L m⁻² h⁻¹ (for activated nano-Fe(0)) | 10⁻³ - 10⁻² L m⁻² h⁻¹ (for granular Zn(0)) | [4] |
| Primary Reaction Pathway | Inefficient direct reduction. Effective in Fenton systems via hydroxyl radical oxidation. | Reductive dihaloelimination and hydrogenolysis. | [2][7] |
| Key Intermediates | In Fenton system: 2,3-Dichloro-1-propene, 2-chloro-2-propen-1-ol. | 3-chloro-1-propene (short-lived). | [2][7] |
| Final Products | In Fenton system: Further oxidized products. | Propene. | [2] |
| Susceptibility to Passivation | Can be passivated by oxides and precipitates. | Highly susceptible to passivation by zinc oxides and certain groundwater solutes (e.g., silicates). | [5][6][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative experimental protocols for evaluating the reduction of TCP by ZVI and ZVZ in batch reactor studies.
Batch Reactor Experiment for TCP Reduction by ZVI and ZVZ
1. Materials:
-
This compound (TCP) standard solution
-
Zero-valent iron (ZVI) particles (e.g., micro or nano-scale)
-
Zero-valent zinc (ZVZ) particles (e.g., granular or powder)
-
Deionized water or simulated groundwater of a specific composition
-
pH buffers
-
Serum bottles with Teflon-lined septa
-
Gas chromatograph with an electron capture detector (GC-ECD) for TCP analysis
-
Shaker table
2. Procedure:
-
Prepare a stock solution of TCP in a suitable solvent (e.g., methanol).
-
In an anaerobic glovebox, add a predetermined mass of ZVI or ZVZ to a series of serum bottles.
-
Add a specific volume of deionized water or simulated groundwater to each bottle, leaving minimal headspace.
-
Spike the aqueous solution with the TCP stock solution to achieve the desired initial concentration.
-
Seal the bottles with Teflon-lined septa and crimp caps.
-
Place the bottles on a shaker table at a constant temperature and agitation speed.
-
At predetermined time intervals, sacrifice a bottle from each set (ZVI and ZVZ).
-
Withdraw an aqueous sample and extract the TCP using a suitable solvent (e.g., hexane).
-
Analyze the TCP concentration in the extract using GC-ECD.
-
Monitor pH and oxidation-reduction potential (ORP) at each time point.
-
Run control experiments without ZVI or ZVZ to account for any abiotic degradation not related to the zero-valent metals.
Reaction Pathways and Mechanisms
The degradation of TCP by ZVZ and the ZVI-enhanced Fenton process follow distinct mechanistic pathways.
TCP Reduction by Zero-Valent Zinc (ZVZ)
The reduction of TCP by ZVZ primarily occurs through a two-step reductive process on the surface of the zinc metal.
Caption: Reductive degradation pathway of TCP by ZVZ.
TCP Degradation in a ZVI-Enhanced Fenton System
In this system, ZVI's primary role is to regenerate Fe²⁺ from Fe³⁺, which then catalyzes the decomposition of hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH) that oxidize TCP.
Caption: Mechanism of TCP degradation in a ZVI-enhanced Fenton system.
Conclusion
For the direct reductive treatment of this compound, zero-valent zinc is demonstrably superior to zero-valent iron. Its ability to rapidly and completely degrade TCP to non-toxic propene makes it a promising technology for in-situ remediation. However, site-specific geochemical conditions, particularly pH and the presence of species that can passivate the ZVZ surface, must be carefully considered for successful field application. While ZVI is not effective for direct reduction, its role in enhancing Fenton-like advanced oxidation processes offers an alternative pathway for TCP remediation, expanding the toolkit for environmental engineers and scientists. Future research should focus on strategies to mitigate ZVZ passivation and optimize the long-term performance of both ZVI and ZVZ-based remediation systems.
References
- 1. Comparison of this compound reduction and oxidation by nanoscale zero-valent iron, zinc and activated persulfate [gwse.iheg.org.cn]
- 2. This compound - Enviro Wiki [enviro.wiki]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of this compound (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Long-term performance evaluation of zero-valent iron amended permeable reactive barriers for groundwater remediation – A mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 1,2,3-Trichloropropane Toxicity Data Across Different Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of 1,2,3-Trichloropropane (TCP) across various species, supported by experimental data. The information is intended to assist researchers in understanding the toxicological profile of this compound and to support risk assessment and the development of safer alternatives.
Executive Summary
This compound is a synthetic chlorinated hydrocarbon with established toxicity in both mammalian and aquatic species. This guide summarizes key toxicity endpoints, including acute toxicity (LD50 and LC50), and highlights its carcinogenic potential. The data presented are compiled from various toxicological studies and are intended for comparative analysis.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the acute toxicity of this compound across different species and exposure routes.
Table 1: Mammalian Acute Toxicity of this compound
| Species | Strain | Exposure Route | Endpoint | Value | Reference |
| Rat | Sprague-Dawley | Oral | LD50 | 320 mg/kg | [1] |
| Rat | F344/N | Oral | LD50 | 150 - 500 mg/kg | [2] |
| Mouse | B6C3F1 | Oral | LD50 | Not specified | |
| Rabbit | New Zealand White | Dermal | LD50 | 2,458 mg/kg | |
| Rat | Not specified | Dermal | LD50 | 836 mg/kg | |
| Rat | Not specified | Inhalation | LC50 (4h) | 1000 ppm | [1] |
Table 2: Aquatic Acute Toxicity of this compound
| Species | Common Name | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| Pimephales promelas | Fathead Minnow | 96 hours | LC50 | 8.8 | |
| Oncorhynchus mykiss | Rainbow Trout | 96 hours | LC50 | 3.2 | |
| Lepomis macrochirus | Bluegill Sunfish | 96 hours | LC50 | 11.2 | [3] |
| Daphnia magna | Water Flea | 48 hours | LC50 | 3.4 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on established OECD and EPA guidelines.
Acute Oral Toxicity Study (LD50) in Rats (Based on OECD Guideline 423)
1. Test Substance Preparation: this compound is prepared at the desired concentrations using a suitable vehicle, such as corn oil. The stability and homogeneity of the formulation are confirmed before administration.
2. Animal Selection and Housing:
-
Species and Strain: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar), typically females as they are often more sensitive.
-
Age and Weight: Animals are typically 8-12 weeks old with body weights within a ±20% range of the mean weight for their sex.
-
Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days before the study begins.
-
Housing: Animals are housed in environmentally controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard laboratory diet and water, except for a brief fasting period before dosing.
3. Administration of Substance:
-
Fasting: Animals are fasted overnight before administration of the test substance.
-
Route: The test substance is administered by oral gavage using a suitable intubation tube.
-
Dosage: A series of dose levels are selected to determine the dose that causes mortality in 50% of the animals. The Up-and-Down Procedure (UDP) is often used to minimize the number of animals.
4. Observation:
-
Frequency: Animals are observed for mortality and clinical signs of toxicity at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.
-
Parameters: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
5. Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the maximum likelihood method.
Acute Dermal Toxicity Study (LD50) in Rabbits (Based on OECD Guideline 402)
1. Test Substance Preparation: this compound is applied undiluted or as a preparation in a suitable vehicle.
2. Animal Selection and Housing:
-
Species: Young, healthy adult albino rabbits are used.
-
Preparation of Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk.
3. Application of Substance:
-
Dosage: The test substance is applied to a small area of the skin (approximately 10% of the body surface area) at a specified dose.
-
Application Site: The application site is covered with a porous gauze dressing and non-irritating tape to hold it in place and to prevent ingestion of the substance.
-
Exposure Duration: The exposure period is typically 24 hours.
4. Observation:
-
Frequency: Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days.
-
Parameters: Observations include erythema, edema, and other signs of skin irritation, as well as systemic signs of toxicity.
-
Body Weight: Body weights are recorded weekly.
5. Data Analysis: The dermal LD50 is calculated using appropriate statistical methods.
Acute Toxicity Test for Fish (LC50) (Based on OECD Guideline 203)
1. Test Species: Species such as Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), or Fathead Minnow (Pimephales promelas) are commonly used.
2. Test Conditions:
-
Water: Dechlorinated tap water or reconstituted water with known chemical characteristics.
-
Temperature: Maintained at a constant, species-appropriate temperature (e.g., 15 ± 1°C for rainbow trout).
-
Loading: The number of fish per unit volume of test solution is kept low to avoid stress and depletion of dissolved oxygen.
-
Aeration: Test solutions are gently aerated if necessary to maintain dissolved oxygen levels above 60% of saturation.
3. Procedure:
-
Exposure: Fish are exposed to a range of concentrations of this compound in a static, semi-static, or flow-through system for 96 hours.
-
Observations: Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
4. Data Analysis: The LC50 and its 95% confidence limits are calculated at each observation time using probit analysis or other appropriate statistical methods.
Signaling Pathways and Experimental Workflows
The toxicity of this compound is complex and involves metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA.
Metabolic Activation and DNA Adduct Formation
The primary mechanism of this compound's carcinogenicity involves its metabolic activation by cytochrome P450 enzymes in the liver. This process generates reactive electrophilic metabolites, such as 1,3-dichloroacetone. These metabolites can then be conjugated with glutathione (B108866) (GSH), a cellular antioxidant. While GSH conjugation is typically a detoxification pathway, in the case of this compound, it can lead to the formation of reactive intermediates that can bind to DNA, forming DNA adducts.[2] The formation of these adducts can lead to mutations and initiate the process of carcinogenesis.
Endoplasmic Reticulum Stress-Mediated Hepatotoxicity
Recent studies suggest that this compound-induced liver damage may also involve the induction of endoplasmic reticulum (ER) stress.[4] Exposure to TCP can lead to an accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR). Prolonged or overwhelming ER stress can lead to apoptosis (programmed cell death) of hepatocytes, contributing to liver injury.
General Experimental Workflow for Toxicity Testing
The following diagram illustrates a typical workflow for conducting a toxicity study, from initial planning to final data analysis and reporting.
References
- 1. agc-chemicals.com [agc-chemicals.com]
- 2. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of ER Stress Response on this compound-Induced Hepatotoxicity of Sprague Dawley Rats -Journal of Life Science | Korea Science [koreascience.kr]
A Comparative Guide to Advanced Oxidation Processes for Trichlorophenol Degradation
Trichlorophenol (TCP) is a persistent and toxic environmental pollutant often found in industrial wastewater. Its complete removal is crucial, and Advanced Oxidation Processes (AOPs) have emerged as highly effective treatment methods. This guide provides a detailed comparison of the performance of various AOPs for TCP degradation, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable technology.
The primary mechanism of AOPs involves the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which are capable of non-selectively oxidizing a wide range of organic compounds, including TCP, leading to their degradation and eventual mineralization into less harmful substances like CO₂, water, and inorganic ions.
General Mechanism of Advanced Oxidation Processes for TCP Degradation
Caption: General mechanism of various AOPs generating reactive oxygen species to degrade TCP.
Performance Comparison of AOPs for TCP Degradation
The following tables summarize the performance of different AOPs in degrading TCP, based on published experimental data.
Table 1: Degradation Efficiency and Mineralization of TCP by Various AOPs
| Advanced Oxidation Process (AOP) | TCP Degradation Efficiency (%) | Mineralization (TOC Removal %) | Reaction Time | Key Conditions | Reference(s) |
| Fenton | >99% | 37% | 10 min | pH=3, [H₂O₂]=1.8mM, [Fe²⁺]=0.6mM | [1][2] |
| Photo-Fenton | 100% | 89% | 4 h | pH=3, [H₂O₂]=800mg/L, nano Fe(III) catalyst, solar light | [3] |
| 95-97% (for 2-chlorophenol) | - | - | UV light | [4] | |
| ZVI/H₂O₂ | ~89% | - | 30 min | pH=2, [Fe⁰]=0.1g/L, [H₂O₂]=1mM | [5][6] |
| ZVI/PMS | ~95.2% (with 300mM Cl⁻) | - | 30 min | pH=3.2, [Fe⁰]=0.1g/L, [PMS]=1mM | [5][6][7] |
| ZVI/PS | Lower than ZVI/H₂O₂ and ZVI/PMS | - | 30 min | pH=3.2, [Fe⁰]=0.1g/L, [PS]=1mM | [5][6][7] |
| UV/PS | Efficient removal | - | - | - | [8] |
| Photocatalysis (TiO₂/Sunlight) | 100% | 88.49% | 60 min (degradation), 90 min (TOC) | pH=3.0, TiO₂ dose=0.12g/40mL | [9] |
| Photocatalysis (TiO₂/UV) | ~100% | - | 4 h | TiO₂ dose=250 mg/L | [10] |
| Photocatalysis (TiO₂/UV/H₂O₂) | ~100% | - | 100 min | pH=3, [H₂O₂]=0.08mol/L, [TiO₂]=0.5g/L | [11] |
| Electro-Fenton + ECH | 85.30% | 32.20% | - | Pd/Ni foam and acetylene (B1199291) black/Fe₃O₄ electrodes | [12] |
| Coupled Electro-oxidation/Ozonation | Complete disappearance (for 4-CP) | Complete removal (for 4-CP) | - | - | [13][14] |
Note: Direct comparison is challenging due to varying experimental conditions across studies. This table aims to provide a general overview.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of typical experimental protocols for the key AOPs discussed.
Fenton/Photo-Fenton Process
-
Reactor Setup : Batch experiments are commonly conducted in a glass vessel with constant magnetic stirring.[1][5] For photo-Fenton processes, a UV lamp or solar simulator is used as the light source.[3][4]
-
Reactants and Concentrations :
-
Initial TCP concentration: Typically in the range of 0.2 mM to 100 mg/L.[3][5]
-
Hydrogen Peroxide (H₂O₂): Concentration is a critical parameter, often optimized for the specific TCP concentration (e.g., 1.8 mM H₂O₂ for 0.60 mM TCP).[1][2]
-
Ferrous Ion (Fe²⁺) or Iron Catalyst: Ferrous sulfate (FeSO₄) is commonly used as the source of Fe²⁺.[1] Heterogeneous catalysts like nano-scale iron(III) bound to a carbon binder have also been employed.[3]
-
-
Operating Parameters :
-
Sampling and Analysis :
-
Samples are collected at specific time intervals and immediately quenched, often with methanol, to stop the reaction.[5]
-
The concentration of TCP is typically measured using High-Performance Liquid Chromatography (HPLC).[9]
-
Mineralization is assessed by measuring the Total Organic Carbon (TOC) using a TOC analyzer.[9]
-
Chloride ion concentration can be monitored using ion chromatography to track the dechlorination of TCP.[9]
-
Sulfate Radical-Based AOPs (e.g., ZVI/PMS)
-
Reactor Setup : Similar to the Fenton process, batch experiments are performed in a glass vessel with continuous stirring.[5] For UV-activated processes, a UV lamp is incorporated.[8]
-
Reactants and Concentrations :
-
Operating Parameters :
-
Sampling and Analysis : The analytical methods are similar to those used for the Fenton process (HPLC for TCP, TOC analyzer for mineralization).
Photocatalysis (e.g., TiO₂/Sunlight)
-
Reactor Setup : Experiments are often conducted in a photoreactor, which can be a simple setup like a Petri dish for solar photocatalysis or a more controlled reactor with a specific UV lamp.[9]
-
Reactants and Concentrations :
-
Operating Parameters :
-
pH : The pH of the solution can significantly affect the surface charge of the photocatalyst and the degradation rate. An acidic pH of 3.0 was found to be optimal in one study.[9]
-
Catalyst Dosage : The amount of TiO₂ is optimized to ensure sufficient active sites without causing excessive turbidity that could block light penetration.[9]
-
Light Source : The process can be driven by sunlight or artificial UV light.[9][10]
-
-
Sampling and Analysis : TCP concentration is monitored by HPLC, and mineralization is tracked by TOC analysis.[9]
Workflow for Comparing AOP Performance
The following diagram illustrates a typical experimental workflow for comparing the performance of different AOPs for TCP degradation.
Caption: A typical experimental workflow for comparing the performance of different AOPs.
Conclusion
The selection of an appropriate AOP for the degradation of TCP depends on various factors, including the desired degradation and mineralization efficiency, treatment time, operational costs, and the specific characteristics of the wastewater matrix.
-
Fenton and photo-Fenton processes are highly effective, especially at acidic pH, with photo-Fenton generally achieving higher mineralization rates.[1][3][4]
-
Sulfate radical-based AOPs offer a promising alternative, with the potential for high degradation efficiencies over a wider pH range compared to the Fenton process.[5][6][8] The presence of certain ions, like chloride, can significantly influence their performance.[5][6][7]
-
Photocatalysis using TiO₂ is an environmentally friendly option, particularly when utilizing solar light, and can achieve high degradation and mineralization rates.[9][10]
-
Coupled or hybrid systems , such as electro-oxidation/ozonation, can offer superior performance by leveraging the synergistic effects of multiple processes, often leading to complete mineralization.[13][14]
For researchers and professionals in drug development and environmental science, this comparative guide provides a foundational understanding of the performance and experimental considerations of various AOPs for TCP degradation. Further research and pilot-scale studies are often necessary to optimize a chosen process for a specific industrial application.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics of Fenton’s Oxidation of 2, 4, 6 Trichlorophenol | M Farrokhi | Journal of Environmental Health Science & Engineering [ijehse.tums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of 2-chlorophenol by Fenton and photo-Fenton processes--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation efficiencies of 2,4,6-TCP by Fe0-based advanced oxidation processes (AOPs) with common peroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation efficiencies of 2,4,6-TCP by Fe0-based advanced oxidation processes (AOPs) with common peroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Editorial: Sulfate Radical-Based Advanced Oxidation Processes for Water and Wastewater Treatment [frontiersin.org]
- 9. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Degradation of 1,2,3-Trichloropropane: A Comparative Analysis of Aerobic and Anaerobic Bioremediation Strategies
A comprehensive review of the microbial degradation of the persistent groundwater contaminant 1,2,3-trichloropropane (TCP) reveals distinct pathways and efficiencies under aerobic and anaerobic conditions. While both approaches show promise for bioremediation, they are governed by different enzymatic mechanisms, yield different breakdown products, and are effective under specific environmental settings.
This compound (TCP) is a synthetic chlorinated hydrocarbon, a suspected human carcinogen, and a recalcitrant environmental pollutant often found in groundwater.[1][2] Its chemical stability and persistence in the environment necessitate effective remediation technologies.[1][2] Bioremediation, leveraging microbial metabolic processes, presents a cost-effective and environmentally friendly approach to TCP cleanup.[1] This guide provides a comparative analysis of aerobic and anaerobic biodegradation of TCP, supported by experimental data and detailed methodologies.
Comparative Analysis of Aerobic and Anaerobic Degradation
The degradation of TCP by microbial communities proceeds through fundamentally different mechanisms in the presence or absence of oxygen. Aerobic degradation is primarily a cometabolic process, where microorganisms do not use TCP as a primary carbon source but degrade it fortuitously using enzymes induced by other substrates.[3][4] In contrast, anaerobic degradation involves reductive dechlorination, where TCP serves as an electron acceptor.[1][5]
| Parameter | Aerobic Degradation | Anaerobic Degradation |
| Primary Mechanism | Cometabolism (Oxidative) | Reductive Dechlorination |
| Key Enzymes | Monooxygenases (e.g., Propane Monooxygenase), Haloalkane Dehalogenases | Dehalogenases |
| Electron Acceptor | Oxygen | This compound |
| Common Microorganisms | Rhodococcus jostii RHA1, Mycobacterium vaccae JOB5, Rhodococcus ruber ENV425, Sphingopyxis sp. AX-A, Genetically engineered Agrobacterium radiobacter AD1 | Dehalococcoides, Dehalobacter, Dehalobium spp. (in consortia like CPD-2), Dehalogenimonas |
| Typical Inducing Substrates | Propane, Isobutane | Not applicable (TCP is the electron acceptor) |
| Primary Degradation Products | 2,3-dichloro-1-propanol, 1,3-dichloro-2-propanol, Dichloropropanols | 1,2-Dichloropropane (transient), 1-Chloropropane, Allyl Chloride, Propene |
| Potential for Complete Mineralization | Can be achieved with engineered strains, but often incomplete with wild-type strains. | Complete dechlorination to non-chlorinated products like propene has been observed. |
| Degradation Rates | Can be significant but dependent on the presence and concentration of the primary substrate. For instance, Mycobacterium vaccae JOB5 exhibited an initial degradation rate of 9.7 ± 0.7 μg TCP (mg protein)⁻¹h⁻¹.[3] | Generally slower than aerobic cometabolism but can be sustained. |
| Potential Toxic Byproducts | Dichloropropanols can be toxic.[4] | Allyl chloride is a potential toxic intermediate.[4] |
Experimental Protocols
Aerobic Degradation Protocol (Based on Cometabolism Studies)
This protocol outlines a typical experimental setup to assess the aerobic cometabolic degradation of TCP by propane-oxidizing bacteria.
-
Microorganism Cultivation:
-
Cultivate propane-oxidizing bacteria, such as Rhodococcus jostii RHA1 or Mycobacterium vaccae JOB5, in a mineral salts medium.
-
Grow the cultures in sealed serum bottles with a headspace containing a propane-air mixture (e.g., 20% propane).
-
Incubate at a controlled temperature (e.g., 30°C) with shaking until the late exponential phase is reached.
-
-
Resting Cell Assay:
-
Harvest the bacterial cells by centrifugation and wash them with a phosphate (B84403) buffer to remove any residual growth medium and propane.
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 1.0).
-
Dispense the cell suspension into smaller sealed vials.
-
-
Degradation Experiment:
-
Add a known concentration of TCP to the vials.
-
Include control vials with heat-killed cells to account for abiotic loss.
-
To confirm the role of monooxygenase, include a set of vials with an inhibitor such as acetylene.[3]
-
Incubate the vials under the same conditions as for cultivation.
-
-
Sampling and Analysis:
-
At regular time intervals, collect liquid and headspace samples from the vials.
-
Analyze the concentration of TCP and its degradation products using gas chromatography-mass spectrometry (GC-MS).
-
Anaerobic Degradation Protocol (Based on Reductive Dechlorination Studies)
This protocol describes a typical experiment to evaluate the anaerobic biodegradation of TCP by a dehalogenating microbial consortium.
-
Microcosm Setup:
-
Prepare an anaerobic mineral medium and dispense it into serum bottles inside an anaerobic chamber.
-
Inoculate the medium with an anaerobic microbial consortium known to contain dehalogenating bacteria, such as the CPD-2 consortium.[6]
-
Add an electron donor (e.g., lactate (B86563) or hydrogen).
-
-
Degradation Experiment:
-
Spike the microcosms with a known concentration of TCP.
-
Include sterile controls to monitor for abiotic degradation.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) without shaking.
-
-
Sampling and Analysis:
-
Periodically, sacrifice replicate microcosms for analysis.
-
Extract the samples and analyze for TCP and its chlorinated intermediates (e.g., 1,2-dichloropropane, 1-chloropropane) and final non-chlorinated products (e.g., propene) using GC-MS.
-
Monitor the production of chloride ions using ion chromatography to confirm dechlorination.
-
Visualizing the Processes
To better understand the experimental workflows and degradation pathways, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cometabolic biodegradation of this compound by propane-oxidizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Legacy this compound contamination: a systematic review of treatments - ProQuest [proquest.com]
- 5. This compound - Enviro Wiki [enviro.wiki]
- 6. Aerobic and anaerobic biodegradation of this compound and 1,2-dichloropropane: implications for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transformation and biodegradation of this compound (TCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Efficacy of In Situ Remediation for 1,2,3-Trichloropropane (TCP)
A Comparative Guide for Researchers and Environmental Professionals
The persistent and toxic nature of 1,2,3-Trichloropropane (TCP) in groundwater necessitates robust and long-lasting remediation strategies. Among the various approaches, in situ remediation technologies, which treat contaminants directly within the subsurface, have emerged as promising solutions. This guide provides a comparative analysis of the long-term effectiveness of three prominent in situ technologies for TCP remediation: In Situ Chemical Reduction (ISCR) using Zero-Valent Zinc (ZVZ), Enhanced Anaerobic Bioremediation (ISB), and In Situ Chemical Oxidation (ISCO).
Comparative Analysis of Long-Term Performance
The long-term performance of these technologies is a critical factor in their selection for site remediation. Below is a summary of available long-term data from field applications and pilot studies.
| Remediation Technology | Site/Study | Initial TCP Concentration (µg/L) | Final TCP Concentration (µg/L) | Percent Reduction (%) | Monitoring Duration | Key Findings & Citations |
| ISCR (Zero-Valent Zinc) | Marine Corps Base Camp Pendleton (MCBCP) Pilot Study | Up to 15 | < 0.5 (in many wells) | Up to 97% | 5+ years | Sustained TCP degradation observed over five years post-injection.[1] ZVZ demonstrated promising rates of TCP degradation.[1] |
| Enhanced Anaerobic Bioremediation | California Site (Full-Scale) | Not specified | Non-detect | 99.9% | 1,000 days | Successful reduction of TCP to non-detect levels using a hydrogen release compound (HRC®).[2][3] |
| Enhanced Anaerobic Bioremediation | Multiple Sites (Chlorinated Solvents) | Varied | Varied | Median of 90% | Median of 4.7 years | A study of 34 sites showed sustained treatment and mitigated rebound for chlorinated solvents. |
| In Situ Chemical Oxidation (ISCO) | Tucson, AZ (TCE Contamination) | Varied | Varied | ~75% (mass discharge reduction) | 10+ years | Significant reduction in contaminant mass discharge, though rebound was observed. Long-term stability was achieved after the initial rebound.[4] |
In-Depth Technology Profiles and Experimental Protocols
In Situ Chemical Reduction (ISCR) with Zero-Valent Zinc (ZVZ)
ISCR with ZVZ involves the injection of fine particles of zero-valent zinc into the subsurface. ZVZ acts as a reducing agent, donating electrons that facilitate the breakdown of TCP into less harmful compounds.[1]
Experimental Protocol: Pilot-Scale ZVZ Injection
A representative experimental protocol for a pilot-scale injection of ZVZ for TCP remediation, based on available literature, would involve the following steps:
-
Site Characterization: Detailed hydrogeological and geochemical characterization of the contaminated site to determine the extent of the TCP plume, groundwater flow velocity, and soil properties.
-
Reagent Selection and Dosage: Selection of a suitable ZVZ product (e.g., granular or micro-scale). The dosage is calculated based on the contaminant mass, groundwater flux, and desired longevity of the reactive zone.
-
Injection Design: A grid of injection points is designed to create a permeable reactive barrier (PRB) or a source zone treatment area. Injection wells are typically installed using direct push or other drilling methods.
-
Reagent Slurry Preparation: The ZVZ particles are mixed with a carrier fluid (e.g., water, guar (B607891) gum) to form a slurry. The slurry consistency is optimized for effective injection and distribution in the subsurface.
-
Injection Process: The ZVZ slurry is injected into the subsurface under pressure. Injection parameters such as pressure and flow rate are carefully monitored and controlled to ensure proper distribution of the reagent.
-
Performance Monitoring: A network of monitoring wells is installed upgradient, within, and downgradient of the treatment zone. Groundwater samples are collected at regular intervals (e.g., quarterly, semi-annually) for several years.
-
Analytical Parameters: Samples are analyzed for TCP and its degradation byproducts, dissolved zinc, pH, oxidation-reduction potential (ORP), dissolved oxygen (DO), and other relevant geochemical parameters.
Enhanced Anaerobic Bioremediation (ISB)
ISB for TCP remediation focuses on stimulating the activity of naturally occurring or introduced microorganisms that can degrade the contaminant under anaerobic conditions. This is typically achieved by injecting an electron donor (e.g., lactate, emulsified vegetable oil, or a hydrogen release compound) into the subsurface to create a reducing environment favorable for reductive dechlorination.
Experimental Protocol: Enhanced Anaerobic Bioremediation Field Application
A typical experimental protocol for the field application of enhanced anaerobic bioremediation for TCP includes:
-
Microcosm Studies: Laboratory-scale studies are often conducted first using site soil and groundwater to confirm the potential for anaerobic biodegradation of TCP and to select the most effective electron donor.
-
Site Characterization: Comprehensive site assessment to understand the subsurface geology, hydrology, and geochemistry, including baseline concentrations of TCP, electron acceptors (e.g., nitrate, sulfate), and microbial populations.
-
Injection Solution Preparation: The selected electron donor (e.g., HRC®, sodium lactate, or emulsified vegetable oil) is mixed with water to the desired concentration. Nutrients (e.g., nitrogen and phosphorus) may also be added to support microbial growth.
-
Injection System Design and Installation: A network of injection and monitoring wells is installed to ensure effective distribution of the electron donor throughout the target treatment zone.
-
Injection Procedure: The electron donor solution is injected into the subsurface. The injection volume and frequency are determined by the site conditions and the longevity of the electron donor.
-
Long-Term Performance Monitoring: Groundwater samples are collected from monitoring wells over an extended period (multiple years) to assess the long-term effectiveness of the remedy.
-
Key Analytical Parameters: Samples are analyzed for TCP and its degradation products, volatile fatty acids (VFAs), dissolved gases (methane, ethene, ethane), electron acceptors, pH, ORP, and microbial populations (e.g., Dehalococcoides).
In Situ Chemical Oxidation (ISCO)
ISCO involves the introduction of chemical oxidants into the subsurface to chemically destroy TCP. Common oxidants include permanganate, persulfate, and Fenton's reagent (hydrogen peroxide and an iron catalyst).[4][5]
Experimental Protocol: In Situ Chemical Oxidation Pilot Test
A representative experimental protocol for an ISCO pilot test for TCP remediation would entail:
-
Bench-Scale Treatability Studies: Laboratory tests are performed to determine the most effective oxidant and the required dosage to achieve TCP degradation, as well as to assess the natural oxidant demand of the site soil.
-
Site Characterization: Detailed site investigation to delineate the contaminant plume and understand the subsurface geology and hydrogeology, which will influence oxidant delivery.
-
Oxidant and Activator Selection: Based on the treatability studies and site conditions, a specific oxidant (e.g., potassium permanganate, sodium persulfate) and, if necessary, an activator (e.g., heat, chelated iron) are selected.
-
Injection Design and Implementation: An injection grid is designed to target the source zone or the dissolved-phase plume. The oxidant solution is then injected into the subsurface using injection wells or direct push technology.
-
Process Monitoring: During and after the injection, key parameters are monitored to assess the distribution and persistence of the oxidant and its effects on the subsurface environment.
-
Long-Term Performance Evaluation: Groundwater samples are collected from a network of monitoring wells for an extended period to evaluate the reduction in TCP concentrations and to monitor for any potential rebound.
-
Analytical Monitoring Suite: Groundwater samples are analyzed for TCP, degradation byproducts, the specific oxidant concentration, pH, ORP, temperature, and other relevant geochemical indicators.
Visualizing Remediation Pathways and Processes
To better understand the mechanisms and workflows of these in situ remediation technologies, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate in situ remediation technology for TCP requires a thorough evaluation of site-specific conditions and long-term performance goals. ISCR with ZVZ and enhanced anaerobic bioremediation have demonstrated significant long-term effectiveness in reducing TCP concentrations to very low levels. ISCO can also be effective, particularly for source zone treatment, but the potential for rebound and the impact on subsurface geochemistry require careful consideration. The detailed experimental protocols and logical frameworks presented in this guide are intended to assist researchers and practitioners in designing and implementing effective and sustainable in situ remediation strategies for TCP-contaminated sites.
References
- 1. Verification Monitoring for In Situ Chemical Reduction Using Zero-Valent Zinc, A Novel Technology for Remediation of Chlorinated Alkanes [serdp-estcp.mil]
- 2. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. The Impact of In-situ Chemical Oxidation on Contaminant Mass Discharge: Linking Source-Zone and Plume-Scale Characterizations of Remediation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Inter-laboratory Comparison of 1,2,3-Trichloropropane Analytical Results: A Guide for Researchers
This guide provides a comparative overview of analytical methods for the determination of 1,2,3-Trichloropropane (1,2,3-TCP) in water. It is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound. The guide summarizes available inter-laboratory performance data, details key experimental protocols, and presents visual workflows to aid in method selection and implementation.
Introduction
This compound (1,2,3-TCP) is a synthetic chlorinated hydrocarbon of significant environmental concern due to its persistence in groundwater and its classification as a likely human carcinogen.[1] Accurate and reliable analytical methods are crucial for monitoring its presence in water sources and ensuring public health. This document compares the performance of several common analytical methods based on a multi-laboratory study and provides detailed procedural outlines.
Data Presentation: Summary of Inter-laboratory Analytical Performance
The following table summarizes the performance of various analytical methods for 1,2,3-TCP analysis across multiple California-certified laboratories. The data is derived from a study conducted to support the establishment of a Maximum Contaminant Level (MCL) in California and reflects the capabilities of different laboratories and methods in achieving low detection and reporting limits.[2]
Table 1: Inter-laboratory Comparison of Method Detection Limits (MDL) and Reporting Limits (RL) for 1,2,3-TCP in Water (ng/L) [2]
| Laboratory Name | Analytical Method | Method Detection Limit (MDL) (ng/L) | Reporting Limit (RL) (ng/L) |
| ALS Environmental, Kelso, CA | EPA 524.3 (SIM) | 1.2 | 5.0 |
| American Water Central Laboratory, Belleville, IN | EPA 524.3 (SIM) | 4.0 | 5.0 |
| Eurofins Calscience, Inc., Garden Grove, CA | EPA 524.3 (SIM) | 1.3 | 5.0 |
| Eurofins Eaton Analytical Inc., Monrovia, CA | EPA 524.3 (SIM) | 0.68 | 5.0 |
| Test America, Irvine, CA | EPA 524.3 (SIM) | 1.2 | 5.0 |
| City of San Diego Water Quality | EPA 524.3 (SIM) | 1.8 | 5.0 |
| Eurofins Eaton Analytical, Inc., South Bend, IN | EPA 524.3 (SIM) | 1.0 | 5.0 |
Data Source: Summary of the California Analytical Study of this compound (123TCP) in Drinking Water, 2018.[2] SIM: Selected Ion Monitoring
Experimental Protocols
Detailed methodologies for the key analytical methods are provided below. These protocols are based on official U.S. Environmental Protection Agency (EPA) and California State Water Resources Control Board documents.
California DWRL_123TCP: Low-Level Detection by Isotope Dilution GC-MS
This method is designed for the quantification of 1,2,3-TCP at parts-per-trillion (ppt) levels in drinking water, surface water, and groundwater.[3]
1. Summary: An aqueous sample is spiked with a deuterated internal standard (this compound-d5). The sample is then purged with an inert gas, and the volatile organic compounds are trapped on a sorbent trap. The trap is subsequently heated and backflushed to desorb the trapped compounds into a gas chromatograph (GC) coupled with a mass spectrometer (MS). The MS is operated in Multiple Ion Monitoring (MIM) or Selected Ion Monitoring (SIM) mode to achieve low detection limits.[3]
2. Sample Collection and Preservation:
-
Collect samples in 40 mL amber VOA vials with PTFE-lined septa.
-
If residual chlorine is present, add 25 mg of ascorbic acid per vial before sample collection.
-
Preserve samples by adding 3 drops of 6 M hydrochloric acid to a pH <2.
-
Store samples at 4-6 °C and analyze within 14 days.[4]
3. Instrumentation and Key Parameters:
-
Purge and Trap System: Configured for a 25 mL or 5 mL sample volume.[3]
-
Gas Chromatograph: Equipped with a capillary column suitable for separating volatile organic compounds.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer capable of operating in MIM or SIM mode.[3]
-
Key Ions Monitored: Specific ions for 1,2,3-TCP and its deuterated internal standard are monitored for identification and quantification.
4. Quality Control:
-
Initial Demonstration of Capability (IDC): Each analyst and instrument must perform an IDC before analyzing field samples.
-
Laboratory Reagent Blank (LRB): Analyzed with each batch of 20 or fewer samples to check for contamination. The analyte concentration must be < 1/3 the MDL.
-
Performance Testing (PT) Sample: A certified PT sample in the range of 5-100 ng/L should be analyzed at least annually.
EPA Method 524.3: Purgeable Organic Compounds by GC/MS
This method is used for the determination of a wide range of purgeable organic compounds, including 1,2,3-TCP, in finished drinking water.[5]
1. Summary: A 5.0 mL water sample, preserved with ascorbic and maleic acids, is purged with helium. The purged analytes are trapped on a sorbent material and then thermally desorbed into a GC/MS system for separation, identification, and quantification. The method allows for the use of SIM for enhanced sensitivity for specific target analytes.[5]
2. Sample Collection and Preservation:
-
Collect samples in amber glass vials with PTFE-faced septa.
-
Dechlorinate with ascorbic acid and acidify with maleic acid to a pH of approximately 2.
-
Chill samples during shipment and store at or below 10°C for the first 48 hours, then at or below 6°C until analysis.
-
Analyze samples within 14 days of collection.
3. Instrumentation and Key Parameters:
-
Purge and Trap Concentrator: With a 5 mL sparging vessel.
-
Gas Chromatograph: With a capillary column.
-
Mass Spectrometer: Capable of scanning from 35 to 300 amu and operating in full scan or SIM mode.
4. Quality Control:
-
Initial Demonstration of Capability (IDC): Includes analysis of four to seven replicate laboratory fortified blanks.
-
Continuing Calibration Check (CCC): A standard is analyzed at the beginning of each analysis batch and after every 12 hours.
-
Laboratory Reagent Blanks (LRB): Analyzed to ensure no contamination.
EPA Method 504.1: Microextraction and Gas Chromatography
This method is used for the determination of 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-TCP in drinking water and groundwater.[6][7]
1. Summary: A 35 mL water sample is extracted with 2 mL of hexane (B92381). A small volume of the hexane extract is then injected into a gas chromatograph equipped with a linearized electron capture detector (ECD) for separation and quantification.[7]
2. Sample Collection and Preservation:
-
Collect samples in 40 mL vials containing sodium thiosulfate (B1220275) to dechlorinate the sample.
-
Store samples at 4°C until analysis.[6]
-
Holding time is 14 days before extraction.[8]
3. Instrumentation and Key Parameters:
-
Gas Chromatograph: Equipped with a linearized electron capture detector (ECD) and a capillary column. Dual columns are recommended for confirmation.[7]
-
Injector: Split/splitless injector.
4. Quality Control:
-
Initial Demonstration of Laboratory Capability: Required for each analyst.
-
Field and Laboratory Reagent Blanks: Analyzed to check for contamination.
-
Laboratory Fortified Blanks and Matrix Spikes: Analyzed to assess method performance and matrix effects.[7]
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: General experimental workflows for 1,2,3-TCP analysis methods.
Caption: Detailed workflow of the Purge and Trap GC/MS procedure.
Caption: Simplified logic for selecting an appropriate analytical method.
References
Safety Operating Guide
Proper Disposal of 1,2,3-Trichloropropane: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe and compliant laboratory environment. 1,2,3-Trichloropropane (TCP) is a synthetic chlorinated hydrocarbon known for its toxicity and persistence in the environment.[1][2] This document provides essential, step-by-step guidance for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with extreme care. TCP is classified as likely to be carcinogenic to humans and can cause serious health effects through inhalation, ingestion, or skin contact.[3][4] Short-term exposure may lead to irritation of the eyes and throat, while long-term exposure has been linked to liver and kidney damage.[3]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., Viton®, Teflon®)
-
Safety goggles or a face shield
-
A laboratory coat
-
In situations with a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is essential.
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure to vapors.
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound is regulated as a hazardous waste. The following protocol outlines the necessary steps for its proper management and disposal from a laboratory setting.
Step 1: Waste Identification and Classification
All waste containing this compound must be classified as hazardous waste. This includes pure, unused TCP, reaction mixtures containing TCP, and any materials contaminated with TCP, such as gloves, absorbent pads, and empty containers. It is the generator's responsibility to determine if the waste is a federally listed hazardous waste.
Step 2: Waste Collection and Container Management
-
Use a Designated and Compatible Container: Collect all this compound waste in a designated, leak-proof container made of a compatible material (e.g., glass or a suitable plastic). Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.
-
Avoid Mixing with Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams.
-
Keep Containers Closed: Always keep the waste container securely closed, except when adding waste.
Step 3: Proper Labeling of Waste Containers
Properly label the hazardous waste container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the chemical (e.g., "Toxic," "Carcinogen")
-
The date on which waste was first added to the container (the "accumulation start date")
-
The name and contact information of the responsible researcher or laboratory.
Step 4: Segregated and Safe Storage
-
Satellite Accumulation Areas (SAAs): For laboratories that generate small quantities of hazardous waste, the waste can be accumulated in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must be under the control of the operator of the process generating the waste.
-
Central Accumulation Areas (CAAs): Once a container in an SAA is full, it must be moved to a Central Accumulation Area (CAA) within three days. The CAA is a designated, secure area for the storage of hazardous waste before it is transported for disposal.
-
Storage Requirements: Store the waste container in a secondary containment bin to prevent spills. The storage area should be well-ventilated and away from sources of ignition.
Step 5: Arranging for Professional Disposal
Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of hazardous waste.
-
Contact your EHS Department: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection request form, either online or in hard copy.
-
Prepare for Pickup: Ensure that the waste container is properly labeled, sealed, and ready for transport at the scheduled pickup time.
Regulatory Requirements for Hazardous Waste Generators
The specific regulations for managing hazardous waste depend on the amount of waste generated by the facility in a calendar month. It is crucial to understand your facility's generator status to ensure compliance.
| Generator Category | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit | Key Requirements |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg of non-acute hazardous waste and ≤ 1 kg of acutely hazardous waste | No time limit, but cannot accumulate more than 1,000 kg | Must identify all hazardous waste generated and ensure it is delivered to a facility authorized to manage it.[5][6] |
| Small Quantity Generator (SQG) | > 100 kg but < 1,000 kg of hazardous waste | 180 days (or 270 days if the waste is transported over 200 miles) | Must comply with manifest requirements, pre-transport standards, and preparedness and prevention procedures. An emergency coordinator must be available.[5][7] |
| Large Quantity Generator (LQG) | ≥ 1,000 kg of hazardous waste | 90 days | Must have a detailed, written contingency plan and an emergency coordinator thoroughly familiar with the plan and facility operations.[7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for detailed instructions and requirements.
References
- 1. This compound - Enviro Wiki [enviro.wiki]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. 1,2,3,-Trichloropropane (1,2,3 - TCP) | California State Water Quality Control Board [waterboards.ca.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Your Research: A Guide to Handling 1,2,3-Trichloropropane
Essential safety protocols for the handling and disposal of 1,2,3-Trichloropropane (TCP) are critical for protecting laboratory personnel and the environment. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount due to the significant health risks associated with this compound.
This compound (TCP) is a synthetic chlorinated hydrocarbon recognized as a probable human carcinogen and mutagen.[1] Exposure can lead to severe health effects, including damage to the liver, kidneys, and central nervous system.[1] It is an irritant to the eyes, skin, and respiratory tract.[2] Due to its chemical stability, it is persistent in the environment, particularly in groundwater, making proper disposal a key concern.[3][4]
Chemical and Physical Properties
Understanding the physical characteristics of this compound is the first step in safe handling. This colorless to straw-colored liquid has a chloroform-like odor and is denser than water.
| Property | Value |
| Synonyms | Allyl trichloride, Glycerol trichlorohydrin, Trichlorohydrin[3] |
| Appearance | Colorless to straw-colored liquid[3] |
| Molecular Formula | C₃H₅Cl₃ |
| Molecular Weight | 147.43 g/mol |
| Boiling Point | 156.8 °C (314.3 °F) |
| Melting Point | -14.7 °C (5.5 °F) |
| Vapor Pressure | 3.1 mmHg at 20°C |
| Flash Point | 71 °C (160 °F) |
| Solubility in Water | 1,750 mg/L |
| Specific Gravity | 1.389 g/cm³ |
Occupational Exposure Limits
Various regulatory bodies have established exposure limits for this compound to protect workers. It is crucial to maintain workplace concentrations below these levels.
| Organization | Exposure Limit (8-Hour Time-Weighted Average) | Notes |
| OSHA (PEL) | 50 ppm (300 mg/m³) | Permissible Exposure Limit |
| NIOSH (REL) | 10 ppm (60 mg/m³) | Recommended Exposure Limit; Potential occupational carcinogen[2] |
| ACGIH (TLV) | 10 ppm (60 mg/m³) | Threshold Limit Value |
| NIOSH (IDLH) | 100 ppm | Immediately Dangerous to Life or Health |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory when handling this compound. All PPE should be inspected before use and properly maintained.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Viton® Gloves[5][6][7][8][9][10] | Viton® provides excellent resistance to chlorinated solvents.[7][10] Double-gloving can provide additional protection. Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves. |
| Eye/Face Protection | Chemical Safety Goggles & Face Shield | Wear chemical safety goggles that provide a seal around the eyes. Use a face shield in conjunction with goggles when there is a splash hazard. |
| Skin & Body Protection | Chemical-Resistant Lab Coat or Apron | Wear a long-sleeved, chemical-resistant lab coat or apron over personal clothing. Ensure clothing is made of a material that resists penetration by chlorinated solvents. |
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor/Acid Gas Cartridges | A NIOSH-approved air-purifying respirator with organic vapor/acid gas (yellow) cartridges is required when working outside of a certified chemical fume hood or when exposure limits may be exceeded.[5][11] A full-facepiece respirator provides both respiratory and eye protection. A proper fit test is required before use. |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the necessary steps from preparation to cleanup.
Caption: Safe handling workflow for this compound.
Step-by-Step Guidance:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs) before beginning any work.
-
Ensure the chemical fume hood has been certified within the last year.
-
Put on all required PPE, including Viton® gloves, chemical safety goggles, and a chemical-resistant lab coat.
-
-
Handling :
-
All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Use the smallest quantity of the chemical necessary for the experiment to minimize waste and potential exposure.
-
Keep all containers of this compound tightly sealed when not in immediate use to prevent the release of vapors.
-
-
Cleanup :
-
After work is complete, decontaminate all surfaces and equipment using a suitable solvent, followed by soap and water.
-
Properly doff PPE, avoiding contact with the outside of contaminated items.
-
Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.
-
Wash hands and forearms thoroughly with soap and water.
-
Emergency and Disposal Plans
Spill Response:
-
Evacuate : Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate : Secure the area and prevent entry.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Report : Notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Cleanup : Only trained personnel with appropriate PPE (including respiratory protection) should clean up spills.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Do not wash spills into the sewer system.
-
Disposal Plan:
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of in accordance with the Resource Conservation and Recovery Act (RCRA) regulations.[1]
-
Waste Identification : As a spent chlorinated solvent, this compound waste may fall under the F-list of hazardous wastes (e.g., F001 or F002).[12][13] Consult with your institution's EHS department to ensure proper waste code assignment.
-
Segregation and Collection :
-
Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Collect all solid waste (contaminated gloves, absorbent materials, etc.) in a separate, sealed, and labeled container.
-
The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards.
-
-
Storage : Store hazardous waste containers in a designated satellite accumulation area or central storage area that is secure and has secondary containment.
-
Disposal : Arrange for pickup and disposal through your institution's EHS department. They will work with a licensed hazardous waste disposal company. Land disposal of untreated chlorinated solvent waste is restricted.[11]
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. moorestown.nj.us [moorestown.nj.us]
- 5. tym.co.uk [tym.co.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 8. safetyware.com [safetyware.com]
- 9. foxxlifesciences.in [foxxlifesciences.in]
- 10. esafetysupplies.com [esafetysupplies.com]
- 11. rand.org [rand.org]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
